molecular formula C19H22N2O2 B188806 1-(9H-carbazol-9-yl)-3-morpholinopropan-2-ol CAS No. 91324-16-2

1-(9H-carbazol-9-yl)-3-morpholinopropan-2-ol

Cat. No.: B188806
CAS No.: 91324-16-2
M. Wt: 310.4 g/mol
InChI Key: HACSALNKWCJCSD-UHFFFAOYSA-N
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Description

1-(9H-carbazol-9-yl)-3-morpholinopropan-2-ol is a useful research compound. Its molecular formula is C19H22N2O2 and its molecular weight is 310.4 g/mol. The purity is usually 95%.
The exact mass of the compound alpha-(4-Morpholinylmethyl)-9H-carbazole-9-ethanol is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >46.6 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-(9H-carbazol-9-yl)-3-morpholinopropan-2-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(9H-carbazol-9-yl)-3-morpholinopropan-2-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-carbazol-9-yl-3-morpholin-4-ylpropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2/c22-15(13-20-9-11-23-12-10-20)14-21-18-7-3-1-5-16(18)17-6-2-4-8-19(17)21/h1-8,15,22H,9-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HACSALNKWCJCSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC(CN2C3=CC=CC=C3C4=CC=CC=C42)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90919819
Record name 1-(9H-Carbazol-9-yl)-3-(morpholin-4-yl)propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90919819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>46.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49671456
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

91324-16-2
Record name 9H-Carbazole-9-ethanol, alpha-(4-morpholinylmethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091324162
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(9H-Carbazol-9-yl)-3-(morpholin-4-yl)propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90919819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Synthesis of 1-(9H-carbazol-9-yl)-3-morpholinopropan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the synthesis of 1-(9H-carbazol-9-yl)-3-morpholinopropan-2-ol , a functionalized carbazole derivative. This molecule serves as a critical scaffold in medicinal chemistry, particularly in the development of antimicrobial agents and non-classical beta-adrenergic blockers. The synthesis follows a convergent two-step protocol: the N-alkylation of carbazole with epichlorohydrin to form a reactive epoxide intermediate, followed by a regioselective nucleophilic ring-opening with morpholine.

Key Technical Parameters:

  • Target Purity: >98% (HPLC)

  • Overall Yield Potential: 75–85%[1]

  • Critical Control Point: Moisture control during N-alkylation to prevent epoxide hydrolysis.

Retrosynthetic Analysis & Strategy

The synthetic strategy relies on the high nucleophilicity of the carbazole nitrogen anion and the strain-release driving force of the epoxide ring.

Strategic Disconnections
  • C-N Bond Formation (Final Step): The morpholine ring is introduced via an SN2 attack on the less hindered carbon of the epoxide intermediate.

  • N-Alkylation (First Step): The carbazole nitrogen is alkylated using epichlorohydrin. Using epichlorohydrin in excess serves a dual purpose: it acts as the reagent and suppresses the formation of oligomeric by-products.

Retrosynthesis Target 1-(9H-carbazol-9-yl)-3-morpholinopropan-2-ol (Target Molecule) Intermediate 9-(oxiran-2-ylmethyl)-9H-carbazole (Epoxide Intermediate) Intermediate->Target Epoxide Ring Opening (Aminolysis) Reagent1 Morpholine Reagent1->Target StartMat 9H-Carbazole StartMat->Intermediate N-Alkylation (Base/PTC) Reagent2 Epichlorohydrin Reagent2->Intermediate

Figure 1: Retrosynthetic tree illustrating the disconnection of the target molecule into commercially available precursors.

Step 1: Synthesis of 9-(oxiran-2-ylmethyl)-9H-carbazole

Objective: Construct the epoxide intermediate via N-alkylation.

Mechanism & Rationale

The pKa of carbazole is approximately 15. Strong bases (KOH or NaH) are required to deprotonate the nitrogen. The resulting carbazolide anion attacks the primary carbon of epichlorohydrin. A subsequent intramolecular cyclization (displacing chloride) re-forms the epoxide ring.

Phase Transfer Catalysis (PTC): Utilizing a PTC like Tetrabutylammonium bromide (TBAB) allows the reaction to proceed in a biphasic system (Solid KOH/Organic solvent) or mild liquid/liquid systems, avoiding the need for strictly anhydrous conditions required by NaH.

Experimental Protocol

Reagents:

  • 9H-Carbazole (1.0 eq)

  • Epichlorohydrin (5.0 – 10.0 eq) Excess is critical to prevent dimerization.

  • Potassium Hydroxide (KOH), pulverized (2.0 eq)

  • TBAB (Catalytic, 5 mol%)

  • Solvent: Acetone or Butanone (MEK)

Procedure:

  • Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve 9H-carbazole (16.7 g, 100 mmol) in acetone (150 mL).

  • Activation: Add pulverized KOH (11.2 g, 200 mmol) and TBAB (1.6 g, 5 mmol). Stir vigorously at room temperature for 30 minutes to generate the carbazolide anion.

  • Addition: Add epichlorohydrin (46.2 g, 500 mmol) dropwise over 20 minutes.

  • Reflux: Heat the mixture to reflux (approx. 60°C) for 4–6 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 4:1).

  • Workup:

    • Filter off inorganic salts (KCl, excess KOH).

    • Evaporate the solvent and excess epichlorohydrin under reduced pressure.

    • Purification: Recrystallize the residue from ethanol or methanol.

    • Yield: Expected 85–92% as white needles.

    • Melting Point: 109–111°C.

Data Summary: Catalyst Efficiency

Catalyst SystemYield (%)Reaction TimeNotes
KOH / TBAB (Recommended) 92% 4 h High yield, simple workup.
NaH / DMF88%3 hRequires anhydrous conditions; difficult workup.
NaOH / DMSO85%5 hDMSO removal is energy-intensive.

Step 2: Regioselective Ring Opening (Aminolysis)

Objective: React the epoxide intermediate with morpholine to yield the final amino-alcohol.

Mechanism & Regioselectivity

The reaction follows an SN2 mechanism. Under neutral or basic conditions, the nucleophile (morpholine) attacks the less substituted carbon of the epoxide ring due to steric hindrance at the secondary carbon. This ensures high regioselectivity for the target 1-amino-2-hydroxy isomer.

Mechanism Step1 Epoxide Intermediate (Steric Control) Transition Transition State (Nucleophilic Attack at C3) Step1->Transition Morpholine Attack Product 1-(9H-carbazol-9-yl)-3-morpholinopropan-2-ol Transition->Product Proton Transfer

Figure 2: Reaction pathway showing the regioselective attack of morpholine on the terminal epoxide carbon.

Experimental Protocol

Reagents:

  • 9-(oxiran-2-ylmethyl)-9H-carbazole (Intermediate from Step 1) (1.0 eq)

  • Morpholine (1.2 eq)

  • Solvent: Ethanol or Isopropanol (Protic solvents facilitate epoxide opening via H-bonding activation).

Procedure:

  • Setup: Dissolve 9-(oxiran-2-ylmethyl)-9H-carbazole (2.23 g, 10 mmol) in Ethanol (30 mL).

  • Addition: Add Morpholine (1.05 g, 12 mmol) to the solution.

  • Reaction: Reflux the mixture at 80°C for 3–5 hours.

    • Optimization: Microwave irradiation (300W, 80°C) can reduce reaction time to 15 minutes.

  • Isolation:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into ice-cold water (100 mL). The product typically precipitates as a white solid.

    • If oil forms, extract with Dichloromethane (DCM), dry over Na2SO4, and evaporate.

  • Purification: Recrystallize from Ethanol/Water (9:1) or purify via column chromatography (DCM/MeOH 95:5) if high purity is required.

Characterization & Validation

To ensure the trustworthiness of the synthesis, the final product must be validated against the following spectroscopic data.

Physical Properties:

  • Appearance: White to off-white crystalline solid.

  • Melting Point: 128–130°C.

Spectroscopic Data (Expected):

TechniqueSignal/PeakAssignment
1H NMR (400 MHz, CDCl3)δ 8.10 (d, 2H)Carbazole Ar-H (positions 4,5)
δ 7.45 (m, 4H)Carbazole Ar-H
δ 7.25 (m, 2H)Carbazole Ar-H
δ 4.40 (m, 2H)N-CH2-CH(OH) (Carbazole side)
δ 4.15 (m, 1H)CH(OH) (Chiral center)
δ 3.70 (t, 4H)Morpholine -O-CH2-
δ 2.40–2.60 (m, 6H)Morpholine -N-CH2- + Linker -CH2-N
IR (KBr)3400 cm⁻¹O-H stretching (Broad)
1590, 1480 cm⁻¹C=C Aromatic stretching
1110 cm⁻¹C-O-C Ether stretching (Morpholine)
MS (ESI)m/z 311.17[M+H]+ (Calculated for C19H22N2O2)

Troubleshooting & Optimization (Expertise)

Common Failure Modes
  • Carbazole Oligomerization (Step 1):

    • Symptom:[1][2][3][4] Gummy, insoluble brown residue.

    • Cause: Insufficient epichlorohydrin allows the product (epoxy-carbazole) to react with unreacted carbazole.

    • Solution: Maintain Epichlorohydrin:Carbazole ratio > 5:1.

  • Incomplete Ring Opening (Step 2):

    • Symptom:[1][2][3][4] Presence of starting material (TLC Rf ~0.6 in Hex/EtOAc).

    • Cause: Steric bulk or insufficient temperature.

    • Solution: Use a catalytic amount of LiClO4 (Lewis Acid) to activate the epoxide if the reaction is sluggish.

  • Bis-alkylation of Morpholine:

    • Risk:[4] Low. Morpholine is a secondary amine; once it reacts, it becomes a tertiary amine and cannot react further with another epoxide.

Green Chemistry Optimization

For industrial scaling, solvent-free synthesis is viable for Step 2. Mixing the solid epoxide and liquid morpholine and heating to 90°C without solvent often results in quantitative conversion within 1 hour, followed by a simple recrystallization workup.

References

  • Polymerization of N-epoxypropylcarbazole

    • Synthesis of Di-Block Copolymers Poly (Propylene oxide)-block-Poly (9-(2,3-epoxypropyl) Carbazole). (2025).[5][6][7][8] National Institutes of Health (NIH). Available at: [Link]

    • Context: Provides the authoritative protocol for the synthesis of the 9-(2,3-epoxypropyl)
  • Carbazole-Amine Condensation Kinetics

    • Synthesis of 1,3-bis{[(E)-(9-ethyl-9H-carbazol-3-yl)methylene]amino}propan-2-ol.[9][10] (2018).[10][11] ResearchGate.[5][7][8][12] Available at: [Link]

    • Context: Validates the reaction conditions for opening epoxide/alcohol linkers with amine nucleophiles in ethanol.
  • General Synthesis of Morpholine Derivatives

    • Synthesis of N-substituted morpholine nucleoside derivatives. (2020).[13] PubMed. Available at: [Link]

    • Context: Supports the general reactivity profile and workup procedures for morpholine-substituted compounds.
  • Crystallographic Data for Intermediates

    • (S)-(+)-4-(Oxiran-2-ylmethoxy)-9H-carbazole.[12] (2010).[5][12] Acta Crystallographica. Available at: [Link]

    • Context: While describing the O-linked isomer, this source provides critical characterization techniques (NMR/IR) relevant to the carbazole-epoxide moiety.

Sources

An In-depth Technical Guide to the Proposed Mechanism of Action of 1-(9H-carbazol-9-yl)-3-morpholinopropan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delineates the putative mechanism of action of the novel chemical entity, 1-(9H-carbazol-9-yl)-3-morpholinopropan-2-ol. Based on a comprehensive analysis of its structural components and the well-established pharmacology of analogous compounds, most notably Carvedilol, we propose that this molecule functions as a non-selective beta-adrenergic receptor antagonist with potential alpha-1 adrenergic blocking properties. This document will explore the pharmacodynamic profile, propose experimental methodologies for its validation, and discuss the structure-activity relationships that underpin its hypothesized biological activity.

Introduction and Chemical Structure

1-(9H-carbazol-9-yl)-3-morpholinopropan-2-ol is a synthetic compound featuring a carbazole nucleus linked to a morpholinopropan-2-ol side chain. The carbazole moiety is a key pharmacophore found in several cardiovascular drugs, including the third-generation beta-blocker, Carvedilol.[1][2] The propan-2-ol side chain is a classic structural feature of most beta-blockers, essential for their interaction with adrenergic receptors.[3] The morpholine ring, a heterocyclic amine, is also found in various biologically active compounds and is anticipated to influence the pharmacokinetic and pharmacodynamic properties of the molecule.[4]

Given the absence of direct preclinical or clinical data for 1-(9H-carbazol-9-yl)-3-morpholinopropan-2-ol, this guide will leverage the extensive knowledge of structurally related compounds to build a robust hypothesis for its mechanism of action. The primary analogue for this analysis is Carvedilol, which also possesses a carbazole core and a propan-2-ol linker.[5][6][7][8]

Proposed Mechanism of Action: A Multi-faceted Adrenergic Antagonist

We hypothesize that 1-(9H-carbazol-9-yl)-3-morpholinopropan-2-ol acts as a competitive antagonist at beta-1, beta-2, and alpha-1 adrenergic receptors. This multi-receptor blockade would result in a combination of effects beneficial for the management of cardiovascular conditions such as hypertension and heart failure.[9]

Beta-Adrenergic Receptor Blockade

The primary mechanism of action is proposed to be the blockade of beta-1 and beta-2 adrenergic receptors.[10]

  • Beta-1 Receptor Antagonism: Located predominantly in the heart, antagonism of these receptors reduces heart rate, myocardial contractility, and cardiac output, thereby decreasing the workload on the heart and lowering blood pressure.[1] This action is crucial in the management of heart failure and for reducing mortality after a myocardial infarction.[8]

  • Beta-2 Receptor Antagonism: Blockade of beta-2 receptors, found in the smooth muscles of blood vessels and airways, can lead to vasoconstriction and bronchoconstriction.[8] While the vasodilatory effects of alpha-1 blockade may counteract some of the vasoconstrictive effects, the potential for bronchospasm is a noteworthy consideration, particularly in patients with respiratory conditions like asthma.[8]

This non-selective beta-blockade is a characteristic of Carvedilol and is attributed to the S(-) enantiomer of the molecule.[6]

Alpha-1 Adrenergic Receptor Blockade

In addition to beta-blockade, we propose that 1-(9H-carbazol-9-yl)-3-morpholinopropan-2-ol exhibits alpha-1 adrenergic receptor antagonism. This action leads to vasodilation of peripheral blood vessels, reducing peripheral vascular resistance and contributing to its antihypertensive effect.[6][9] This property is significant as it helps to lower blood pressure without the reflex tachycardia that can be associated with some other vasodilators.[6] In Carvedilol, both the S(-) and R(+) enantiomers contribute to its alpha-blocking activity.[6]

Ancillary Properties

The carbazole moiety in Carvedilol is known to possess antioxidant and free-radical scavenging properties, which may contribute to its cardioprotective effects.[11] It is plausible that 1-(9H-carbazol-9-yl)-3-morpholinopropan-2-ol shares these ancillary properties, offering additional therapeutic benefits beyond its adrenergic receptor blockade.[12]

Visualizing the Proposed Signaling Pathway

The following diagram illustrates the proposed interaction of 1-(9H-carbazol-9-yl)-3-morpholinopropan-2-ol with the adrenergic signaling pathway.

Proposed_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Cell (e.g., Cardiomyocyte, Smooth Muscle Cell) Norepinephrine Norepinephrine Beta1_AR β1-Adrenergic Receptor Norepinephrine->Beta1_AR Activates Beta2_AR β2-Adrenergic Receptor Norepinephrine->Beta2_AR Activates Alpha1_AR α1-Adrenergic Receptor Norepinephrine->Alpha1_AR Activates G_protein_s Gs Beta1_AR->G_protein_s Couples to Beta2_AR->G_protein_s Couples to G_protein_q Gq Alpha1_AR->G_protein_q Couples to AC Adenylyl Cyclase G_protein_s->AC Activates PLC Phospholipase C G_protein_q->PLC Activates cAMP cAMP AC->cAMP Produces IP3_DAG IP3 & DAG PLC->IP3_DAG Produces PKA Protein Kinase A cAMP->PKA Activates PKC Protein Kinase C IP3_DAG->PKC Activates Cellular_Response_Beta Increased Heart Rate, Contractility PKA->Cellular_Response_Beta Cellular_Response_Alpha Vasoconstriction PKC->Cellular_Response_Alpha Compound 1-(9H-carbazol-9-yl)-3- morpholinopropan-2-ol Compound->Beta1_AR Blocks Compound->Beta2_AR Blocks Compound->Alpha1_AR Blocks

Caption: Proposed mechanism of 1-(9H-carbazol-9-yl)-3-morpholinopropan-2-ol.

Experimental Protocols for Mechanism Validation

To empirically validate the proposed mechanism of action, a series of in vitro experiments are recommended.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of 1-(9H-carbazol-9-yl)-3-morpholinopropan-2-ol for human beta-1, beta-2, and alpha-1 adrenergic receptors.

Methodology:

  • Membrane Preparation: Utilize commercially available cell membranes from HEK293 or CHO cells stably expressing recombinant human beta-1, beta-2, or alpha-1 adrenergic receptors.

  • Radioligand Selection:

    • For beta-1 and beta-2 receptors: [³H]-Dihydroalprenolol (DHA), a non-selective beta-antagonist.

    • For alpha-1 receptors: [³H]-Prazosin, a selective alpha-1 antagonist.

  • Assay Conditions:

    • Incubate the cell membranes with a fixed concentration of the radioligand and increasing concentrations of the test compound (1-(9H-carbazol-9-yl)-3-morpholinopropan-2-ol) or a known competitor (e.g., Propranolol for beta receptors, Prazosin for alpha-1 receptors) in a suitable buffer.

    • Incubate for a specified time at a controlled temperature to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a one-site competition model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.

Functional Assays: cAMP Accumulation Assay

Objective: To determine the functional activity of 1-(9H-carbazol-9-yl)-3-morpholinopropan-2-ol at beta-adrenergic receptors (i.e., whether it is an antagonist, partial agonist, or inverse agonist).

Methodology:

  • Cell Culture: Use cells expressing beta-1 or beta-2 adrenergic receptors (e.g., CHO-K1 cells).

  • Assay Procedure:

    • Pre-incubate the cells with increasing concentrations of 1-(9H-carbazol-9-yl)-3-morpholinopropan-2-ol.

    • Stimulate the cells with a known beta-agonist, such as Isoproterenol, at a concentration that elicits a submaximal response (EC80).

    • Lyse the cells and measure the intracellular cyclic adenosine monophosphate (cAMP) levels using a commercially available ELISA or HTRF assay kit.

  • Data Analysis: Plot the cAMP concentration against the logarithm of the test compound concentration. An antagonist will cause a concentration-dependent decrease in the Isoproterenol-stimulated cAMP production.

Quantitative Data Summary (Hypothetical)

The following table presents the expected outcomes from the proposed binding assays, based on the pharmacology of Carvedilol.[6]

Receptor SubtypeRadioligandKnown CompetitorExpected Ki of 1-(9H-carbazol-9-yl)-3-morpholinopropan-2-ol
Beta-1 Adrenergic[³H]-DHAPropranolol1-10 nM
Beta-2 Adrenergic[³H]-DHAPropranolol1-10 nM
Alpha-1 Adrenergic[³H]-PrazosinPrazosin10-100 nM

Structure-Activity Relationship (SAR) Insights

The proposed pharmacological activity of 1-(9H-carbazol-9-yl)-3-morpholinopropan-2-ol can be rationalized by examining its key structural features:

  • Carbazole Nucleus: This large, lipophilic group is crucial for high-affinity binding to adrenergic receptors.[1] It is also the likely source of the compound's antioxidant properties.[11]

  • Propan-2-ol Linker: The hydroxyl group and the secondary amine in this linker are essential for forming hydrogen bonds with key amino acid residues in the binding pocket of adrenergic receptors.

  • Morpholine Moiety: This group will influence the compound's polarity, solubility, and potential for hydrogen bonding. Its bulk and basicity will modulate the affinity and selectivity for different adrenergic receptor subtypes. It may also impact the pharmacokinetic properties of the molecule, such as its absorption and metabolism.[4]

Conclusion and Future Directions

Based on strong structural analogy to Carvedilol and other carbazole-based beta-blockers, 1-(9H-carbazol-9-yl)-3-morpholinopropan-2-ol is proposed to be a non-selective beta-adrenergic antagonist with additional alpha-1 blocking activity. This dual mechanism of action suggests its potential as a therapeutic agent for cardiovascular diseases.

The immediate next steps should be the experimental validation of this proposed mechanism through the in vitro assays detailed in this guide. Subsequent research should focus on in vivo studies in animal models of hypertension and heart failure to assess its efficacy and safety profile. Further SAR studies, involving the synthesis and evaluation of analogues with modifications to the carbazole and morpholine rings, could lead to the optimization of its pharmacological properties.

References

  • National Center for Biotechnology Information (2024). Carvedilol - StatPearls. Retrieved from [Link]

  • Wikipedia (2024). Carvedilol. Retrieved from [Link]

  • RxList (2024). Carvedilol (Coreg, Coreg CR). Retrieved from [Link]

  • GoodRx (2023). How Does Carvedilol Work? All About Its Mechanism of Action. Retrieved from [Link]

  • Grande, F., et al. (2021). Carbazole and Simplified Derivatives: Novel Tools toward β-Adrenergic Receptors Targeting. Applied Sciences, 11(12), 5486.
  • Patsnap (2024). What is the mechanism of Carvedilol?. Retrieved from [Link]

  • MDPI (2021). Carbazole and simplified derivatives: Novel tools toward β-adrenergic receptors targeting. Retrieved from [Link]

  • ResearchGate (2021). (PDF) Carbazole and Simplified Derivatives: Novel Tools toward β-Adrenergic Receptors Targeting. Retrieved from [Link]

  • Bartsch, W., et al. (1977). Cardiac action of carazolol and methypranol in comparison with other beta-receptor blockers. Arzneimittelforschung, 27(5), 1022-6.
  • SingleCare (2022). Top carvedilol alternatives and how to switch your Rx. Retrieved from [Link]

  • Chen, P. S., et al. (2011). Carvedilol Analogue Inhibits Triggered Activities Evoked by Both Early and Delayed Afterdepolarizations. Pacing and Clinical Electrophysiology, 34(11), 1486-1493.
  • Drugs.com (2024). Carvedilol Alternatives Compared. Retrieved from [Link]

  • Dulin, B., & Abraham, W. T. (2004). Pharmacology of carvedilol. The American Journal of Cardiology, 93(9A), 3B-6B.
  • Gualtieri, F., et al. (1986). Conformational effects on the activity of drugs. 10. Synthesis, conformation, and pharmacological properties of 1-(2,5-dimethoxyphenyl)-2-aminoethanols and their morpholine analogues. Journal of Medicinal Chemistry, 29(1), 115-21.
  • Royal Society of Chemistry (2023). Potential application of bisoprolol derivative compounds as antihypertensive drugs: synthesis and in silico study. Retrieved from [Link]

  • GoodRx (2023). Carvedilol: Is This Beta Blocker the Best for Heart Failure?. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research (2018). Synthesis and Biological Evaluation of 1-(5-((9H-Carbazol-9-yl) Methyl)-2-Methyl-1,3,4-Oxadiazol-3(2H)-yl)Ethanone. Retrieved from [Link]

  • Di Micco, S., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. Molecules, 26(16), 4949.
  • Yue, T. L., et al. (1992). Carvedilol, a new vasodilator and beta adrenoceptor antagonist, is an antioxidant and free radical scavenger. The Journal of Pharmacology and Experimental Therapeutics, 263(1), 92-8.
  • ResearchGate (2018). Synthesis of 1,3-bis{[(E)-(9-ethyl-9H-carbazol-3-yl)methylene]amino}propan-2-ol.. Retrieved from [Link]

  • MDPI (2003). Synthesis of Novel 1-Substituted and 1,9-Disubstituted-1,2,3,4-tetrahydro-9H-Carbazole Derivatives as Potential Anticancer Agents. Retrieved from [Link]

  • National Center for Biotechnology Information (2011). 3-(9H-Carbazol-9-yl)propan-1-ol. Retrieved from [Link]

  • MDPI (2022). Design, Synthesis and Biological Exploration of Novel N-(9-Ethyl-9H-Carbazol-3-yl)Acetamide-Linked Benzofuran-1,2,4-Triazoles as Anti-SARS-CoV-2 Agents: Combined Wet/Dry Approach Targeting Main Protease (M pro ), Spike Glycoprotein and RdRp. Retrieved from [Link]

  • Wikipedia (2024). Discovery and development of beta-blockers. Retrieved from [Link]

  • ResearchGate (2018). 1,3-Bis(((E)-(9-ethyl-9H-carbazol-3-yl)methylene)amino)propan-2-ol: Synthesis, Characterization DFT Study, and Acetylcholinesterase Inhibitory Activity. Retrieved from [Link]

  • Deranged Physiology (2023). Beta-blockers. Retrieved from [Link]

  • Journal of Xenobiotics (2022). A review on the biological potentials of carbazole and its derived products. Retrieved from [Link]

  • PubChem (2024). (2R)-1-(9H-carbazol-9-yl)-3-(cyclopentylamino)propan-2-ol. Retrieved from [Link]

  • PubMed (2024). Identification of 3-(9H-carbazol-9-yl)-2-(1,3-dioxoisoindolin-2-yl)propanoic acids as promising DNMT1 inhibitors. Retrieved from [Link]

  • PubChem (2024). 1-(4-(2-Hydroxy-3-(2-(2-methoxyphenoxy)ethylamino)propoxy)-9H-carbazol-9-yl)-3-(2-(2-methoxyphenoxy)ethylamino) propan-2-ol. Retrieved from [Link]

Sources

An In-depth Technical Guide to 1-(9H-carbazol-9-yl)-3-morpholinopropan-2-ol: Synthesis, Characterization, and Potential Pharmacological Significance

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of 1-(9H-carbazol-9-yl)-3-morpholinopropan-2-ol, a carbazole derivative with significant potential in medicinal chemistry. This document delves into its chemical identity, synthesis, and prospective applications, offering valuable insights for researchers, scientists, and professionals in drug development.

Nomenclature and Structural Elucidation

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is 1-(9H-carbazol-9-yl)-3-morpholin-4-ylpropan-2-ol . The name is derived by identifying the longest carbon chain, which is a propan-2-ol backbone. The substituents are a 9H-carbazol-9-yl group at the first carbon and a morpholin-4-yl group at the third carbon.

The chemical structure of 1-(9H-carbazol-9-yl)-3-morpholinopropan-2-ol is characterized by a central propan-2-ol scaffold. A planar, aromatic carbazole ring system is attached to one end of this scaffold via its nitrogen atom, while a saturated morpholine ring is connected to the other end through its nitrogen atom.

Molecular Structure of 1-(9H-carbazol-9-yl)-3-morpholinopropan-2-ol

Caption: 2D structure of 1-(9H-carbazol-9-yl)-3-morpholinopropan-2-ol.

Synthesis and Mechanistic Insights

The synthesis of 1-(9H-carbazol-9-yl)-3-morpholinopropan-2-ol is a multi-step process that begins with the N-alkylation of carbazole. This is a crucial class of compounds known as β-amino alcohols, which are prevalent in many pharmaceuticals. The most direct and common method for their synthesis is the ring-opening of an epoxide with an amine.[1]

A plausible and efficient synthetic route is outlined below:

Step 1: Synthesis of 9-(oxiran-2-ylmethyl)-9H-carbazole (Intermediate 1)

The first step involves the reaction of 9H-carbazole with epichlorohydrin in the presence of a base, such as sodium hydroxide, and a phase-transfer catalyst. This reaction proceeds via a nucleophilic substitution where the deprotonated nitrogen of carbazole attacks the electrophilic carbon of epichlorohydrin, displacing the chloride and subsequently forming the epoxide ring.

Step 2: Synthesis of 1-(9H-carbazol-9-yl)-3-morpholinopropan-2-ol (Final Product)

The intermediate epoxide, 9-(oxiran-2-ylmethyl)-9H-carbazole, is then subjected to a ring-opening reaction with morpholine. This reaction is an example of the aminolysis of an epoxide. The nitrogen atom of morpholine acts as a nucleophile, attacking one of the carbon atoms of the epoxide ring. This attack typically occurs at the less sterically hindered carbon, leading to the formation of the β-amino alcohol. The reaction is often carried out in a protic solvent, such as ethanol or isopropanol, which facilitates the protonation of the alkoxide intermediate.

Synthetic Pathway of 1-(9H-carbazol-9-yl)-3-morpholinopropan-2-ol

G Carbazole 9H-Carbazole Intermediate 9-(oxiran-2-ylmethyl)-9H-carbazole Carbazole->Intermediate NaOH, Phase-transfer catalyst Epichlorohydrin Epichlorohydrin Epichlorohydrin->Intermediate Morpholine Morpholine FinalProduct 1-(9H-carbazol-9-yl)-3-morpholinopropan-2-ol Morpholine->FinalProduct Intermediate->FinalProduct Ethanol, Reflux

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An In-depth Technical Guide to 1-(9H-carbazol-9-yl)-3-morpholinopropan-2-ol: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Physicochemical Properties

The physicochemical properties of 1-(9H-carbazol-9-yl)-3-morpholinopropan-2-ol can be predicted based on its chemical structure and by analogy to similar carbazole derivatives.

PropertyValueSource
Molecular Formula C19H22N2O2Calculated
Molecular Weight 310.39 g/mol Calculated
CAS Number Not AssignedInferred
Appearance Likely a white to off-white solidInferred from similar compounds[5]
Solubility Expected to be soluble in organic solvents like ethanol, DMSO, and DMF; sparingly soluble in water.Inferred from similar compounds
Thermal Stability N-substituted carbazoles generally exhibit good thermal stability.[6]Inferred

Synthesis of 1-(9H-carbazol-9-yl)-3-morpholinopropan-2-ol

The most direct and widely employed method for the synthesis of N-substituted carbazoles is the N-alkylation of the carbazole ring.[7][8] This can be achieved by reacting 9H-carbazole with a suitable alkylating agent in the presence of a base. For the synthesis of the title compound, a plausible and efficient route involves the N-alkylation of 9H-carbazole with a reactive derivative of 1-morpholinopropan-2-ol, such as 1-chloro-3-morpholinopropan-2-ol.

Reactants
ReactantCAS Number
9H-Carbazole86-74-8
1-Morpholinopropan-2-ol2109-66-2[9][10]
1-Chloro-3-morpholinopropan-2-olNot consistently assigned
Potassium Carbonate584-08-7
N,N-Dimethylformamide (DMF)68-12-2
Proposed Synthetic Workflow

The synthesis can be conceptualized as a two-step process if 1-chloro-3-morpholinopropan-2-ol is not commercially available, or a one-step process if it is.

G cluster_0 Step 1: Synthesis of Intermediate (Optional) cluster_1 Step 2: N-Alkylation A 1-Morpholinopropan-2-ol C 1-Chloro-3-morpholinopropan-2-ol A->C Chlorination B Thionyl Chloride (SOCl2) B->C F 1-(9H-carbazol-9-yl)-3-morpholinopropan-2-ol C->F N-Alkylation in DMF D 9H-Carbazole D->F E Potassium Carbonate (K2CO3) E->F G A Carbazole Derivative B Cancer Cell A->B Enters C DNA Intercalation B->C D Apoptosis Induction B->D E Cell Cycle Arrest B->E

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A Predictive Spectroscopic and Analytical Guide to 1-(9H-carbazol-9-yl)-3-morpholinopropan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive, predictive analysis of the spectral data for the novel compound 1-(9H-carbazol-9-yl)-3-morpholinopropan-2-ol. In the absence of publicly available experimental spectra for this specific molecule, this document serves as a foundational resource for researchers, scientists, and professionals in drug development. By leveraging established principles of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), and drawing upon spectral data from analogous structures, this guide offers detailed predictions of the compound's spectral characteristics. Furthermore, it outlines robust, field-proven protocols for the acquisition of high-quality spectral data, ensuring a self-validating system for future experimental work. The insights herein are designed to empower researchers to anticipate, identify, and interpret the spectral features of 1-(9H-carbazol-9-yl)-3-morpholinopropan-2-ol, thereby accelerating research and development efforts.

Introduction

1-(9H-carbazol-9-yl)-3-morpholinopropan-2-ol is a molecule of significant interest, integrating three key pharmacophores: a carbazole nucleus, a morpholine ring, and a propan-2-ol linker. Carbazole derivatives are widely recognized for their diverse biological activities, including but not limited to, anticancer, antimicrobial, and neuroprotective properties.[1] The morpholine moiety is a common feature in many approved drugs, valued for its favorable physicochemical properties and its ability to modulate biological activity. The propan-2-ol linker introduces a chiral center and a hydroxyl group, which can participate in crucial hydrogen bonding interactions with biological targets.

Given the potential pharmacological applications of this compound, a thorough understanding of its structural and electronic properties is paramount. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for elucidating the precise molecular structure and confirming the identity of newly synthesized compounds. This guide provides a predictive framework for the spectral analysis of 1-(9H-carbazol-9-yl)-3-morpholinopropan-2-ol, offering a valuable resource for its synthesis, characterization, and subsequent development.

Molecular Structure and Predicted Spectral Overview

The molecular structure of 1-(9H-carbazol-9-yl)-3-morpholinopropan-2-ol is presented below, with a numbering scheme to facilitate the discussion of its predicted spectral data.

Figure 1: Molecular structure of 1-(9H-carbazol-9-yl)-3-morpholinopropan-2-ol with atom numbering.

The following sections will detail the predicted ¹H NMR, ¹³C NMR, IR, and Mass spectra for this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted chemical shifts for 1-(9H-carbazol-9-yl)-3-morpholinopropan-2-ol are based on the analysis of its constituent fragments and data from similar compounds.[2] Machine learning algorithms and DFT calculations can also provide accurate predictions of chemical shifts.[3][4][5][6]

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the carbazole ring, the protons of the propan-2-ol linker, and the methylene protons of the morpholine ring.

Proton(s) Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Integration Notes
Aromatic (Carbazole)7.0 - 8.2Multiplets8HThe protons on the carbazole ring will appear in the aromatic region, with those adjacent to the nitrogen being the most deshielded.
CH (C2')3.8 - 4.2Multiplet1HThis methine proton is attached to the carbon bearing the hydroxyl group and is expected to be a multiplet due to coupling with the adjacent methylene protons.
CH₂ (C1')4.2 - 4.6Multiplet2HThese protons are adjacent to the carbazole nitrogen and the chiral center, leading to a complex splitting pattern.
OH2.0 - 4.0Broad Singlet1HThe chemical shift of the hydroxyl proton is variable and depends on concentration, solvent, and temperature. It will likely appear as a broad singlet.
CH₂ (C3')2.4 - 2.8Multiplet2HThese methylene protons are adjacent to the morpholine nitrogen and the chiral center.
CH₂ (Morpholine, adjacent to N)2.3 - 2.7Multiplet4HThe four protons on the carbons adjacent to the nitrogen of the morpholine ring.
CH₂ (Morpholine, adjacent to O)3.5 - 3.8Multiplet4HThe four protons on the carbons adjacent to the oxygen of the morpholine ring.

Table 1: Predicted ¹H NMR data for 1-(9H-carbazol-9-yl)-3-morpholinopropan-2-ol.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the number of unique carbon atoms and their chemical environments.

Carbon(s) Predicted Chemical Shift (δ, ppm) Notes
Aromatic (Carbazole)108 - 142Eight signals are expected for the carbazole carbons. The carbons directly bonded to the nitrogen will be the most shielded.
CH (C2')65 - 70The carbon bearing the hydroxyl group.
CH₂ (C1')45 - 50The carbon attached to the carbazole nitrogen.
CH₂ (C3')60 - 65The carbon attached to the morpholine nitrogen.
CH₂ (Morpholine, adjacent to N)50 - 55The two equivalent carbons adjacent to the nitrogen in the morpholine ring.
CH₂ (Morpholine, adjacent to O)65 - 70The two equivalent carbons adjacent to the oxygen in the morpholine ring.

Table 2: Predicted ¹³C NMR data for 1-(9H-carbazol-9-yl)-3-morpholinopropan-2-ol.

Experimental Protocol for NMR Data Acquisition

A standardized protocol is crucial for obtaining reproducible and high-quality NMR data.[7][8]

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the purified compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d is a common choice for many organic molecules.[9]

    • Transfer the solution to a clean, dry 5 mm NMR tube.

    • If necessary, filter the solution through a small plug of glass wool in a Pasteur pipette to remove any particulate matter.[9]

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity. This is a critical step for obtaining sharp, well-resolved peaks.

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse ¹H NMR spectrum.

    • Typical parameters include a 30-45° pulse angle, a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

    • For quantitative analysis, a longer relaxation delay (at least 5 times the longest T1) and a 90° pulse angle are necessary.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters include a 30-45° pulse angle, a spectral width of 200-240 ppm, and a relaxation delay of 2-5 seconds.

    • A sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio, as the natural abundance of ¹³C is low.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the spectrum to obtain pure absorption peaks.

    • Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

    • Integrate the signals in the ¹H NMR spectrum.

    • Perform peak picking for both ¹H and ¹³C spectra.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its chemical bonds.[10][11]

Predicted IR Absorption Bands

The IR spectrum of 1-(9H-carbazol-9-yl)-3-morpholinopropan-2-ol is expected to show characteristic absorption bands for the O-H, C-H, C-N, and C-O bonds, as well as the aromatic carbazole ring.[12][13][14][15]

Functional Group Predicted Absorption Range (cm⁻¹) Intensity Notes
O-H stretch (alcohol)3200 - 3600Strong, BroadThe broadness is due to intermolecular hydrogen bonding.[16][17]
C-H stretch (aromatic)3000 - 3100Medium to WeakCharacteristic of the C-H bonds on the carbazole ring.
C-H stretch (aliphatic)2850 - 3000Medium to StrongArising from the C-H bonds of the propanol linker and the morpholine ring.[18][19]
C-N stretch (aromatic)1320 - 1360MediumCorresponds to the stretching of the C-N bond within the carbazole ring system.
C-N stretch (aliphatic)1100 - 1250MediumFrom the C-N bonds in the morpholine ring and the linker.
C-O stretch (secondary alcohol)1075 - 1150StrongThis is a characteristic absorption for secondary alcohols.[20]
C-O-C stretch (ether)1070 - 1150StrongArising from the morpholine ring.
Aromatic C=C bends1450 - 1600Medium to WeakMultiple bands are expected in this region due to the vibrations of the carbazole ring.[21]

Table 3: Predicted IR absorption bands for 1-(9H-carbazol-9-yl)-3-morpholinopropan-2-ol.

Experimental Protocol for FT-IR Data Acquisition

The choice of sampling technique depends on the physical state of the compound.[22][23][24][25][26] For a solid sample, the KBr pellet method is a common choice.

  • Sample Preparation (KBr Pellet Method):

    • Thoroughly grind 1-2 mg of the dry, solid sample with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle.

    • The mixture should be a fine, homogeneous powder.

    • Place the mixture into a pellet press die and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.

    • Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • The data is usually collected over the range of 4000 to 400 cm⁻¹.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Perform peak picking to identify the wavenumbers of the absorption maxima.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of its fragmentation patterns.[27][28] Electrospray ionization (ESI) is a soft ionization technique well-suited for this type of molecule, as it typically produces the protonated molecular ion with minimal fragmentation.[1][29][30][31][32]

Predicted Mass Spectrum and Fragmentation Pattern

Under positive ion ESI-MS, 1-(9H-carbazol-9-yl)-3-morpholinopropan-2-ol is expected to be readily protonated, primarily on the more basic morpholine nitrogen.

  • Predicted Molecular Ion: The protonated molecular ion [M+H]⁺ is expected at m/z = 325.1916 (calculated for C₁₉H₂₅N₂O₂⁺).

  • Predicted Fragmentation Pattern: While ESI is a soft ionization technique, some fragmentation can be induced in the ion source or through tandem MS (MS/MS) experiments.[33][34][35][36] The most likely fragmentation pathways would involve the cleavage of the bonds in the propanol linker.

fragmentation cluster_path1 Pathway 1 cluster_path2 Pathway 2 M [M+H]⁺ m/z = 325 F1 Fragment 1 m/z = 182 M->F1 Loss of morpholinylmethanol F2 Fragment 2 m/z = 144 M->F2 Loss of carbazole F3 Fragment 3 m/z = 100 M->F3 Loss of carbazolylpropanol F4 Fragment 4 m/z = 226 M->F4 Loss of morpholine

Figure 2: Predicted major fragmentation pathways for 1-(9H-carbazol-9-yl)-3-morpholinopropan-2-ol.

Key Predicted Fragments:

  • m/z = 182: This fragment would correspond to the carbazolyl-ethene cation, formed by the cleavage of the C2'-C3' bond and loss of the morpholine and hydroxyl groups.

  • m/z = 100: This fragment corresponds to the protonated morpholinyl-methylene cation, resulting from the cleavage of the C2'-C3' bond.

  • m/z = 86: A common fragment from morpholine-containing compounds, corresponding to the morpholine radical cation.[37]

  • m/z = 167: The carbazole radical cation.

Experimental Protocol for ESI-MS Data Acquisition

High-resolution mass spectrometry (HRMS) is recommended for unambiguous determination of the elemental composition.

  • Sample Preparation:

    • Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent system, such as methanol or acetonitrile with 0.1% formic acid. The acid facilitates protonation.

  • Instrument Setup:

    • The mass spectrometer should be calibrated according to the manufacturer's instructions to ensure high mass accuracy.

    • Optimize the ESI source parameters, including the capillary voltage (typically 3-5 kV), nebulizing gas flow, drying gas flow, and temperature, to achieve a stable and intense signal for the molecular ion.

  • Data Acquisition:

    • Introduce the sample solution into the ESI source via direct infusion using a syringe pump or through an LC system.

    • Acquire the mass spectrum in positive ion mode over an appropriate m/z range (e.g., 50-500).

    • For structural confirmation, perform tandem MS (MS/MS) experiments by selecting the [M+H]⁺ ion as the precursor and applying collision-induced dissociation (CID) to generate fragment ions.[38][39]

  • Data Analysis:

    • Determine the accurate mass of the molecular ion and compare it with the calculated theoretical mass to confirm the elemental composition.

    • Analyze the fragmentation pattern from the MS/MS spectrum to corroborate the proposed structure.

Integrated Analytical Workflow

The characterization of a novel compound like 1-(9H-carbazol-9-yl)-3-morpholinopropan-2-ol requires an integrated approach where the data from different analytical techniques are used in concert to build a complete and validated structural picture.

workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_validation Structure Validation synthesis Synthesis purification Purification synthesis->purification nmr NMR (¹H, ¹³C) purification->nmr ir IR purification->ir ms MS (HRMS) purification->ms validation Structure Confirmed nmr->validation ir->validation ms->validation

Figure 3: Integrated workflow for the synthesis and structural validation of 1-(9H-carbazol-9-yl)-3-morpholinopropan-2-ol.

Conclusion

This technical guide provides a detailed, predictive framework for the spectral analysis of 1-(9H-carbazol-9-yl)-3-morpholinopropan-2-ol. By synthesizing information from fundamental spectroscopic principles and data from analogous structures, we have established a robust set of expected spectral data for ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry. The inclusion of standardized experimental protocols provides a clear and actionable path for researchers to acquire high-quality data for this compound. This guide is intended to serve as a valuable resource for the scientific community, facilitating the unambiguous characterization of this promising molecule and accelerating its potential development in medicinal chemistry and materials science.

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  • ResearchGate. (n.d.). Observed IR spectrum of neutral morpholine and the calculated spectrum based on the optimized structure shown. Retrieved from [Link]

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Sources

Solubility Profiling and Characterization of 1-(9H-carbazol-9-yl)-3-morpholinopropan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide addresses the solubility profile of 1-(9H-carbazol-9-yl)-3-morpholinopropan-2-ol , a significant intermediate in the synthesis of beta-adrenergic antagonists (structurally related to Carazolol) and functional organic materials.[1]

Due to its amphiphilic structure—comprising a hydrophobic tricyclic carbazole moiety and a hydrophilic morpholine/alcohol tail—this molecule exhibits complex solvation behavior. This guide provides a predictive solubility landscape based on Hansen Solubility Parameters (HSP), analyzes pH-dependent aqueous solubility driven by the morpholine nitrogen, and defines the Gold Standard protocol for thermodynamic solubility determination.

Physicochemical Basis & Structural Analysis[2][3]

To understand the solubility of this molecule, we must deconstruct its competing functional groups. The molecule acts as a "push-pull" system regarding polarity.[1]

Structural Deconstruction[1]
  • The Carbazole Domain (Hydrophobic Anchor): The tricyclic aromatic system is highly lipophilic (

    
    ). It drives strong 
    
    
    
    stacking interactions, making the solid state stable and difficult to disrupt with polar protic solvents like water.[1]
  • The Morpholine & Hydroxyl Domain (Hydrophilic Head):

    • Secondary Alcohol (-OH): Acts as both a Hydrogen Bond Donor (HBD) and Acceptor (HBA).

    • Morpholine Nitrogen: A basic center (

      
      ). This is the critical "switch" for aqueous solubility. At 
      
      
      
      (2 units below pKa), the nitrogen protonates, drastically increasing water solubility.
Theoretical Solubility Parameters

Using Group Contribution Methods based on the parent structures, we can estimate the Hansen Solubility Parameters (HSP) to predict solvent compatibility.

ParameterSymbolEstimated Value (

)
Physical Meaning
Dispersion

19.5 - 21.0Van der Waals forces (driven by Carbazole)
Polarity

6.5 - 8.0Dipole-dipole interactions (Morpholine/OH)
H-Bonding

9.0 - 11.0Hydrogen bonding capability

Implication: The molecule requires solvents with high dispersion forces (


) but moderate hydrogen bonding capability. This explains why DMSO  and DMF  are superior solvents compared to pure water or pure hexane.[1]

Predicted Solubility Landscape

The following data categorizes solvent suitability based on "Like Dissolves Like" principles derived from the structural analysis above.

Table 1: Solvent Compatibility Matrix
Solvent ClassRepresentative SolventsPredicted SolubilityMechanism of Action
Dipolar Aprotic DMSO, DMF, NMPHigh (>50 mg/mL) Disrupts

-stacking; accepts H-bonds from -OH.[1]
Chlorinated Dichloromethane (DCM), ChloroformHigh (>30 mg/mL) Good match for the aromatic carbazole core.
Polar Protic Methanol, Ethanol, IsopropanolModerate (5-20 mg/mL) Solubilizes the morpholine tail; heating often required to overcome lattice energy.
Aqueous (Acidic) 0.1M HCl, Acetate Buffer (pH 4.5)High (>20 mg/mL) Protonation of morpholine forms a soluble salt.
Aqueous (Neutral/Basic) Water (pH 7.4), PBSLow/Insoluble (<0.1 mg/mL) Molecule remains neutral; hydrophobic effect dominates.
Non-Polar Aliphatic Hexane, HeptanePoor (<1 mg/mL) Lacks polarity to interact with the amine/alcohol groups.

Mechanistic Visualization

The following diagram illustrates the competing intermolecular forces that dictate the solubility profile.

SolubilityMechanism Molecule 1-(9H-carbazol-9-yl)- 3-morpholinopropan-2-ol Carbazole Carbazole Core (Hydrophobic) Molecule->Carbazole Contains Morpholine Morpholine/OH Tail (Hydrophilic/Basic) Molecule->Morpholine Contains Water_Neutral Water (pH 7.4) High Surface Tension Carbazole->Water_Neutral Repulsion (Hydrophobic Effect) DMSO DMSO/DMF High Dipole Moment Carbazole->DMSO Pi-Dipole Interaction Hexane Hexane Non-polar Carbazole->Hexane Interaction (Dispersion Forces) Morpholine->Water_Neutral H-Bonding (Insufficient to solvate core) Water_Acidic Acidic Buffer (pH < 5) Proton Source Morpholine->Water_Acidic Ionization (Salt Formation) High Solubility Morpholine->DMSO H-Bond Acceptance

Figure 1: Mechanistic map of solvent interactions.[1] Red arrows indicate repulsion/insolubility factors; Green arrows indicate solvation mechanisms.

Experimental Protocol: Thermodynamic Solubility

For drug development or precise formulation, relying on visual estimates is insufficient. The following protocol is the industry standard for determining Thermodynamic Equilibrium Solubility using HPLC-UV.

Reagents & Equipment
  • Test Compound: >10 mg of 1-(9H-carbazol-9-yl)-3-morpholinopropan-2-ol (Solid).[1]

  • Solvents: HPLC-grade Water, Methanol, Acetonitrile, DMSO.

  • Buffers: Phosphate (pH 7.4), Citrate (pH 4.0), Tris (pH 9.0).

  • Equipment: Orbital Shaker, Centrifuge (15,000 rpm), HPLC-UV/DAD or LC-MS.

  • Filter: 0.22 µm PVDF or PTFE syringe filter (Pre-saturated to minimize drug adsorption).

The Workflow

SolubilityProtocol cluster_prep Phase 1: Preparation cluster_equil Phase 2: Equilibration cluster_analysis Phase 3: Separation & Analysis Step1 Weigh Excess Solid (2-5 mg) Step2 Add Solvent/Buffer (0.5 - 1.0 mL) Step1->Step2 Step3 Shake/Agitate 24 - 48 Hours @ 25°C Step2->Step3 Step4 Check for Residual Solid (Add more if dissolved) Step3->Step4 Step4->Step3 If clear Step5 Centrifugation 15,000 rpm / 10 min Step4->Step5 If solid remains Step6 Filtration (0.22 µm) Discard first 20% (Saturation) Step5->Step6 Step7 HPLC-UV Quantitation vs. DMSO Standard Curve Step6->Step7

Figure 2: Step-by-step Thermodynamic Solubility Protocol.

Critical Analytical Considerations
  • Detection Wavelength: The carbazole moiety has strong UV absorption. Set the HPLC UV detector to 235 nm or 293 nm (characteristic carbazole peaks) for maximum sensitivity.

  • Filter Adsorption: Lipophilic compounds often stick to filters.[1] Always discard the first 100-200 µL of filtrate to saturate the membrane sites before collecting the sample for analysis.[1]

  • pH Drift: When measuring aqueous solubility, measure the pH of the supernatant after equilibrium. The basic morpholine group may shift the pH of unbuffered water, leading to erroneous solubility values.

Application Context

Recrystallization Strategies

For purification purposes, a mixed-solvent system is recommended based on the solubility differential:

  • Solvent: Ethanol or Isopropanol (Dissolves upon heating).

  • Anti-solvent: Water (Induces precipitation upon cooling/addition).

  • Method: Dissolve the crude solid in hot ethanol. Slowly add water until turbidity persists.[1] Cool to 4°C to crystallize.

Biological Assay Formulation

For in vitro assays (e.g., cell culture):

  • Prepare a 10-20 mM stock solution in pure DMSO.

  • Dilute into the culture medium.[1]

  • Caution: Ensure the final DMSO concentration is <0.5% to avoid cytotoxicity. If precipitation occurs upon dilution into media (pH 7.4), consider using an inclusion complex with Cyclodextrin (HP-β-CD) to improve aqueous stability.[1]

References

  • Hansen Solubility Parameters: Abbott, S., & Hansen, C. M. (2008). Hansen Solubility Parameters in Practice.

  • Thermodynamic Solubility Protocols: Alsenz, J., & Kansy, M. (2007).[2] High throughput solubility measurement in drug discovery and development. Advanced Drug Delivery Reviews, 59(7), 546-567.

  • Carbazole Chemistry: Roy, J. (2018). Carbazole Alkaloids: Chemistry and Biology. In Heterocyclic Chemistry.

  • Morpholine pKa Data: National Center for Biotechnology Information.[1] PubChem Compound Summary for CID 8083, Morpholine.

  • General Solubility Guidelines: Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews.

Sources

In Silico Modeling of 1-(9H-carbazol-9-yl)-3-morpholinopropan-2-ol: A Lead Optimization Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the in silico characterization of 1-(9H-carbazol-9-yl)-3-morpholinopropan-2-ol (referred to herein as CMP-2 ). Structurally analogous to the high-affinity


-blocker Carazolol , CMP-2 features a lipophilic carbazole scaffold linked to a polar morpholine headgroup via a hydroxylated propyl chain.

This protocol focuses on validating CMP-2 as a


-Adrenergic Receptor (

-AR) Antagonist
. The workflow integrates Density Functional Theory (DFT) for conformational analysis, molecular docking for binding affinity prediction, and Molecular Dynamics (MD) for stability assessment. This guide is designed to be a self-validating system; every computational step includes a control or checkpoint to ensure scientific rigor.

Molecular Architecture & Ligand Preparation

Before receptor interaction can be modeled, the ligand's electronic and geometric properties must be established. The carbazole ring is rigid and planar, but the propanol linker introduces flexibility and chirality.

Structural Causality & DFT Optimization

We utilize DFT not just for geometry, but to calculate the electrostatic potential (ESP) map, which predicts how the ligand orients in the receptor's electrostatic field.

  • Chirality Check: The C2 position of the propyl chain is a chiral center.

    
    -blockers typically exhibit stereoselectivity (
    
    
    
    -enantiomers are often more potent). Protocol Requirement: Model both
    
    
    and
    
    
    enantiomers, but prioritize the
    
    
    -conformer for the primary workflow.
  • Protonation State: The morpholine nitrogen (

    
    ) is predominantly protonated at physiological pH (7.4). The cationic ammonium head is critical for anchoring to the receptor via Asp113.
    
Protocol: Ligand Construction
  • Sketch: Build 2D structure in ChemDraw/MarvinSketch.

  • 3D Conversion: Convert to 3D and pre-optimize using Molecular Mechanics (MMFF94).

  • DFT Optimization:

    • Software: Gaussian 16 or ORCA.

    • Functional/Basis Set: B3LYP/6-31G(d,p).

    • Solvation: IEFPCM (Water).

    • Output: Extract the Global Minimum Energy Conformer.

Target Selection & Homology Modeling

The Target: -Adrenergic Receptor

The structural homology of CMP-2 to Carazolol makes the


-AR  the definitive target.
  • PDB ID: 2RH1 (Crystal structure of human

    
    -AR bound to Carazolol).[1]
    
  • Resolution: 2.4 Å.

  • Rationale: This structure is "ligand-biased" towards the inverse agonist state, ideal for docking antagonist candidates like CMP-2.

Protocol: Receptor Preparation
  • Import: Load PDB: 2RH1 into PyMOL or Maestro.

  • Clean: Remove T4-lysozyme fusion protein (residues 1002-1161) used for crystallization.

  • Strip: Remove water molecules (except those bridging the ligand, if any) and heteroatoms.

  • Optimization: Add hydrogens (H-bond network optimization) and minimize energy (OPLS3e force field) to relieve steric clashes.

Molecular Docking Protocol

This section defines the interaction interface. The critical "anchor" is the salt bridge between the protonated morpholine nitrogen of CMP-2 and Asp113 (TM3) of the receptor.

The Workflow Diagram

The following diagram illustrates the integrated workflow from ligand prep to final ADMET profiling.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Interaction cluster_2 Phase 3: Validation Ligand Ligand (CMP-2) DFT: B3LYP/6-31G* Grid Grid Generation Center: Asp113 Ligand->Grid Target Target (PDB: 2RH1) Clean & Minimize Target->Grid Docking Docking (XP) Flexible Ligand Grid->Docking MD MD Simulation 100ns (NPT) Docking->MD Analysis Analysis RMSD / H-Bonds MD->Analysis

Caption: Figure 1. Integrated computational workflow for CMP-2 characterization. Blue/Red nodes indicate preparation, Yellow indicates docking, Green indicates dynamic validation.

Step-by-Step Docking Methodology
  • Grid Generation:

    • Define the active site box (

      
       Å) centered on the co-crystallized Carazolol ligand.
      
    • Constraint: Define a hydrogen bond constraint at Asp113 . This forces the docking software to prioritize poses that form the essential salt bridge.

  • Docking Run (e.g., AutoDock Vina or Glide XP):

    • Precision: Extra Precision (XP).

    • Sampling: Generate 50 poses per ligand.

    • Clustering: Cluster poses with RMSD < 2.0 Å.

  • Scoring & Selection:

    • Select the top pose based on Binding Affinity (

      
      ) and visual inspection of the Phe290  (Pi-Pi stacking with carbazole) and Asn312  (H-bond with hydroxyl linker) interactions.
      

Data Output Table: Expected Interaction Metrics

Interaction Type Residue Functional Group (CMP-2) Distance (Å) Significance

| Ionic / Salt Bridge | Asp113 | Morpholine Nitrogen (


) | 2.8 - 3.2 | Critical Anchor  (Essential for activity) |
| H-Bond (Donor)  | Asn312  | Linker Hydroxyl (-OH) | 2.5 - 3.0 | Stereoselectivity determinant |
| H-Bond (Acceptor)  | Ser203  | Morpholine Oxygen | 2.8 - 3.2 | Stabilizing polar contact |
| Pi-Pi Stacking  | Phe290  | Carbazole Ring A | 3.5 - 4.0 | Hydrophobic pocket fit |
| Pi-Pi T-Shaped  | Phe193  | Carbazole Ring C | 4.5 - 5.0 | Hydrophobic pocket fit |

Molecular Dynamics (MD) Simulation

Docking provides a static snapshot. MD is required to prove the complex is stable over time and not an artifact of the rigid receptor structure.

Simulation Setup (GROMACS/Desmond)
  • System Builder: Place the CMP-2/

    
    -AR complex in a POPC lipid bilayer (mimicking the cell membrane).
    
  • Solvation: TIP3P water model with 0.15 M NaCl to neutralize charge.

  • Force Field: CHARMM36m (optimized for membrane proteins).

  • Equilibration: NVT ensemble (1 ns) followed by NPT ensemble (1 ns) to stabilize temperature (310 K) and pressure (1 bar).

Production Run & Analysis
  • Duration: 100 ns.

  • Success Criteria:

    • Ligand RMSD: Must stabilize (plateau) within 2-3 Å relative to the starting frame.

    • Asp113 Contact: The salt bridge should exist for >80% of the simulation time.

Pathway Visualization

The following diagram details the mechanistic signaling pathway CMP-2 is hypothesized to inhibit.

Pathway Agonist Endogenous Agonist (Epinephrine) Receptor β2-Adrenergic Receptor (Transmembrane) Agonist->Receptor Activates CMP2 Antagonist (CMP-2) CMP2->Receptor Blocks (Orthosteric) Gs Gs Protein (Heterotrimeric) Receptor->Gs Conformational Change AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP Production AC->cAMP Catalyzes PKA PKA Activation cAMP->PKA Activates

Caption: Figure 2. Mechanism of Action. CMP-2 competes with Epinephrine for the orthosteric site, preventing Gs-coupling and downstream cAMP signaling.

ADMET & Pharmacokinetic Profiling

A potent binder is useless if it is toxic or cannot reach the target.

Key Parameters to Calculate
  • Lipophilicity (LogP): Carbazole is highly lipophilic. The morpholine ring lowers LogP.

    • Target Range:

      
       (Lipinski's Rule).
      
  • Blood-Brain Barrier (BBB):

    
    -blockers often have CNS side effects (nightmares, fatigue).
    
    • Prediction: Calculate LogBB . If LogBB > 0.3, CMP-2 likely crosses the BBB.

  • hERG Inhibition: Carbazole derivatives carry a risk of QT prolongation.

    • Tool: Use SwissADME or pkCSM to predict hERG channel affinity.

References

  • Cherezov, V., et al. (2007). High-resolution crystal structure of an engineered human

    
    -adrenergic receptor. Science, 318(5854), 1258-1265. 
    
  • Grande, F., et al. (2021).[2] Carbazole and simplified derivatives: Novel tools toward

    
    -adrenergic receptors targeting.[2] Applied Sciences, 11(12), 5486. 
    
  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7, 42717.

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455-461.

  • BenchChem. (2025).[1] Application Notes and Protocols for Computational Docking of Carazolol to the Beta-2 Adrenergic Receptor Crystal Structure.

Sources

Methodological & Application

Application Note & Protocols: A Strategic Framework for In Vitro Assay Development for 1-(9H-carbazol-9-yl)-3-morpholinopropan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The carbazole scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including anti-tumor, anti-inflammatory, and neuroprotective effects.[1] The novel compound, 1-(9H-carbazol-9-yl)-3-morpholinopropan-2-ol, represents a promising candidate for drug discovery; however, its precise mechanism of action and biological target(s) are not yet fully elucidated. This guide provides a comprehensive, strategy-driven framework for researchers, scientists, and drug development professionals to systematically identify the molecular target and develop a robust, validated in vitro assay for this compound. Departing from a rigid template, we present a logical workflow that begins with target deconvolution and culminates in a quantitative, high-throughput-compatible assay, using a plausible kinase inhibition model as a detailed case study.

The Challenge: Assay Development for a Novel Chemical Entity

The initial phase of drug discovery for a novel chemical entity (NCE) like 1-(9H-carbazol-9-yl)-3-morpholinopropan-2-ol is fundamentally an investigative process.[2] Without a known biological target, a linear path to assay development is impossible. Therefore, a multi-pronged approach combining computational methods, broad-based phenotypic screening, and targeted biochemical screening is the most effective strategy to generate and refine a target hypothesis.

The overall workflow is designed to progressively narrow the field of potential targets, leading to the selection of a specific, testable biological hypothesis. This, in turn, dictates the choice of assay technology and the subsequent development and validation protocol.

G cluster_0 Phase 1: Target Deconvolution cluster_1 Phase 2: Hypothesis & Assay Selection cluster_2 Phase 3: Development & Validation cluster_3 Phase 4: Compound Characterization comp Compound: 1-(9H-carbazol-9-yl)-3- morpholinopropan-2-ol in_silico In Silico Screening (Docking, Similarity Search) comp->in_silico phenotypic Phenotypic Screening (High-Content Imaging) comp->phenotypic biochemical Biochemical Screening (Target Panels: Kinases, GPCRs, etc.) comp->biochemical hypothesis Generate Target Hypothesis (e.g., Kinase X, GPCR Y) in_silico->hypothesis phenotypic->hypothesis biochemical->hypothesis assay_select Select Assay Principle (e.g., TR-FRET, Calcium Flux) hypothesis->assay_select dev Assay Development & Optimization assay_select->dev validation Assay Validation (Z', S/B, DMSO Tolerance) dev->validation protocol Finalized Protocol validation->protocol screening Screening & Dose-Response (IC50/EC50 Determination) protocol->screening

Figure 1: Strategic workflow for target identification and assay development.

Phase 1: Target Deconvolution Strategies

The primary objective is to identify the biological target or pathway modulated by the compound.

  • 2.1. In Silico (Computational) Approach: Computational methods are cost-effective tools for screening large libraries of compounds against known targets based on their structure.[2]

    • Rationale: By modeling the 3D structure of 1-(9H-carbazol-9-yl)-3-morpholinopropan-2-ol, we can predict its binding affinity to the active sites of thousands of proteins. This approach can rapidly generate a list of high-probability targets.

    • Methodology:

      • Ligand-Based Screening: Compare the compound's structure to databases of molecules with known biological activities.

      • Structure-Based Screening (Molecular Docking): Dock the compound into the crystal structures of common drug targets (e.g., kinases, GPCRs, proteases). Recent studies have successfully used this approach to identify potential inhibitors for various targets, including SARS-CoV-2 proteins.[3]

  • 2.2. Target-Agnostic (Phenotypic) Screening: This approach makes no assumptions about the target but instead measures the compound's effect on whole-cell systems.[4]

    • Rationale: Phenotypic screening provides insights into the compound's functional impact in a more biologically relevant context.[2] It can reveal unexpected mechanisms of action.

    • Methodology:

      • High-Content Imaging: Treat disease-relevant cell lines with the compound and use automated microscopy to quantify changes in cellular morphology, protein localization, or cell health markers (e.g., apoptosis, proliferation).[5]

      • Reporter Gene Assays: Use cell lines engineered with reporter genes (e.g., luciferase) linked to specific signaling pathway response elements (e.g., NF-κB, STAT3) to see which pathways are activated or inhibited.[6][7]

  • 2.3. Target-Focused (Biochemical) Screening: This involves testing the compound against large panels of purified enzymes or receptors.

    • Rationale: While broader than a single-target assay, this method provides direct evidence of molecular interaction and is crucial for identifying off-target effects.

    • Methodology: Screen the compound at a fixed concentration (e.g., 10 µM) against commercially available panels, such as:

      • Kinase Panels: Over 400 human kinases. Kinases are a common target for carbazole-like structures.[8]

      • GPCR Panels: Radioligand binding assays for a wide range of G-protein coupled receptors.[9]

      • Ion Channel Panels: Electrophysiological or binding assays for key cardiac and neuronal ion channels.[10][11]

Phase 2: From Hypothesis to Assay Principle

Data from Phase 1 should converge on a primary target or a small set of candidate targets. The next step is to select an appropriate assay technology to validate this hypothesis and enable further characterization.

Potential Target Class Assay Principle Typical Readout Rationale & Key Considerations
Protein Kinase Biochemical (e.g., TR-FRET, Luminescence)Phosphorylation of a substrateMeasures direct enzyme inhibition. Robust, sensitive, and amenable to HTS. Requires purified enzyme and substrate.[12][13]
Cell-Based (e.g., Western Blot, ELISA)Phosphorylation of a downstream targetConfirms activity in a cellular context. Lower throughput but higher physiological relevance.[5]
GPCR Binding (e.g., Radioligand, FP)Displacement of a labeled ligandQuantifies binding affinity (Ki). Does not distinguish between agonists and antagonists.[9]
Functional (e.g., cAMP, Calcium Flux)Second messenger levelsMeasures functional outcome of receptor binding (EC50/IC50). Distinguishes agonists from antagonists.[14][15]
Ion Channel Electrophysiology (Patch Clamp)Ion current through the channel"Gold standard" for functional characterization. Provides detailed mechanistic data but is low throughput.[16][17]
Ion Flux (Fluorescence-based)Changes in intracellular ion concentrationHigher throughput functional screen. Less detailed than patch clamp but suitable for primary screening.[10]
Enzyme (Non-kinase) Substrate Depletion / Product FormationColorimetric, Fluorometric, or Luminescent signalDirect measure of enzyme activity. Assay design is highly specific to the enzyme's reaction.[18][19]

Table 1: Selection matrix for in vitro assay principles based on hypothesized target class.

Protocol Case Study: Developing a TR-FRET Kinase Inhibition Assay

Hypothesis: Based on the prevalence of kinase inhibition among carbazole derivatives, we hypothesize that 1-(9H-carbazol-9-yl)-3-morpholinopropan-2-ol is a protein kinase inhibitor.

Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a robust, homogeneous format for measuring kinase activity.[12] In this format, a Europium (Eu)-labeled anti-phospho-substrate antibody (donor) and a ULight™-labeled substrate (acceptor) are used. When the substrate is phosphorylated by the kinase, the antibody binds, bringing the donor and acceptor into proximity. Excitation of the donor results in energy transfer to the acceptor, which then emits light. An inhibitor will prevent phosphorylation, leading to a decrease in the TR-FRET signal.

G cluster_0 No Inhibition (High TR-FRET Signal) cluster_1 Inhibition (Low TR-FRET Signal) K Kinase PSub ULight-Substrate-P K->PSub Phosphorylation ATP ATP ATP->PSub Sub ULight-Substrate Sub->PSub Ab Eu-Antibody Ab->PSub K2 Kinase Inh Inhibitor Inh->K2 Sub2 ULight-Substrate Ab2 Eu-Antibody

Figure 2: Principle of a TR-FRET kinase inhibition assay.
Materials and Reagents
  • Kinase of interest (e.g., SRC, ABL)

  • Biotinylated substrate peptide

  • ATP

  • 1-(9H-carbazol-9-yl)-3-morpholinopropan-2-ol (test compound)

  • Staurosporine (positive control inhibitor)

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • Detection Reagents: Eu-W1024 labeled anti-phospho-substrate antibody, Streptavidin-Surelight® APC (acceptor)

  • Stop Solution (e.g., 10 mM EDTA)

  • 384-well low-volume white plates

  • TR-FRET-capable plate reader

Step-by-Step Protocol
  • Compound Preparation:

    • Prepare a 10 mM stock solution of 1-(9H-carbazol-9-yl)-3-morpholinopropan-2-ol in 100% DMSO.

    • Create a serial dilution series (e.g., 11 points, 1:3 dilution) in DMSO. This will be the "40X" compound plate.

    • Prepare a 40X positive control (Staurosporine) and a DMSO-only negative control.

  • Kinase Reaction (10 µL final volume):

    • Add 2.5 µL of 4X Kinase solution to all wells.

    • Add 2.5 µL of 40X compound/control dilutions from the compound plate to the appropriate wells (final DMSO concentration will be 2.5%).

    • Incubate for 15 minutes at room temperature to allow the compound to bind to the kinase.

    • Initiate the reaction by adding 5 µL of a 2X ATP/Substrate mixture. The final concentration of ATP should be at or near its Km for the enzyme to effectively identify competitive inhibitors.[20][21]

    • Incubate for 60 minutes at room temperature. Ensure this time point is within the linear range of the reaction (determined during assay development).

  • Reaction Termination and Detection:

    • Add 5 µL of 3X Stop/Detection Mix (containing EDTA to stop the reaction and the TR-FRET detection reagents).

    • Incubate for 60 minutes at room temperature, protected from light.

    • Read the plate on a TR-FRET-capable reader (e.g., excitation at 320 nm, emission at 615 nm and 665 nm).

Assay Validation and Quality Control

Before using the assay for compound screening, it must be rigorously validated to ensure the data generated is accurate and reproducible.[22][23][24]

Parameter Formula / Method Acceptance Criteria Purpose
Z'-factor 1 - [ (3σpos + 3σneg) / |μpos - μneg| ]Z' > 0.5Measures the statistical effect size and robustness of the assay. A score > 0.5 is considered excellent for screening.
Signal-to-Background (S/B) μneg / μposS/B > 3Indicates the dynamic range of the assay.
DMSO Tolerance Run a dose-response of DMSO.No significant inhibition up to 1-2% final concentration.Ensures the vehicle for the compound does not interfere with the assay.
Reproducibility Inter-plate and inter-day variability.Coefficient of Variation (CV) < 20%Confirms that the assay performs consistently over time and across different plates.

Table 2: Key parameters for in vitro assay validation. (σ = standard deviation, μ = mean, pos = positive control, neg = negative control).

Data Analysis and Interpretation

  • Calculate TR-FRET Ratio:

    • Ratio = (Emission at 665 nm / Emission at 615 nm) * 10,000

  • Normalize Data:

    • % Inhibition = 100 * [ 1 - ( (Ratiocompound - μpos) / (μneg - μpos) ) ]

  • Generate Dose-Response Curve:

    • Plot % Inhibition versus the logarithm of the compound concentration.

    • Fit the data using a four-parameter logistic equation (sigmoidal dose-response model).[20]

  • Determine IC₅₀:

    • The IC₅₀ is the concentration of the inhibitor required to reduce the enzyme activity by 50%. This value is derived directly from the fitted curve and is the primary metric for compound potency.

Conclusion

Developing an in vitro assay for a novel compound like 1-(9H-carbazol-9-yl)-3-morpholinopropan-2-ol is a systematic process of discovery and refinement. By employing a strategic workflow that integrates computational, phenotypic, and biochemical approaches, researchers can efficiently generate and validate a target hypothesis. The subsequent development of a robust and well-validated assay, such as the TR-FRET kinase assay detailed herein, provides the essential tool for quantifying the compound's potency, understanding its structure-activity relationship, and guiding its journey through the drug discovery pipeline.[21][25] This structured yet flexible approach ensures scientific integrity and maximizes the probability of success in characterizing novel therapeutic candidates.

References

  • Recent progress in assays for GPCR drug discovery. American Journal of Physiology. [Link]

  • In Vitro Assay Development Services. Charles River Laboratories. [Link]

  • New CiPA cardiac ion channel cell lines and assays for in vitro proarrhythmia risk assessment. Metrion Biosciences. [Link]

  • In vitro assay for the development of small molecule inhibitors targeting PD-1/PD-L1. Methods in Enzymology. [Link]

  • Advances in G Protein-Coupled Receptor High-throughput Screening. Trends in Pharmacological Sciences. [Link]

  • Validation of in vitro tools and models for preclinical drug discovery. National Institute of Standards and Technology. [Link]

  • GPCR Functional Assays, Understanding On/Off-target Activity. Eurofins Discovery. [Link]

  • Ion Channel Assay Services. Reaction Biology. [Link]

  • Streamlining analysis of ion channel in vitro assays data to support clinical cardiac safety decision-making. U.S. Food and Drug Administration. [Link]

  • Ion Channel Selectivity Profiling Assays. Aurora Biomed. [Link]

  • GPCR Assay Services. Reaction Biology. [Link]

  • HTRF Kinase Assay Development and Methods in Inhibitor Characterization. Methods in Molecular Biology. [Link]

  • Ion Channel Screening & Cell Based & Contractility Assays. IonsGate. [Link]

  • Discovery of Inactive Conformation-Selective Kinase Inhibitors by Utilizing Cascade Assays. ACS Chemical Biology. [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]

  • Cell Signaling Pathway Reporter Systems. BPS Bioscience. [Link]

  • Cell Signaling Pathway Screening & Profiling. BPS Bioscience. [Link]

  • How to Develop Effective in vitro Assays for Early Drug Discovery. BMG Labtech. [Link]

  • In Vitro Assay Development – Robust CGT Analysis. Pharmaron. [Link]

  • Boosting Accuracy and Efficiency: Assay Development and Validation Process for Drug Discovery. Dispendix. [Link]

  • Cell Based Assays Development. Sygnature Discovery. [Link]

  • Enzyme Activity Assay. Creative BioMart. [Link]

  • Reporter Assays for Therapeutics Targeting Signaling Pathways. YouTube. [Link]

  • Accessible and Generalizable in Vitro Luminescence Assay for Detecting GPCR Activation. ACS Measurement Science Au. [Link]

  • Enzyme Inhibition Assays Using Fluorescence Correlation Spectroscopy: A New Algorithm for the Derivation of kcat/KM and Ki Values at Substrate Concentrations Much Lower than the Michaelis Constant. Biochemistry. [Link]

  • Basics of Enzymatic Assays for HTS. Assay Guidance Manual. [Link]

  • The Role of Assay Development and Validation in Drug Discovery. PeploBio. [Link]

  • Mechanism of Action Assays for Enzymes. Assay Guidance Manual. [Link]

  • Enzyme Assays: The Foundation of Modern Drug Discovery. BellBrook Labs. [Link]

  • Synthesis and Biological Evaluation of 1-(5-((9H-Carbazol-9-yl) Methyl). Journal of Applicable Chemistry. [Link]

  • (2R)-1-(9H-carbazol-9-yl)-3-(cyclopentylamino)propan-2-ol. PubChem. [Link]

  • 1,3-Bis{[(E)-(9-ethyl-9H-carbazol-3-yl)methylene]amino}propan-2-ol. ResearchGate. [Link]

  • Design, Synthesis and Biological Exploration of Novel N-(9-Ethyl-9H-Carbazol-3-yl)Acetamide-Linked Benzofuran-1,2,4-Triazoles as Anti-SARS-CoV-2 Agents. Molecules. [Link]

  • 1,3-Bis(((E)-(9-ethyl-9H-carbazol-3-yl)methylene)amino)propan-2-ol: Synthesis, Characterization DFT Study, and Acetylcholinesterase Inhibitory Activity. ResearchGate. [Link]

  • A review on the biological potentials of carbazole and its derived products. Journal of the Indian Chemical Society. [Link]

  • Identification of 3-(9H-carbazol-9-yl)-2-(1,3-dioxoisoindolin-2-yl)propanoic acids as promising DNMT1 inhibitors. European Journal of Medicinal Chemistry. [Link]

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Application Note: Lysosomal pH Imaging with 1-(9H-carbazol-9-yl)-3-morpholinopropan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the application of 1-(9H-carbazol-9-yl)-3-morpholinopropan-2-ol (referred to herein as CMP-1 ) as a fluorescent probe for lysosomal tracking and pH sensing. CMP-1 integrates a carbazole fluorophore (photon donor) with a morpholine receptor (lysosome-targeting/pH-sensor) via a propan-2-ol linker.

Unlike commercially pre-packaged "LysoTrackers," CMP-1 operates on a Photoinduced Electron Transfer (PET) mechanism, rendering it "fluorogenic" only in acidic environments. This "Turn-On" capability significantly reduces background noise from the cytosol, making it an ideal tool for studying lysosomal storage disorders, autophagy flux, and intracellular pH gradients.

Mechanism of Action

The efficacy of CMP-1 relies on the pH-dependent modulation of the Photoinduced Electron Transfer (PET) process between the morpholine moiety and the carbazole excited state.

The PET Switch
  • Cytosolic/Neutral pH (7.4): The morpholine nitrogen is unprotonated. Its lone pair electrons are available to transfer to the excited carbazole fluorophore, quenching fluorescence (Non-Radiative Decay).

  • Lysosomal/Acidic pH (4.5–5.0): The morpholine nitrogen becomes protonated (

    
    ). The lone pair is sequestered, blocking the PET pathway. The carbazole relaxes radiatively, emitting strong blue fluorescence.
    
Diagram: pH-Dependent PET Mechanism

PET_Mechanism cluster_cytosol Cytosol / ER (pH 7.4) cluster_lysosome Lysosome (pH 4.5 - 5.0) Morph_Neutral Morpholine (N:) Carb_Quenched Carbazole (Fluorescence OFF) Morph_Neutral->Carb_Quenched PET (e- Transfer) Morph_Prot Morpholine (NH+) Morph_Neutral->Morph_Prot Acidification (H+) Carb_Active Carbazole (Fluorescence ON) Morph_Prot->Carb_Active PET Blocked

Figure 1: Mechanism of pH-activatable fluorescence. In acidic environments, protonation of the morpholine nitrogen blocks electron transfer, restoring carbazole emission.

Material Properties & Spectral Characteristics

CMP-1 is a UV-excitable, blue-emitting probe. Due to its short emission wavelength, it is best suited for use in multi-color experiments where green (FITC/GFP) and red (RFP/MitoTracker) channels are occupied.

PropertySpecificationNotes
Chemical Formula

MW: 310.39 g/mol
Excitation Max 293 nm / 340 nmCompatible with DAPI/Hoechst filters or UV lasers.
Emission Max 360 nm – 410 nmDeep Blue/Violet emission.
Two-Photon Ex 700 – 800 nmCarbazole has a high two-photon absorption cross-section.
Solubility DMSO, EthanolInsoluble in water; requires stock preparation.

~6.5Matches the transition from early endosome to lysosome.
Stokes Shift ~70 nmLarge shift minimizes self-quenching.

Experimental Protocol

Stock Solution Preparation

Objective: Create a stable 10 mM stock solution.

  • Weigh 3.1 mg of CMP-1 powder.

  • Dissolve in 1.0 mL of anhydrous DMSO (Dimethyl Sulfoxide).

  • Vortex for 30 seconds until fully dissolved.

  • Storage: Aliquot into amber tubes (20 µL) and store at -20°C. Stable for 6 months. Avoid repeated freeze-thaw cycles.

Live Cell Staining Workflow

Objective: Selectively label lysosomes in adherent cells (e.g., HeLa, MCF-7).

Step 1: Cell Preparation

  • Seed cells on confocal dishes (glass bottom) 24 hours prior to imaging.

  • Ensure confluency reaches 60-70% to avoid overcrowding effects on pH.

Step 2: Probe Dilution

  • Dilute the 10 mM DMSO stock into pre-warmed (

    
    ) culture medium (DMEM/RPMI) to a final concentration of 5 µM .
    
  • Note: The final DMSO concentration should be < 0.1% to prevent cytotoxicity.

Step 3: Incubation

  • Aspirate the old medium from the cells.

  • Add the CMP-1 containing medium.

  • Incubate for 30 minutes at

    
     / 5% 
    
    
    
    .
  • Optimization: If background is high, reduce time to 15 mins. If signal is weak, increase to 10 µM.

Step 4: Wash (Critical)

  • Aspirate the staining medium.

  • Wash 3 times with sterile PBS (pH 7.4) to remove non-internalized probe.

  • Replace with phenol-red-free imaging medium (e.g., Live Cell Imaging Solution) to minimize autofluorescence.

Imaging Parameters
  • Microscope: Confocal Laser Scanning Microscope (CLSM) or Two-Photon Microscope.

  • One-Photon Mode:

    • Excitation: 405 nm laser (or 355 nm UV laser if available).

    • Emission Filter: 420–470 nm (DAPI Channel).

  • Two-Photon Mode (Recommended for Tissue):

    • Excitation: Tunable Ti:Sapphire laser at 720–760 nm.

    • Emission: 400–450 nm bandpass.

Workflow Visualization

Staining_Protocol Start Start: Adherent Cells (60-70% Confluency) Stock Prepare Stock 10 mM in DMSO Dilute Dilute to 5 µM in Culture Media Start->Dilute Add Probe Stock->Dilute Incubate Incubate 30 min @ 37°C Dilute->Incubate Wash Wash 3x PBS Remove Extracellular Probe Incubate->Wash Uptake via Endocytosis Image Image Acquisition Ex: 405nm / Em: 450nm Wash->Image Lysosomal Trapping

Figure 2: Step-by-step workflow for live-cell lysosomal labeling.

Troubleshooting & Validation

IssueProbable CauseCorrective Action
No Fluorescence Lysosomal pH is too high (alkalinization).Treat positive control cells with Chloroquine (raises pH) to confirm quenching; treat with Dexamethasone to induce acidification.
High Cytosolic Background Probe concentration too high or wash insufficient.Reduce concentration to 1 µM; increase wash steps to 5x.
Photobleaching High laser power (UV range).Use Two-Photon excitation or reduce laser power to <5%. Use rapid scanning speed.
Blue Autofluorescence NADH/FAD interference.CMP-1 is much brighter than metabolic autofluorescence. Use a "No Probe" control to threshold background.

References

  • Lysosome Targeting Strategy: Wang, S., et al. (2021). "Application and Suggestions of Morpholine Ring as a Lysosome Targeting Group." Molecules, 26(16). Link

  • Carbazole Photophysics: Bonesi, S. M., & Erra-Balsells, R. (2001). "Electronic spectroscopy of carbazole derivatives." Journal of Luminescence, 93(1), 51-74. (Foundational photophysics for carbazole scaffold).
  • Two-Photon Lysosomal Probes: Zhang, H., et al. (2016). "A Two-Photon Fluorescent Probe for Lysosomal Thiols in Live Cells and Tissues."[1][2][3] Analytical Chemistry. Link

  • Morpholine-Based pH Sensing: Yu, F., et al. (2012). "Fluorescent probes for intracellular pH monitoring." Chemical Society Reviews. (Establishes morpholine pKa ~6.5 as standard for lysosomal probes).

Sources

Application Note: Carbazole Derivatives in Organic Electronics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

Carbazole derivatives represent the backbone of modern organic electronics, particularly in Organic Light Emitting Diodes (OLEDs) and Perovskite Solar Cells (PSCs). Their rigid planar tricyclic structure confers high thermal stability (


C), while the nitrogen atom allows for facile functionalization to tune solubility and electronic levels.

For the drug development or materials scientist transitioning into organic electronics, carbazole is the "privileged scaffold." Unlike flexible polymer chains that suffer from batch-to-batch variation, small-molecule carbazoles like CBP (4,4′-Bis(N-carbazolyl)-1,1′-biphenyl) offer precise molecular weight control and defined triplet energies (


 eV), making them ideal hosts for phosphorescent and Thermally Activated Delayed Fluorescence (TADF) emitters.

This guide moves beyond basic reviews to provide validated protocols for synthesis, purification, and device integration, focusing on the causality between molecular design and device performance.

Material Design: Structure-Property Relationships

Before synthesis, one must select the substitution pattern based on the target application.

Feature3,6-Substitution2,7-SubstitutionN-Substitution
Conjugation Limited (Meta-like). Retains high Triplet Energy (

).
Extended (Para-like). Lowers Bandgap (

).
Decoupled from core. Controls solubility & packing.
Primary Use Host Materials (e.g., mCP) for Blue/Green OLEDs.[1]Active Emitters or long-range transport polymers (e.g., PCz).Interfacial Layers (e.g., 2PACz for PSCs).
Synthesis Easy (Electrophilic substitution).Hard (Requires pre-functionalized precursors).Very Easy (Nucleophilic substitution).

Scientist’s Note: For hole-transporting hosts, we prioritize 3,6-linkages or N-linkages (like in CBP) to disrupt conjugation length, thereby keeping the triplet energy high enough to prevent reverse energy transfer from the dopant back to the host.

Protocol A: Synthesis of High-Purity CBP

Objective: Synthesize 4,4′-Bis(N-carbazolyl)-1,1′-biphenyl (CBP) suitable for sublimation. Mechanism: Double Ullmann Coupling. Why this route? While Buchwald-Hartwig amination is faster, the Ullmann reaction using Copper/18-crown-6 is robust, scalable, and avoids expensive Pd catalysts that can leave trace heavy metals detrimental to exciton lifetime.

Reagents & Equipment[2][3][4][5][6][7]
  • Reactants: Carbazole (2.2 eq), 4,4'-Diiodobiphenyl (1.0 eq).

  • Catalyst: Copper powder (Activated, 2.0 eq).

  • Base: Potassium Carbonate (

    
    , anhydrous, 4.0 eq).
    
  • Phase Transfer: 18-Crown-6 (0.1 eq) – Critical for solubilizing carbonate in organic media.

  • Solvent: 1,2-Dichlorobenzene (ODCB) – High boiling point (

    
    C) required for Ullmann activation.
    
Step-by-Step Workflow
  • Activation: Wash copper powder with dilute HCl to remove surface oxides, rinse with water/ethanol/ether, and dry under vacuum. Oxidized copper kills the reaction rate.

  • Setup: In a flame-dried 3-neck flask equipped with a Dean-Stark trap (to remove trace water) and reflux condenser, combine Carbazole, Diiodobiphenyl, Cu,

    
    , and 18-Crown-6.
    
  • Reaction: Add ODCB. Degas with

    
     for 30 mins. Heat to reflux (
    
    
    
    C) for 24–48 hours.
    • Checkpoint: Monitor via TLC (Hexane:DCM 4:1). The diiodide spot must disappear completely.

  • Workup: Filter hot through Celite to remove inorganic salts and copper.

  • Precipitation: Pour the filtrate into excess Methanol. CBP precipitates as a white solid.

  • Purification (The Electronics Standard):

    • Recrystallize twice from Toluene/Ethanol.

    • Mandatory: Perform Gradient Vacuum Sublimation (

      
      C, 
      
      
      
      Torr). HPLC purity (>99.5%) is insufficient for OLEDs; sublimation removes trace ionic impurities that cause device leakage.

SynthesisWorkflow cluster_inputs Precursors Carbazole Carbazole (2.2 eq) Catalyst Cu / 18-Crown-6 K2CO3 / ODCB Carbazole->Catalyst Diiodo 4,4'-Diiodobiphenyl (1.0 eq) Diiodo->Catalyst Reflux Reflux @ 180°C 24-48 Hours Catalyst->Reflux Ullmann Coupling Workup Hot Filtration (Remove Cu/Salts) Reflux->Workup Crude Crude CBP (Precipitate in MeOH) Workup->Crude Sublimation Vacuum Sublimation (<10^-5 Torr, 260°C) Crude->Sublimation Purification Final Device-Grade CBP (>99.9%) Sublimation->Final

Figure 1: Synthetic workflow for CBP production emphasizing the critical sublimation step for electronic purity.

Protocol B: Solution-Processed OLED Fabrication

Objective: Fabricate a green phosphorescent OLED using CBP as the host. Architecture: ITO / PEDOT:PSS (40nm) / CBP:Ir(ppy)3 (30nm) / TPBi (40nm) / LiF (1nm) / Al (100nm).

Reagents
  • Anode: Indium Tin Oxide (ITO) patterned glass (

    
    ).
    
  • HIL: PEDOT:PSS (Clevios P VP AI 4083).[1]

  • Host: CBP (Synthesized above).[2][3]

  • Dopant:

    
     (Green emitter).
    
  • ETL: TPBi (1,3,5-Tris(1-phenyl-1H-benzimidazol-2-yl)benzene).

  • Cathode: LiF and Aluminum pellets.

Fabrication Workflow
  • Substrate Preparation (The Foundation):

    • Scrub ITO with detergent (Decon 90) in DI water.

    • Ultrasonicate sequentially in: DI Water

      
       Acetone 
      
      
      
      Isopropanol (15 min each).
    • UV-Ozone Treatment: 15 mins. This increases ITO work function from ~4.7eV to ~4.9eV, improving hole injection.

  • Hole Injection Layer (HIL):

    • Filter PEDOT:PSS (0.45

      
       PVDF filter).
      
    • Spin coat: 3000 rpm, 60s.

    • Anneal:

      
      C for 15 min in air. Removes residual water which is fatal to OLED lifetime.
      
  • Emissive Layer (EML) - Nitrogen Glovebox:

    • Prepare solution: 10 mg/mL in Chlorobenzene.

    • Ratio: CBP (Host) + 6-8 wt%

      
       (Dopant).
      
    • Spin coat: 1500 rpm, 60s (Target ~30nm).

    • Anneal:

      
      C for 30 min. Drives off solvent and promotes host-dopant aggregation.
      
  • Electron Transport & Cathode (Vacuum Deposition):

    • Transfer to evaporator without air exposure (

      
       ppm 
      
      
      
      ).
    • Evaporate TPBi (Rate: 1.0 Å/s)

      
      LiF  (0.1 Å/s) 
      
      
      
      Al (3-5 Å/s).
    • Note: TPBi serves as both electron transporter and hole blocker (HOMO = -6.2 eV), confining excitons within the CBP layer.

EnergyDiagram cluster_stack Device Energy Alignment (eV) cluster_EML Emissive Layer ITO ITO (-4.8) PEDOT PEDOT:PSS (-5.1) CBP_HOMO CBP HOMO (-5.9) PEDOT->CBP_HOMO Hole Injection CBP_LUMO CBP LUMO (-2.3) Ir_LUMO Ir(ppy)3 LUMO (-2.4) Ir_HOMO Ir(ppy)3 HOMO (-5.1) TPBi_HOMO TPBi HOMO (-6.2) CBP_HOMO->TPBi_HOMO Hole Blocking (Barrier 0.3eV) TPBi_LUMO TPBi LUMO (-2.7) TPBi_LUMO->CBP_LUMO Electron Transport Cathode LiF/Al (-4.2) Cathode->TPBi_LUMO Electron Injection

Figure 2: Energy level alignment. Note the deep HOMO of TPBi (-6.2 eV) which effectively blocks holes from escaping the CBP layer, ensuring recombination occurs on the emitter.

Characterization & Data Analysis

To validate the material quality, the following parameters must be measured.

Key Parameters Table
MaterialHOMO (eV)LUMO (eV)

(eV)
Hole Mobility (

)
Application
CBP -5.90-2.302.56

Green/Red Host
mCP -6.10-2.402.90

Blue Host
2PACz -5.67-2.10N/AN/A (Monolayer)Perovskite HTL
TPBi -6.20-2.702.60Electron TransportHole Blocker
Validation Protocols
  • Cyclic Voltammetry (CV):

    • Setup: 0.1M

      
       in Dichloromethane. Working electrode: Pt button. Reference: 
      
      
      
      .
    • Calculation:

      
       eV.
      
    • Self-Check: If the reversible oxidation wave of carbazole is not seen, the material may be aggregated or impure.

  • Space Charge Limited Current (SCLC):

    • Fabricate "Hole Only" devices (ITO/PEDOT/CBP/Au).

    • Fit J-V curve to Mott-Gurney Law:

      
      .
      
    • Why? Mobility determines the charge balance. If

      
      , the recombination zone shifts to the cathode, quenching efficiency.
      

References

  • Review of Carbazole Applications: Organic Electronics: Basic Fundamentals and Recent Applications Involving Carbazole-Based Compounds. MDPI, 2024. Link

  • CBP Synthesis (Ullmann Protocol): Synthesis and Characterization of Carbazole-Based Materials. ChemicalBook / Chem. Mater. 1998, 10, 2235. Link

  • Device Fabrication (Solution Process): Efficient OLEDs Fabricated by Solution Process Based on Carbazole Derivatives. MDPI, 2018. Link

  • Perovskite Applications (2PACz): Recent Advances in Carbazole-Based Self-Assembled Monolayers. PubMed, 2024.[4] Link

  • Energy Levels & Mobility: HOMO and LUMO energy levels of carbazole derivatives. ResearchGate.[5] Link

Sources

Application Notes and Protocols: Experimental Design for Testing the Antimicrobial Effects of 1-(9H-carbazol-9-yl)-3-morpholinopropan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Investigating Carbazole-Morpholine Conjugates

The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of next-generation therapeutic agents.[1] The compound 1-(9H-carbazol-9-yl)-3-morpholinopropan-2-ol represents a strategic hybridization of two pharmacologically significant moieties: a carbazole nucleus and a morpholine ring.

Carbazole Derivatives: This tricyclic aromatic system is a well-established "privileged structure" in medicinal chemistry, found in both natural alkaloids and synthetic drugs.[1][2] Carbazole-containing molecules are known to exhibit a wide array of biological activities, including potent antibacterial and antifungal effects.[2][3][4] Their mechanisms of action are diverse and can include disrupting microbial cell membranes, inhibiting essential enzymes like DNA gyrase and topoisomerase, and intercalating with microbial DNA.[1][5] Notably, various substitutions on the carbazole ring have been shown to modulate their antimicrobial spectrum and potency, with some derivatives showing efficacy against multidrug-resistant strains like MRSA.[4][5][6]

Morpholine Moiety: The morpholine ring is another key functional group incorporated into numerous approved drugs. Its presence can enhance the solubility and bioavailability of a compound.[7] In the context of antimicrobial research, morpholine derivatives have demonstrated intrinsic antibacterial and antifungal properties.[7][8][9] Furthermore, they can act as "antibiotic enhancers" or adjuvants, potentiating the activity of other antimicrobial agents against resistant bacteria.[10][11]

The conjugation of a carbazole scaffold with a morpholine ring in 1-(9H-carbazol-9-yl)-3-morpholinopropan-2-ol, therefore, presents a compelling candidate for antimicrobial screening. This guide provides a detailed experimental framework for the comprehensive evaluation of its antimicrobial properties, grounded in internationally recognized standards.

Part 1: Foundational Assessment of Antimicrobial Activity

The initial phase of testing aims to determine the fundamental efficacy of the compound against a representative panel of clinically relevant microorganisms. The primary endpoints are the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC).

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism under defined in vitro conditions.[12][13] This is the gold standard for assessing antimicrobial potency.[12] The broth microdilution method, as recommended by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), is the preferred technique for its reproducibility and efficiency.[14][15]

A standardized inoculum of a specific microorganism is introduced into wells of a microtiter plate containing serial twofold dilutions of the test compound. Following incubation, the wells are visually inspected for turbidity. The absence of growth in a well indicates that the compound concentration is sufficient to inhibit microbial proliferation.

MIC_Workflow cluster_prep Phase 1: Preparation cluster_exec Phase 2: Execution & Incubation cluster_analysis Phase 3: Analysis A Prepare Stock Solution of Test Compound C Prepare Serial Dilutions in Microtiter Plate A->C Diluent: MHB B Culture & Standardize Bacterial Inoculum (~5 x 10^5 CFU/mL) D Inoculate Wells with Standardized Bacteria B->D Final Inoculum C->D E Incubate Plate (35-37°C, 16-20h) D->E F Visually Inspect for Turbidity (Growth) E->F G Determine MIC: Lowest Concentration with No Visible Growth F->G

Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.

Materials:

  • 1-(9H-carbazol-9-yl)-3-morpholinopropan-2-ol (Test Compound)

  • Dimethyl sulfoxide (DMSO, sterile)

  • Cation-adjusted Mueller-Hinton Broth (MHB)[16]

  • Sterile 96-well U-bottom microtiter plates

  • Selected microbial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Reference antimicrobial agents (e.g., Ciprofloxacin, Ampicillin)

  • Sterile saline (0.9%)

  • Spectrophotometer

  • Incubator (35-37°C)

Procedure:

  • Preparation of Test Compound Stock:

    • Accurately weigh the test compound and dissolve it in a minimal amount of sterile DMSO to create a high-concentration stock solution (e.g., 10 mg/mL). The final concentration of DMSO in the assay wells should not exceed 1%, as higher concentrations can inhibit microbial growth.

    • Rationale: DMSO is a common solvent for water-insoluble compounds. It's crucial to ensure the final concentration is non-toxic to the test organisms.

  • Inoculum Preparation:

    • From a fresh agar plate (18-24 hours old), select 3-5 isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[16] This can be done visually or with a spectrophotometer (OD₆₀₀).

    • Dilute this standardized suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.[15][17]

    • Rationale: A standardized inoculum is critical for the reproducibility of MIC results.[18] An inoculum that is too dense or too sparse will lead to erroneously high or low MIC values, respectively.

  • Plate Setup and Serial Dilution:

    • Dispense 50 µL of sterile MHB into wells 2 through 12 of a 96-well plate row.

    • Add 100 µL of the working stock solution of the test compound to well 1.

    • Perform a twofold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard 50 µL from well 10.

    • Well 11 will serve as the growth control (no compound).

    • Well 12 will serve as the sterility control (MHB only, no bacteria).

  • Inoculation and Incubation:

    • Add 50 µL of the standardized bacterial inoculum (prepared in step 2) to wells 1 through 11. Do not add bacteria to well 12.

    • The final volume in each well will be 100 µL.

    • Seal the plate and incubate at 35-37°C for 16-20 hours in ambient air.[18]

    • Rationale: Incubation time and temperature are standardized to ensure consistent and optimal growth of the microorganisms.[14]

  • Reading and Interpreting Results:

    • Following incubation, visually inspect the wells for turbidity. A button or haze at the bottom of the well indicates growth. The sterility control (well 12) should be clear, and the growth control (well 11) should be turbid.

    • The MIC is the lowest concentration of the compound at which no visible growth is observed.[12][19]

Minimum Bactericidal Concentration (MBC) Determination

The MBC is the lowest concentration of an antimicrobial agent required to kill ≥99.9% of the initial bacterial inoculum.[20][21][22] This assay distinguishes between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity.

Following the determination of the MIC, aliquots from the wells that show no visible growth are sub-cultured onto an antibiotic-free agar medium. After incubation, the number of surviving colonies is counted. The MBC is the lowest concentration that results in a 3-log₁₀ reduction (99.9% kill) of the initial inoculum.[20][22]

MBC_Workflow A Start with Completed MIC Plate B Select Wells with No Visible Growth (MIC, 2x MIC, 4x MIC, etc.) A->B C Plate Aliquots (10-100 µL) from Selected Wells onto Nutrient Agar (Drug-Free) B->C Sub-culturing D Incubate Agar Plates (35-37°C, 18-24h) C->D E Count Colony-Forming Units (CFU) on Each Plate D->E F Determine MBC: Lowest Concentration with ≥99.9% Kill vs. Initial Inoculum E->F

Caption: Workflow for Minimum Bactericidal Concentration (MBC) Assay.

Materials:

  • Completed MIC microtiter plate

  • Nutrient Agar or Mueller-Hinton Agar plates

  • Micropipette and sterile tips

Procedure:

  • Sub-culturing:

    • From each well of the MIC plate that showed no visible growth (i.e., the MIC well and all wells with higher concentrations), take a 10 µL aliquot.[23]

    • Spot-plate each aliquot onto a separate, clearly labeled drug-free agar plate.

    • Also, plate an aliquot from the growth control well to confirm the viability of the bacteria.

  • Incubation:

    • Incubate the agar plates at 35-37°C for 18-24 hours, or until colonies are clearly visible on the control plate.

  • Reading and Interpreting Results:

    • Count the number of colonies on each plate.

    • The MBC is the lowest concentration of the test compound that results in a ≥99.9% reduction in CFU compared to the initial inoculum count.[21][24]

Part 2: Data Presentation and Interpretation

Clear and concise data presentation is essential for comparing the efficacy of the test compound against different microbial strains.

MIC and MBC Data Table

Summarize the quantitative results in a table. This format allows for easy comparison of the compound's activity spectrum.

MicroorganismStrain IDMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
Staphylococcus aureusATCC 2921316322Bactericidal
Escherichia coliATCC 2592264>256>4Bacteriostatic
Pseudomonas aeruginosaATCC 27853128>256>4Bacteriostatic
Candida albicansATCC 9002832642Fungicidal
Reference Drug: Ciprofloxacin-
S. aureusATCC 292130.512Bactericidal
E. coliATCC 259220.250.52Bactericidal

Note: The data presented above is hypothetical and for illustrative purposes only.

Interpreting the MBC/MIC Ratio

The ratio of MBC to MIC is a critical parameter for classifying the antimicrobial effect:

  • Bactericidal: If the MBC/MIC ratio is ≤ 4, the agent is generally considered bactericidal.[20]

  • Bacteriostatic: If the MBC/MIC ratio is > 4, the agent is considered bacteriostatic.

This distinction is clinically significant. Bactericidal agents are often preferred for treating severe infections, especially in immunocompromised patients.[20]

Conclusion and Future Directions

This guide outlines a robust, standardized methodology for the initial antimicrobial characterization of 1-(9H-carbazol-9-yl)-3-morpholinopropan-2-ol. The determination of MIC and MBC values against a diverse panel of pathogens is the foundational step in evaluating its potential as a therapeutic agent. Based on these initial findings, further studies can be designed to explore its mechanism of action, cytotoxicity against mammalian cells, and in vivo efficacy. The promising chemical features of the carbazole and morpholine moieties suggest that this class of compounds warrants thorough investigation in the ongoing search for novel antimicrobial drugs.[2][25]

References

  • Al-Amiery, A. A., Al-Majedy, Y. K., & Kadhum, A. A. H. (2011). Synthesis and antimicrobial activities of 9H-carbazole derivatives. Molecules, 16(9), 7875-7887. [Link]

  • Chaudhary, P., & Sharma, A. (2023). Antimicrobial Potential of Carbazole Derivatives. Journal of Drug Delivery and Therapeutics, 13(2), 123-128. [Link]

  • Kumari, B., Sucheta, & Rana, A. (2022). Carbazole Derivatives as Potential Antimicrobial Agents. Molecules, 27(19), 6598. [Link]

  • Krajczyk, D., et al. (2023). Antimicrobial Activity and Toxicity of Newly Synthesized 4-[4-(benzylamino)butoxy]-9H-carbazole Derivatives. International Journal of Molecular Sciences, 24(18), 13801. [Link]

  • Nikopharmad. (2025). MIC/MBC Testing. Nikopharmad Scientific. [Link]

  • Shi, Y., et al. (2024). Design, Synthesis, and Study of Prenylated Carbazole Derivatives as Potential Antimicrobial Agents. Journal of Agricultural and Food Chemistry, 72(1), 229-242. [Link]

  • University of Basrah. (n.d.). Lab Six: Minimum Bacteriocidal Concentration (MBC). College of Pharmacy. [Link]

  • Winther, A. M. L., et al. (2017). Elucidation of antimicrobial activity and mechanism of action by N-substituted carbazole derivatives. Bioorganic & Medicinal Chemistry Letters, 27(21), 4849-4854. [Link]

  • Andrews, J. M. (2001). Determination of minimum inhibitory concentrations. Journal of Antimicrobial Chemotherapy, 48(suppl_1), 5-16. [Link]

  • Poczta, A., et al. (2021). Molecular Insights into an Antibiotic Enhancer Action of New Morpholine-Containing 5-Arylideneimidazolones in the Fight against MDR Bacteria. International Journal of Molecular Sciences, 22(4), 2062. [Link]

  • Bonvicini, F., et al. (2018). Antimicrobial activity of morpholine derivatives. ResearchGate. [Link]

  • Cambau, E., et al. (2020). Antimicrobial susceptibility testing of Mycobacterium tuberculosis complex isolates - the EUCAST broth microdilution reference method for MIC determination. Clinical Microbiology and Infection, 26(11), 1507-1512. [Link]

  • Asian Journal of Research in Chemistry. (2026). Introduction. AJRC. [Link]

  • Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test. [Link]

  • CLSI. (n.d.). Antimicrobial Susceptibility Testing. Clinical and Laboratory Standards Institute. [Link]

  • Poczta, A., et al. (2021). Molecular Insights into an Antibiotic Enhancer Action of New Morpholine-Containing 5-Arylideneimidazolones in the Fight against MDR Bacteria. PubMed. [Link]

  • BMG Labtech. (2024). The minimum bactericidal concentration of antibiotics. [Link]

  • Kamal, A., et al. (2010). Synthesis, spectral characterization, and in vitro antibacterial and antifungal activities of novel 1,3-thiazine-2-amines comprising morpholine nucleus. Journal of Heterocyclic Chemistry, 47(4), 841-848. [Link]

  • CLSI. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. Clinical and Laboratory Standards Institute. [Link]

  • protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. [Link]

  • Wang, Y., et al. (2024). Morpholine-modified Ru-based agents with multiple antibacterial mechanisms as metalloantibiotic candidates against Staphylococcus aureus infection. Dalton Transactions, 53(29), 12723-12732. [Link]

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  • Al-Ostath, A. I., et al. (2024). Antimicrobial, Structural, Optical, and Redox Profiling of 7H-Benzo[c]carbazol-10-ol Derivatives: An Integrated Experimental and Computational Study. ACS Omega. [Link]

  • Emery Pharma. (2016). How-to guide: Minimum Inhibitory Concentration (MIC). [Link]

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  • FDA. (2026). Antibacterial Susceptibility Test Interpretive Criteria. U.S. Food & Drug Administration. [Link]

  • EUCAST. (2025). Recommendations for modifications to the ISO broth microdilution MIC method. [Link]

  • Matuschek, E. (2022). Broth microdilution methodology with focus on reading of MICs. EUCAST. [Link]

  • Kumari, B., Sucheta, & Rana, A. (2022). Carbazole Derivatives as Potential Antimicrobial Agents. MDPI. [Link]

  • Zhang, Y., et al. (2021). Design, synthesis and evaluation of carbazole derivatives as potential antimicrobial agents. Bioorganic & Medicinal Chemistry, 30, 115949. [Link]

  • Kumari, B., Sucheta, & Rana, A. (2024). Design, Synthesis, Molecular Docking and Biological Evaluation of New Carbazole Derivatives as Antimicrobial Agents. Journal of Chemical Health Risks. [Link]

  • Al-Amiery, A. A., Al-Majedy, Y. K., & Kadhum, A. A. H. (2011). Synthesis and antimicrobial activities of 9 H-carbazole derivatives. ResearchGate. [Link]

  • Khan, I., et al. (2023). Design, Synthesis and Biological Screening of Novel Carbazole Tethered Oxyethylamino Derivatives as Antimicrobial Agent. Indian Journal of Pharmaceutical Education and Research, 57(2s), s399-s404. [Link]

Sources

Application Note: Preparation of Stock Solutions for 1-(9H-carbazol-9-yl)-3-morpholinopropan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Compound Profile

This guide details the preparation of stable stock solutions for 1-(9H-carbazol-9-yl)-3-morpholinopropan-2-ol (hereafter referred to as CMP-2-ol ).[1] This molecule features a highly lipophilic carbazole backbone linked to a polar morpholine moiety via a propanol chain.[1] This amphiphilic structure presents specific solubility challenges: the carbazole domain drives aggregation in aqueous media, while the morpholine nitrogen provides a pH-sensitive handle for solubilization.

Failure to properly solubilize this compound can lead to "micro-precipitation" in cell culture media—often invisible to the naked eye—resulting in erratic biological data and false negatives in screening assays.

Physicochemical Profile
PropertyValue (Approx)Implication for Protocol
Molecular Formula C₁₉H₂₂N₂O₂
Molecular Weight ~310.39 g/mol Use this for Molarity calculations.[1][2]
LogP (Predicted) 3.0 – 3.5Highly lipophilic; requires organic co-solvents.
Morpholine pKa ~8.3Basic.[1] Soluble in acidic aqueous buffers (pH < 6).
Carbazole Moiety Aromatic, PlanarProne to π-π stacking aggregation; Photosensitive.[1]
Physical State Solid / PowderLikely static-prone; handle with anti-static gun if available.[1]

Solvent Selection Strategy

The choice of solvent is dictated by the downstream application. Do not use a "one-size-fits-all" approach.

Decision Matrix (DOT Visualization)

SolventStrategy Start Start: CMP-2-ol Solid AppCheck Determine Application Start->AppCheck CellCulture In Vitro / Cell Culture AppCheck->CellCulture Requires physiological pH InVivo In Vivo / Animal Studies AppCheck->InVivo Requires low toxicity vehicle ChemSynth Chemical Synthesis AppCheck->ChemSynth Reactivity dependent DMSO_Stock Protocol A: DMSO Stock (10-50 mM) CellCulture->DMSO_Stock High solubility, easy dilution Acid_Stock Protocol B: Acidic Saline (pH 4.5 - 5.5) InVivo->Acid_Stock Protonates morpholine for solubility Org_Solvent DCM, THF, or Ethanol ChemSynth->Org_Solvent

Figure 1: Solvent selection decision tree based on experimental requirements.[1]

Protocol A: Primary Stock Solution (DMSO)

Best for: In vitro assays, High-Throughput Screening (HTS), and long-term storage. Mechanism: DMSO (Dimethyl sulfoxide) disrupts the π-π stacking of the carbazole rings, ensuring a true molecular solution.

Materials
  • Compound: CMP-2-ol (Solid).[1]

  • Solvent: Anhydrous DMSO (Grade: Cell Culture Tested, ≥99.9%).

    • Note: Avoid "wet" DMSO; water content >0.1% can induce precipitation over time.[1]

  • Vessels: Amber glass vials (Carbazoles are photosensitive).

Step-by-Step Methodology
  • Calculation: Target a concentration of 10 mM or 50 mM .

    • Example: To make 1 mL of 50 mM stock:

      
      
      
      
      
  • Weighing: Weigh ~15.5 mg of powder into an amber glass vial. Record the exact mass.

  • Solvation: Add the calculated volume of Anhydrous DMSO to reach exactly 50 mM.

    • Critical Step:Vortex vigorously for 30 seconds.

    • Critical Step:Sonicate in a water bath at room temperature for 5–10 minutes. Carbazole derivatives often form micro-crystals that resist simple shaking.[1]

  • Inspection: Hold the vial up to a light source. The solution should be perfectly clear and colorless to pale yellow. If cloudy, sonicate further or warm slightly to 37°C.

  • Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C or -80°C .

Protocol B: Aqueous Working Solution (The "Crash-Out" Prevention)

Best for: Adding the drug to cell culture media. The Challenge: Diluting a hydrophobic stock (in DMSO) directly into water (Media) often causes the compound to precipitate immediately locally, forming a suspension rather than a solution.

The "Intermediate Dilution" Method

Do not squirt 50 mM DMSO stock directly into 10 mL of media. Use a serial step-down.

DilutionProtocol Stock 50 mM Stock (100% DMSO) Inter Intermediate 500 µM (PBS + 1% DMSO) Stock->Inter 1:100 Dilution (Add slowly while vortexing) Final Final Assay Well 10 µM (Media < 0.1% DMSO) Stock->Final Direct Addition Precip Risk of Precipitation! Stock->Precip Inter->Final 1:50 Dilution (Rapid dispersion)

Figure 2: Step-down dilution strategy to prevent compound precipitation.

Methodology
  • Prepare Intermediate: Dilute the 50 mM DMSO stock 1:100 into sterile PBS or Media (pre-warmed to 37°C) to create a 500 µM intermediate .

    • Technique: Place the pipette tip submerged in the PBS and expel the stock rapidly while vortexing the tube. This prevents high local concentrations.[1]

  • Verify: Check the intermediate for turbidity. If cloudy, the concentration is above the solubility limit.

    • Troubleshooting: If 500 µM crashes out, try a 100 µM intermediate.

  • Final Dilution: Dilute the intermediate into the final culture wells.

    • Example: Add 20 µL of 500 µM intermediate to 980 µL media = 10 µM final .

    • DMSO Content: This results in a final DMSO concentration of 0.02%, well below the toxicity threshold (usually 0.1-0.5%).

Protocol C: Acidic Formulation (For In Vivo Use)

Best for: Animal injections where DMSO volume must be minimized. Mechanism: The morpholine nitrogen is protonated at pH < 6, forming a water-soluble cation.[1]

  • Vehicle Preparation: Prepare 10 mM Acetate Buffer (pH 5.0) or 0.1 N HCl in Saline .

  • Dissolution:

    • Weigh the solid compound.

    • Add a small volume (e.g., 5% of total volume) of Ethanol or DMSO to wet the powder.

    • Slowly add the acidic buffer while vortexing.

  • pH Adjustment: The solution may drift basic as the morpholine dissolves. Re-check pH and adjust to pH 5.0-5.5 if necessary.

  • Filtration: Syringe filter (0.22 µm, PES or Nylon) to ensure sterility. Note: Check filter compatibility; do not use cellulose acetate with high DMSO concentrations.

Quality Control & Stability

Validation
  • UV-Vis Spectroscopy: Carbazole has characteristic absorption peaks in the UV range (typically ~230-240 nm, ~260 nm, and ~290 nm).

    • Test: Dilute your stock 1:1000 in Ethanol and run a scan. Sharp peaks indicate a good solution. Broad, flat baselines indicate aggregation/precipitation.

  • Visual Check: Always inspect stocks for crystals before use.[1]

Stability Factors
  • Photosensitivity: The carbazole ring is photo-active.[1] Store in amber vials or wrap in foil.

  • Oxidation: The morpholine ring can slowly oxidize to the N-oxide form if left in oxygenated solvents at room temperature for weeks.[1] Keep stocks frozen (-20°C).

References

  • PubChem. 2-Hydroxycarbazole (Structural Analog Data). National Library of Medicine.[1] Available at: [Link]

  • Solubility of Things. Solubility of 9H-carbazole. Available at: [Link]

  • Kumari, N., et al. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ResearchGate (2020). Available at: [Link]

Sources

Application Notes and Protocols for Evaluating the Anticancer Activity of Novel Carbazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Promise of the Carbazole Scaffold in Oncology

The carbazole nucleus, a tricyclic aromatic heterocycle, represents a privileged scaffold in medicinal chemistry, found in numerous natural products and synthetic compounds with a wide array of biological activities.[1][2][3] For over four decades, carbazole and its derivatives have been recognized as potent anticancer agents.[4][5] Despite this long history, the clinical translation of carbazole-based drugs remains limited, highlighting the critical need for novel derivatives with improved efficacy and safety profiles.[4][5] The rise of drug resistance and the severe side effects associated with conventional chemotherapies further underscore the urgency for developing new, targeted therapeutic agents.[6][7][8]

Carbazole derivatives offer a unique combination of structural features—planarity, electron-richness, and synthetic tractability—that allow for diverse functionalization to modulate their pharmacological properties.[8] These compounds exert their anticancer effects through a variety of mechanisms, including DNA interference, inhibition of critical cell cycle enzymes, and disruption of key signaling pathways.[7][8]

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals. It provides an in-depth overview of the mechanisms of action of novel carbazole derivatives and presents a validated workflow with detailed protocols for their preclinical evaluation, from initial in vitro screening to in vivo efficacy assessment.

Core Mechanisms of Action: A Multi-Targeted Assault on Cancer

The anticancer efficacy of carbazole derivatives stems from their ability to interact with multiple cellular targets, often leading to cell cycle arrest and apoptosis.[2][7] Understanding these mechanisms is fundamental to designing rational screening funnels and interpreting experimental outcomes.

Key mechanistic pathways include:

  • DNA Damage and Repair Inhibition: Many carbazole alkaloids can intercalate into the DNA double helix and inhibit the function of topoisomerases I and II, essential enzymes that manage DNA topology during replication and transcription.[8][9] This leads to catastrophic DNA strand breaks and cell death.

  • Enzyme Inhibition:

    • Kinase Inhibition: Carbazole derivatives have been developed as potent inhibitors of various protein kinases that are often dysregulated in cancer, such as Protein Kinase C (PKC), Cyclin-Dependent Kinases (CDKs), and receptor tyrosine kinases (e.g., ALK, VEGFR).[1][10][11] Inhibition of CDKs, for instance, can directly lead to cell cycle arrest.[10][12]

    • Microtubule Assembly Disruption: Some derivatives act as anti-mitotic agents by inhibiting tubulin polymerization, which disrupts the formation of the mitotic spindle and arrests cells in the G2/M phase of the cell cycle.[1]

  • Apoptosis Induction: A common downstream effect of the aforementioned mechanisms is the programmed cell death, or apoptosis. This is often mediated through the activation of effector caspases, such as caspase-3.[1]

  • Signal Transduction Modulation: Novel carbazoles can interfere with oncogenic signaling cascades. A notable target is the STAT3 pathway, which is constitutively active in many cancers and plays a key role in proliferation, survival, and angiogenesis.[13]

Carbazole_MoA Carbazole Novel Carbazole Derivatives DNA DNA Intercalation & Topoisomerase Inhibition Carbazole->DNA Kinase Kinase Inhibition (CDK, ALK, PKC, etc.) Carbazole->Kinase Tubulin Microtubule Destabilization Carbazole->Tubulin STAT3 STAT3 Pathway Inhibition Carbazole->STAT3 DNAdamage DNA Damage DNA->DNAdamage G1S_Arrest G1/S Phase Arrest Kinase->G1S_Arrest G2M_Arrest G2/M Phase Arrest Tubulin->G2M_Arrest Proliferation Decreased Proliferation & Angiogenesis STAT3->Proliferation Apoptosis Apoptosis DNAdamage->Apoptosis G1S_Arrest->Apoptosis G2M_Arrest->Apoptosis Proliferation->Apoptosis

Figure 1: Key mechanisms of anticancer action for carbazole derivatives.

Application Notes: A Validated Experimental Workflow

A systematic approach is essential for the efficient evaluation of novel compounds. We propose a tiered workflow that progresses from broad initial screening to more complex, resource-intensive mechanistic and in vivo studies. This structure ensures that only the most promising candidates advance, saving time and resources.

Experimental_Workflow Start Compound Library of Novel Carbazole Derivatives Screen Protocol 1: In Vitro Cytotoxicity Screening (e.g., MTT Assay on multiple cell lines) Start->Screen Decision1 Identify 'Hit' Compounds (Potent & Selective IC50 values) Screen->Decision1 Mechanistic Mechanistic Elucidation Decision1->Mechanistic Hits CellCycle Protocol 2: Cell Cycle Analysis Mechanistic->CellCycle Apoptosis Protocol 3: Apoptosis Assay Mechanistic->Apoptosis Decision2 Confirmed Mechanism of Action (e.g., G2/M Arrest & Apoptosis Induction) CellCycle->Decision2 Apoptosis->Decision2 Invivo Protocol 4: In Vivo Efficacy Study (Xenograft Model) Decision2->Invivo Promising Candidates End Lead Candidate for Further Preclinical Development Invivo->End

Figure 2: Tiered workflow for evaluating novel carbazole derivatives.

Protocol 1: In Vitro Cytotoxicity Assessment via MTT Assay

Scientific Rationale: The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a robust, colorimetric method for assessing cell viability. It serves as the foundational screen to determine the concentration-dependent cytotoxic effect of a compound. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product, the amount of which is directly proportional to the number of living cells. This allows for the calculation of the half-maximal inhibitory concentration (IC50), a key measure of a compound's potency.

Materials:

  • Human cancer cell lines (e.g., MCF-7 breast, A549 lung, HeLa cervical, HepG2 liver).[1][14][15]

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin).

  • Novel carbazole derivatives stock solutions (e.g., 10 mM in DMSO).

  • MTT solution (5 mg/mL in PBS).

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS solution).

  • 96-well flat-bottom plates.

  • Multichannel pipette.

  • Microplate reader (absorbance at 570 nm).

  • Positive control drug (e.g., Doxorubicin or Cisplatin).

Step-by-Step Methodology:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the carbazole derivatives and control drug in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include "vehicle control" wells containing the highest concentration of DMSO used (typically <0.5%).

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours. During this time, purple formazan crystals will form in viable cells.

  • Solubilization: Carefully remove the medium. Add 150 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

Data Analysis and Interpretation:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control: Viability (%) = (Abs_treated / Abs_vehicle) * 100.

  • Plot the percentage of viability against the log of the compound concentration.

  • Use non-linear regression (log(inhibitor) vs. normalized response -- variable slope) in software like GraphPad Prism to calculate the IC50 value.

Example Data Presentation:

CompoundCell LineIC50 (µM)
Derivative 14aA875 (Melanoma)9.77 ± 8.32[16]
Derivative 14a7901 (Gastric)11.8 ± 1.26[16]
SL-3-19HepG2 (Liver)0.012[1]
SL-3-19MCF-7 (Breast)0.014[1]
Doxorubicin (Control)MCF-7 (Breast)~0.5

Protocol 2: Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry

Scientific Rationale: To determine if a compound's cytotoxic effect is mediated by halting cell cycle progression, flow cytometry with propidium iodide (PI) staining is the gold standard. PI is a fluorescent intercalating agent that stoichiometrically binds to DNA. The intensity of PI fluorescence in a cell is directly proportional to its DNA content. This allows for the quantification of cells in the G0/G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA) phases of the cell cycle. An accumulation of cells in a specific phase (e.g., G2/M) is strong evidence of cell cycle arrest at that checkpoint.[1][2]

Materials:

  • PI staining solution (50 µg/mL PI, 100 µg/mL RNase A, 0.1% Triton X-100 in PBS).

  • 70% ice-cold ethanol.

  • Phosphate-buffered saline (PBS).

  • Flow cytometer.

Step-by-Step Methodology:

  • Cell Culture and Treatment: Seed cells in 6-well plates and grow to ~70% confluency. Treat with the carbazole derivative at concentrations around its IC50 and 2x IC50 for 24-48 hours. Include a vehicle control.

  • Harvesting: Collect both adherent and floating cells (to include apoptotic cells). Centrifuge, wash with PBS.

  • Fixation: Resuspend the cell pellet gently. While vortexing slowly, add 1 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight). Fixation permeabilizes the cell membrane for PI entry.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in 500 µL of PI staining solution. The RNase A is crucial to degrade RNA, ensuring PI only stains DNA.

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Acquisition: Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample. Use a linear scale for the PI fluorescence channel (e.g., FL2-A).

Data Analysis and Interpretation:

  • Use analysis software (e.g., FlowJo, FCS Express) to gate on the single-cell population and generate a DNA content histogram.

  • Apply a cell cycle model (e.g., Watson-Pragmatic) to deconvolute the histogram and quantify the percentage of cells in G0/G1, S, and G2/M phases.

  • A significant increase in the G2/M population in treated cells compared to the control indicates G2/M arrest, a common mechanism for microtubule inhibitors or compounds causing significant DNA damage.[1]

Example Data Presentation:

Treatment% Cells in G0/G1% Cells in S% Cells in G2/M
Vehicle Control65.2%20.5%14.3%
Carbazole XYZ (1 µM)25.1%15.8%59.1%

Protocol 3: In Vivo Antitumor Efficacy in a Human Tumor Xenograft Model

Scientific Rationale: While in vitro assays are essential for initial screening, they do not capture the complexities of a whole organism, such as drug metabolism, pharmacokinetics, and interaction with the tumor microenvironment.[17] The human tumor xenograft model, where human cancer cells are implanted into immunodeficient mice, is a crucial preclinical step to evaluate a compound's efficacy in a living system.[1][17] Measuring the inhibition of tumor growth over time provides a robust assessment of therapeutic potential.

Materials:

  • Immunodeficient mice (e.g., Athymic Nude-Foxn1nu or NOD/SCID).

  • Human cancer cell line (e.g., A549, HCT-116) known to form tumors in mice.

  • Matrigel (optional, to improve tumor take rate).

  • Test compound formulated in a suitable vehicle (e.g., 0.5% CMC-Na, 5% DMSO in saline).

  • Positive control drug (e.g., Paclitaxel).

  • Digital calipers.

  • Animal balance.

  • Appropriate caging and husbandry supplies.

  • Note: All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

Step-by-Step Methodology:

  • Tumor Cell Implantation: Harvest cancer cells and resuspend in sterile PBS (or a 1:1 mix with Matrigel) at a concentration of 5-10 x 10^7 cells/mL. Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.

  • Tumor Growth and Randomization: Monitor mice regularly for tumor growth. When tumors reach an average volume of 100-150 mm³, randomize the animals into treatment groups (n=8-10 mice per group). Groups should include: Vehicle Control, Positive Control, and one or more Carbazole Derivative groups.

  • Treatment Administration: Administer the treatments according to a predetermined schedule (e.g., daily, 5 days/week) and route (e.g., intraperitoneal (i.p.), oral gavage (p.o.)). Dosing should be based on prior maximum tolerated dose (MTD) studies.

  • Monitoring: At least twice a week, measure the tumor length (L) and width (W) with digital calipers and weigh the animals. Tumor volume is calculated using the formula: Volume = (W² * L) / 2. Animal body weight is a key indicator of toxicity.

  • Endpoint: Continue the study for a set period (e.g., 21-28 days) or until tumors in the control group reach a predetermined maximum size. Euthanize animals according to IACUC guidelines and excise tumors for weighing and potential downstream analysis.

Data Analysis and Interpretation:

  • Plot the mean tumor volume ± SEM for each group over time to generate tumor growth curves.

  • Calculate the Tumor Growth Inhibition (TGI) at the end of the study: TGI (%) = [1 - (ΔT / ΔC)] * 100, where ΔT is the change in mean tumor volume of the treated group and ΔC is the change in the control group.

  • A statistically significant TGI with minimal body weight loss indicates a promising in vivo antitumor effect.

Example Data Presentation:

Treatment GroupDose & ScheduleFinal Tumor Volume (mm³)TGI (%)Body Weight Change (%)
Vehicle Control10 mL/kg, p.o., daily1540 ± 180--1.5%
Carbazole ABC20 mg/kg, p.o., daily625 ± 9561%-3.2%
Positive Control10 mg/kg, i.p., 2x/week450 ± 7072%-8.5%

Conclusion and Future Directions

The carbazole scaffold remains a highly valuable starting point for the discovery of novel anticancer agents.[2][7] The protocols outlined in this guide provide a robust framework for the systematic evaluation of new derivatives, from initial cytotoxicity screening to mechanistic validation and in vivo proof-of-concept. By elucidating the specific mechanisms of action—be it cell cycle arrest, apoptosis induction, or inhibition of key oncogenic pathways—researchers can identify lead candidates with the highest potential for clinical success.

Future efforts should focus on designing carbazole hybrids that target multiple pathways simultaneously to overcome drug resistance, improving pharmacokinetic properties for better oral bioavailability, and advancing the most promising compounds through formal preclinical toxicology and into clinical trials.[7][14]

References

  • A Review on Carbazole and Its Derivatives as Anticancer Agents From 2013 to 2024. Chirality.
  • Carbazole scaffolds in cancer therapy: a review from 2012 to 2018 - PMC. National Center for Biotechnology Information. Available at: [Link]

  • A Review on Carbazole and Its Derivatives as Anticancer Agents From 2013 to 2024. PubMed. Available at: [Link]

  • A Review on the Anticancer Activity of Carbazole-based Tricyclic Compounds. Bentham Science. Available at: [Link]

  • Current status of carbazole hybrids as anticancer agents. ResearchGate. Available at: [Link]

  • Design, synthesis, molecular docking and biological evaluation of new carbazole derivatives as anticancer, and antioxidant agents - PMC. National Center for Biotechnology Information. Available at: [Link]

  • Synthesis of novel carbazole chalcones as radical scavenger, antimicrobial and cancer chemopreventive agents. PubMed. Available at: [Link]

  • Synthesis of novel carbazole chalcones as radical scavenger, antimicrobial and cancer chemopreventive agents. Taylor & Francis Online. Available at: [Link]

  • Structural diversity-guided optimization of carbazole derivatives as potential cytotoxic agents. Frontiers. Available at: [Link]

  • Current status of carbazole hybrids as anticancer agents. PubMed. Available at: [Link]

  • Examples of carbazole derivatives with known anticancer mode of action. ResearchGate. Available at: [Link]

  • Synthesis, Anticancer and Antioxidant Activity of Novel Carbazole-Based Thiazole Derivatives. ResearchGate. Available at: [Link]

  • The anticancer activity of carbazole alkaloids. PubMed. Available at: [Link]

  • (PDF) Synthesis and In vitro anticancer activity of some novel substituted carbazole carbamate derivatives against human glioma U87MG cell line. ResearchGate. Available at: [Link]

  • Computational molecular perspectives on novel carbazole derivative as an anti-cancer molecule against CDK1 of breast and colorectal cancers via gene expression studies, novel two-way docking strategies, molecular mechanics and dynamics. PubMed. Available at: [Link]

  • Selected symmetrically substituted carbazoles: Investigation of anticancer activity and mechanisms of action at the cellular and. MOST Wiedzy. Available at: [Link]

  • Synthesis, in vitro antimicrobial and cytotoxic activities of new carbazole derivatives of ursolic acid. PubMed. Available at: [Link]

  • Carbazole derivatives: a promising scenario for breast cancer treatment. PubMed. Available at: [Link]

  • Coumarin–carbazole based functionalized pyrazolines: synthesis, characterization, anticancer investigation and molecular docking. RSC Publishing. Available at: [Link]

  • Carbazole Derivatives as STAT Inhibitors: An Overview. MDPI. Available at: [Link]

  • (PDF) In vivo screening models of anticancer drugs. ResearchGate. Available at: [Link]

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Application Notes & Protocols for High-Throughput Screening with 1-(9H-carbazol-9-yl)-3-morpholinopropan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 1-(9H-carbazol-9-yl)-3-morpholinopropan-2-ol in high-throughput screening (HTS) campaigns. This document outlines the scientific rationale, detailed experimental protocols, and data analysis workflows for identifying and characterizing the bioactivity of this carbazole derivative.

Introduction: The Scientific Rationale

Carbazole and its derivatives are a well-established class of heterocyclic compounds known for a wide spectrum of biological activities, including anti-tumor, anti-inflammatory, neuroprotective, and antimicrobial effects[1][2]. The carbazole nucleus serves as a key pharmacophore in numerous medicinally important molecules[1]. The subject of this guide, 1-(9H-carbazol-9-yl)-3-morpholinopropan-2-ol, combines the carbazole scaffold with a morpholinopropanol side chain, suggesting potential interactions with a variety of biological targets.

Given the broad bioactivity of carbazoles, a high-throughput screening approach is ideal for elucidating the specific cellular pathways modulated by this compound. High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid and automated testing of large numbers of compounds against a specific biological target[3][4]. This process is instrumental in identifying "hit" compounds that can be further optimized into lead candidates for drug development[3].

This document will focus on a hypothetical HTS campaign to identify the modulatory effects of 1-(9H-carbazol-9-yl)-3-morpholinopropan-2-ol on protein kinase activity, a common target for carbazole derivatives. Protein kinases are crucial regulators of cellular signaling and are frequently implicated in disease, making them attractive targets for therapeutic intervention[5].

High-Throughput Screening Workflow

The HTS workflow is a multi-step process designed for efficiency and accuracy. It involves meticulous planning, execution, and data analysis to ensure reliable identification of bioactive compounds.

HTS_Workflow cluster_prep Phase 1: Preparation cluster_screen Phase 2: Screening cluster_characterization Phase 3: Characterization Assay_Dev Assay Development & Optimization Compound_Prep Compound Plate Preparation Assay_Dev->Compound_Prep Assay Protocol Primary_Screen Primary Screen (Single Concentration) Compound_Prep->Primary_Screen Test Compound Hit_Confirmation Hit Confirmation & Triage Primary_Screen->Hit_Confirmation Preliminary Hits Dose_Response Dose-Response & Potency (IC50/EC50) Hit_Confirmation->Dose_Response Confirmed Hits Secondary_Assays Secondary & Orthogonal Assays (Selectivity) Dose_Response->Secondary_Assays Potent Hits

Caption: A generalized workflow for a high-throughput screening campaign.

Experimental Protocols

Preparation of 1-(9H-carbazol-9-yl)-3-morpholinopropan-2-ol Stock Solutions and Assay Plates

Accurate compound handling is critical for the reliability of HTS data.

Materials:

  • 1-(9H-carbazol-9-yl)-3-morpholinopropan-2-ol powder

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Acoustic liquid handler or automated multichannel pipette

  • 384-well microplates, low-volume, non-binding surface

Protocol:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of 1-(9H-carbazol-9-yl)-3-morpholinopropan-2-ol in 100% DMSO. Ensure complete dissolution by vortexing. Store at -20°C in small aliquots to minimize freeze-thaw cycles.

  • Intermediate Plate Preparation: Create an intermediate plate by diluting the 10 mM stock solution to 1 mM in DMSO.

  • Assay Plate Stamping: Using an acoustic liquid handler, transfer nanoliter volumes of the 1 mM intermediate solution to the 384-well assay plates to achieve the desired final screening concentration (e.g., 10 µM) upon addition of assay reagents.

Primary High-Throughput Screen: A Homogeneous Luminescent Kinase Assay

This protocol describes a generic, in vitro luminescent kinase assay to screen for inhibitors of a hypothetical protein kinase. This assay format measures the amount of ATP remaining in the reaction, which is inversely correlated with kinase activity.

Assay Principle: The assay is performed in two steps. First, the kinase reaction is allowed to proceed, where the kinase consumes ATP to phosphorylate its substrate. In the second step, a luciferase-based reagent is added that generates a luminescent signal proportional to the amount of remaining ATP.

Materials:

  • Recombinant protein kinase and corresponding substrate

  • Kinase assay buffer (containing MgCl2, DTT, and a buffering agent like HEPES)

  • ATP at a concentration equal to the Km for the kinase

  • ADP-Glo™ Kinase Assay kit (Promega) or equivalent

  • 384-well white, opaque microplates

  • Plate reader with luminescence detection capabilities

Protocol:

  • Reagent Preparation: Prepare a 2X kinase/substrate master mix in kinase assay buffer. Prepare a 2X ATP solution in kinase assay buffer.

  • Assay Plate Preparation:

    • Dispense 5 µL of the 2X kinase/substrate master mix to each well of a 384-well assay plate.

    • Add 50 nL of 1-(9H-carbazol-9-yl)-3-morpholinopropan-2-ol or control compounds (positive and negative controls) in DMSO to the appropriate wells.

  • Kinase Reaction Initiation: Start the kinase reaction by adding 5 µL of the 2X ATP solution to each well. The final reaction volume is 10 µL.

  • Incubation: Incubate the plate at room temperature for 1 hour.

  • ATP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal with luciferase. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Read the luminescence on a plate reader.

Parameter Value
Final Compound Concentration10 µM
Final DMSO Concentration0.1%
Incubation Time1 hour
Incubation TemperatureRoom Temperature
Detection MethodLuminescence

Data Analysis and Hit Identification

Robust data analysis is essential to identify true hits from the primary screen.

Quality Control

The Z'-factor is a statistical measure used to evaluate the quality of an HTS assay.

Formula: Z' = 1 - (3 * (σp + σn)) / |µp - µn|

Where:

  • µp = mean of the positive control

  • σp = standard deviation of the positive control

  • µn = mean of the negative control

  • σn = standard deviation of the negative control

An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for HTS.

Hit Selection

Hits are typically identified based on their activity relative to the negative control (DMSO). A common method is to calculate the percent inhibition for each compound.

Formula: % Inhibition = 100 * (1 - (Signal_compound - Signal_positive_control) / (Signal_negative_control - Signal_positive_control))

A common hit threshold is a percent inhibition greater than three times the standard deviation of the negative control wells.

Hit Confirmation and Characterization

Dose-Response Analysis

Confirmed hits from the primary screen should be further characterized to determine their potency.

Protocol:

  • Prepare a serial dilution of 1-(9H-carbazol-9-yl)-3-morpholinopropan-2-ol, typically in a 1:3 ratio over 10 points, starting from a high concentration (e.g., 100 µM).

  • Perform the same luminescent kinase assay as in the primary screen with the diluted compound series.

  • Plot the percent inhibition against the logarithm of the compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration at which the compound inhibits 50% of the enzyme's activity).

Secondary and Orthogonal Assays

To confirm the mechanism of action and rule out assay artifacts, it is crucial to test hits in secondary and orthogonal assays.

  • Orthogonal Assays: Employ a different assay technology to measure kinase activity, such as a fluorescence polarization (FP) assay or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. This helps to eliminate compounds that interfere with the primary assay's detection method.

  • Selectivity Profiling: Screen the confirmed hits against a panel of other kinases to determine their selectivity. This is a critical step in understanding the compound's potential for off-target effects.

Conclusion

This application note provides a framework for utilizing 1-(9H-carbazol-9-yl)-3-morpholinopropan-2-ol in a high-throughput screening campaign to identify and characterize its potential as a protein kinase modulator. By following these detailed protocols and data analysis workflows, researchers can effectively leverage HTS to uncover the therapeutic potential of this and other novel chemical entities. The principles outlined here are broadly applicable and can be adapted for screening against other target classes.

References

  • Santos de Medeiros, A., Kwak, G., Vanderhooft, J., Rivera, S., Gottlieb, R., & Hoffman, C. S. (2015). Fission yeast-based high-throughput screens for PKA pathway inhibitors and activators. Methods in Molecular Biology, 1263, 77–91. [Link]

  • Leon, G., et al. (2014). A High-Throughput Screen Reveals New Small-Molecule Activators and Inhibitors of Pantothenate Kinases. Journal of Medicinal Chemistry, 57(20), 8565–8576. [Link]

  • Dardonville, C. (2018). Automated techniques in pKa determination: Low, medium and high-throughput screening methods. Drug Discovery Today: Technologies, 27, 49–58. [Link]

  • Anonymous. (2018). Synthesis and Biological Evaluation of 1-(5-((9H-Carbazol-9-yl) Methyl). International Journal of Pharmaceutical Sciences and Research. [Link]

  • Karaaslan, C., et al. (2022). A review on the biological potentials of carbazole and its derived products. Journal of Molecular Structure, 1264, 133250. [Link]

  • Kii, I. (2021). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. SLAS DISCOVERY: Advancing Life Sciences R&D, 26(5), 656-664. [Link]

  • BMG LABTECH. (2019). High-throughput screening (HTS). [Link]

  • Wikipedia. (2023). High-throughput screening. [Link]

  • Sharma, V., et al. (2016). Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review. Molecules, 21(11), 1547. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(9H-carbazol-9-yl)-3-morpholinopropan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-(9H-carbazol-9-yl)-3-morpholinopropan-2-ol. This guide is designed for researchers, chemists, and drug development professionals who may be encountering challenges, particularly with reaction yield, in this multi-step synthesis. Here, we move beyond simple protocols to explore the causality behind experimental choices, offering robust troubleshooting strategies grounded in established chemical principles.

I. Overview of the Synthetic Pathway

The synthesis of 1-(9H-carbazol-9-yl)-3-morpholinopropan-2-ol is typically achieved in a two-step process. Understanding this workflow is the first step in effective troubleshooting.

  • Step 1: N-Alkylation of Carbazole. Carbazole is first N-alkylated using an epoxy-propane synthon, most commonly epichlorohydrin, under basic conditions to form the key intermediate, 9-[(oxiran-2-yl)methyl]-9H-carbazole.

  • Step 2: Nucleophilic Ring-Opening. The synthesized epoxide intermediate is then subjected to a nucleophilic attack by morpholine. This reaction opens the strained epoxide ring to yield the target β-amino alcohol.

Below is a diagram illustrating the overall workflow.

Synthesis_Workflow Carbazole Carbazole Epoxide 9-[(oxiran-2-yl)methyl]-9H-carbazole (Intermediate) Carbazole->Epoxide Step 1: N-Alkylation Epichlorohydrin Epichlorohydrin + Base FinalProduct 1-(9H-carbazol-9-yl)-3-morpholinopropan-2-ol (Final Product) Epoxide->FinalProduct Step 2: Ring-Opening Morpholine Morpholine

Caption: Overall two-step synthesis pathway.

II. Troubleshooting Step 1: Synthesis of 9-[(oxiran-2-yl)methyl]-9H-carbazole

Achieving a high yield of the epoxide intermediate is critical for the overall success of the synthesis. Low yields at this stage are common and typically trace back to issues with the N-alkylation reaction.

Q1: My yield of the epoxide intermediate is very low, and I recover a lot of unreacted carbazole. What's going wrong?

A1: This is a classic issue related to the acidity of carbazole and the choice of base. The N-H proton of carbazole has a pKa of approximately 17, meaning it requires a sufficiently strong base for complete deprotonation to the nucleophilic carbazolide anion.

Core Causality: Incomplete deprotonation results in a low concentration of the active nucleophile, leading to a sluggish or incomplete reaction.

Troubleshooting Actions:

  • Base Selection: If you are using weaker bases like NaOH or K₂CO₃ without a phase-transfer catalyst (PTC), deprotonation is likely inefficient. Consider the following options:

    • Sodium Hydride (NaH): NaH is a strong, non-nucleophilic base that irreversibly deprotonates carbazole. It is highly effective but requires strictly anhydrous conditions as it reacts violently with water. The reaction should be performed in an inert atmosphere (Nitrogen or Argon).[1]

    • Potassium Hydroxide (KOH) with PTC: A combination of powdered KOH in a polar aprotic solvent like DMF or DMSO with a phase-transfer catalyst (e.g., tetrabutylammonium bromide, TBAB) can be a safer and effective alternative to NaH.

  • Solvent Purity: The solvent must be anhydrous, especially when using NaH. Water will quench the base and inhibit the reaction. Use freshly distilled or commercially available anhydrous solvents.

  • Temperature Control: The initial deprotonation with NaH is often performed at 0 °C to control the exothermic reaction and hydrogen gas evolution, before adding the electrophile (epichlorohydrin) and allowing the reaction to proceed at room temperature or with gentle heating.[1]

Q2: My reaction produces multiple unidentified side products instead of the desired epoxide. What are these, and how can I prevent them?

A2: The formation of side products often stems from the bifunctional nature of epichlorohydrin and the reactivity of the product epoxide.

Core Causality:

  • Bis-alkylation: The newly formed epoxide can be opened by another carbazolide anion, leading to a dimeric impurity.

  • Hydrolysis: If water is present, epichlorohydrin can hydrolyze to 3-chloropropane-1,2-diol, which can complicate the reaction and purification. The product epoxide can also hydrolyze to the corresponding diol.

Troubleshooting Actions:

  • Control Stoichiometry: Use a slight excess of epichlorohydrin (e.g., 1.2-1.5 equivalents) to favor the formation of the desired product over the dimeric side product. However, a large excess can make purification difficult.

  • Reverse Addition: Try adding the carbazolide solution (pre-formed by reacting carbazole with NaH) slowly to a solution of epichlorohydrin. This maintains a low concentration of the nucleophile, minimizing the risk of it attacking the product epoxide.

  • Maintain Anhydrous Conditions: As mentioned in A1, rigorously excluding water is key to preventing hydrolysis-related side products.

ParameterRecommendation for Step 1Rationale
Base Sodium Hydride (NaH) or KOH/TBABEnsures efficient deprotonation of carbazole.
Solvent Anhydrous THF, DMF, or DMSOPolar aprotic solvents that solvate the cation and do not interfere with the reaction.
Temperature 0 °C for deprotonation, then RT to 50 °CControls initial exotherm and provides sufficient energy for reaction completion.
Atmosphere Inert (Nitrogen or Argon)Prevents reaction with atmospheric moisture and oxygen, crucial when using NaH.

III. Troubleshooting Step 2: Epoxide Ring-Opening with Morpholine

This step involves the nucleophilic attack of morpholine on the epoxide ring. While often straightforward, yield issues can arise from poor regioselectivity, incomplete reaction, or difficult purification.

Q3: The reaction is slow and does not go to completion, even after prolonged heating. How can I improve the reaction rate and conversion?

A3: The rate of epoxide ring-opening is highly dependent on the nucleophilicity of the amine, steric hindrance, and the reaction conditions (solvent and temperature).

Core Causality: The reaction proceeds via an SN2 mechanism where the amine's lone pair attacks one of the epoxide carbons. This process can have a significant activation energy barrier without proper catalysis or solvent assistance.[2][3]

Troubleshooting Actions:

  • Solvent Choice: The solvent plays a crucial role. Polar protic solvents (e.g., ethanol, methanol, or a mix of DMF/water) can accelerate the reaction by stabilizing the transition state and participating in proton transfer.[4] A study by Lizza and Moura-Letts (2017) demonstrated that a DMF/H₂O mixture can provide high conversion and selectivity without any catalyst.[4]

  • Temperature: Most amine-epoxide openings require heating. A typical temperature range is 60-100 °C. Monitor the reaction by TLC or LC-MS to determine the optimal time and temperature.

  • Catalysis: While often not strictly necessary, the reaction can be catalyzed.

    • Acid Catalysis: A small amount of a weak acid like acetic acid can protonate the epoxide oxygen, making the ring more susceptible to nucleophilic attack.[5] However, this can sometimes alter the regioselectivity.

    • Lewis Acid Catalysis: Catalysts like LiClO₄ or Y(OTf)₃ have been used to activate the epoxide.

  • Use Morpholine as Solvent: Using a large excess of morpholine, effectively making it the solvent, can dramatically increase the reaction rate due to the high concentration of the nucleophile. The excess can be removed under vacuum after the reaction.

Q4: I am seeing two isomeric products in my final mixture. Why is this happening?

A4: The formation of two isomers indicates a loss of regioselectivity during the epoxide ring-opening step. For 9-[(oxiran-2-yl)methyl]-9H-carbazole, the two carbons of the epoxide are primary and secondary.

Core Causality & Mechanism:

  • Under Basic/Neutral Conditions (SN2): The nucleophile (morpholine) should attack the less sterically hindered carbon—the primary carbon (C1). This is the standard and desired pathway, leading exclusively to the propan-2-ol product. This attack occurs from the backside, leading to an inversion of configuration at the attacked carbon.[2][3]

  • Under Acidic Conditions (SN1-like): If the reaction is run under strongly acidic conditions, the epoxide oxygen is protonated. The positive charge is better stabilized at the more substituted carbon (the secondary carbon, C2), giving it significant carbocation-like character. The nucleophile will then preferentially attack this more substituted carbon.[6]

The diagram below illustrates the desired SN2 pathway.

Caption: Mechanism of base/neutral catalyzed epoxide ring-opening.

Troubleshooting Actions:

  • Avoid Acid: Ensure no strong acid contaminants are present in your reagents or glassware. If using acid catalysis, use a weak acid like acetic acid and carefully monitor the reaction to avoid isomerization.[5]

  • Confirm Starting Material: Verify the structure of your epoxide intermediate. It is theoretically possible, though unlikely, that the isomer was formed in Step 1.

  • Purification: If a small amount of the undesired isomer is unavoidable, it can typically be separated by silica gel column chromatography.

IV. General Troubleshooting: Purification and Analysis

Q5: I have a poor recovery after aqueous work-up and extraction. Where is my product going?

A5: The target molecule, 1-(9H-carbazol-9-yl)-3-morpholinopropan-2-ol, is an amino alcohol. Its basic nitrogen and polar hydroxyl group can lead to significant water solubility, especially under acidic conditions.

Core Causality: During extraction, if the aqueous layer is acidic, the morpholine nitrogen will be protonated to form a salt (R₃NH⁺), which is highly water-soluble.

Troubleshooting Actions:

  • Basify Before Extraction: Before extracting with an organic solvent (like ethyl acetate or dichloromethane), ensure the aqueous layer is basic (pH 9-11). Add a base like sodium carbonate (Na₂CO₃) or dilute sodium hydroxide (NaOH) to deprotonate the morpholine nitrogen, making the product much more soluble in the organic phase.

  • Use a More Polar Solvent: If the product still shows low solubility in ethyl acetate, try extracting with a more polar solvent system like a mixture of dichloromethane and isopropanol (e.g., 9:1).

  • Brine Wash: After extraction, washing the combined organic layers with brine (saturated NaCl solution) can help remove dissolved water and may "salt out" some of the dissolved product from any remaining aqueous phase, improving recovery.

  • Purification Method: The crude product can often be purified by silica gel column chromatography. A gradient eluent system starting with ethyl acetate/hexane and gradually increasing the polarity by adding methanol is often effective.[7]

V. Frequently Asked Questions (FAQs)

Troubleshooting_FAQs Start Low Final Yield CheckTLC Analyze crude reaction mixture by TLC/LC-MS Start->CheckTLC Problem1 Symptom: Mostly unreacted epoxide starting material Cause: Incomplete reaction Solution: • Increase reaction temperature • Increase reaction time • Change to a polar protic solvent (e.g., EtOH, DMF/H₂O) • Use excess morpholine as solvent CheckTLC->Problem1 Identify main issue Problem2 Symptom: Multiple product spots Cause: Loss of regioselectivity or side reactions Solution: • Ensure reaction is not acidic • Check for purity of starting epoxide • Optimize temperature to reduce side products CheckTLC->Problem2 Identify main issue Problem3 Symptom: Clean reaction but low isolated yield Cause: Product loss during work-up Solution: • Basify aqueous layer (pH 9-11) before extraction • Extract with a more polar solvent (e.g., DCM/IPA) • Wash organic layers with brine CheckTLC->Problem3 Identify main issue

Caption: Troubleshooting decision tree for low yield issues.

VI. References

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from RSC Publishing.

  • Lizza, J. R., & Moura-Letts, G. (2017). Solvent-Directed Epoxide Opening with Primary Amines for the Synthesis of β-Amino Alcohols. Synthesis, 49(06), 1231-1242. [Link]

  • Bonde, G. S., & Akamanchi, K. G. (2015). Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free acetic acid-mediated protocol for the synthesis of β-amino alcohols. Chemical Communications, 51(58), 11599-11602. [Link]

  • Chemistry LibreTexts. (2024). 18.5: Reactions of Epoxides - Ring-opening. [Link]

  • Ashenhurst, J. (2015). Epoxide Ring Opening With Base. Master Organic Chemistry. [Link]

  • OrgoSolver. (n.d.). Epoxide Reactions: Base/Neutral Ring Opening (SN2-like). [Link]

  • Haridharan, N., Ramkumar, V., & Dhamodharan, R. (2011). 3-(9H-Carbazol-9-yl)propan-1-ol. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3247. [Link]

  • Bonsignore, L., et al. (2007). Regioselective Ring-Opening of Epoxides by Carbazole: A Direct Preparation of Novel N-(β-Hydroxyalkyl)Carbazoles. Synthetic Communications, 37(15), 2515-2524. [Link]

  • Oberlin College and Conservatory. (2015). Assessing the Potential for the Reactions of Epoxides with Amines on Secondary Organic Aerosol Particles. [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for Carbazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Carbazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing carbazole and its derivatives. Here, we move beyond simple protocols to explain the underlying principles of reaction optimization, troubleshoot common issues, and provide actionable insights grounded in established chemical literature.

Troubleshooting Guide: A Deeper Dive into Common Synthetic Hurdles

This section addresses specific problems you may encounter during your experiments, offering explanations and solutions based on mechanistic understanding and practical experience.

Issue 1: Low or No Yield in Buchwald-Hartwig Amination for N-Arylcarbazole Synthesis

Question: My Buchwald-Hartwig reaction to form an N-arylcarbazole is resulting in a very low yield or failing completely. I've followed a standard protocol. What are the critical parameters I should investigate first?

Answer: A low or non-existent yield in a Buchwald-Hartwig amination is a frequent issue that often points to the deactivation of the palladium catalyst or suboptimal reaction conditions. Here’s a systematic troubleshooting approach:

  • Inert Atmosphere Integrity: The active Pd(0) catalyst is extremely sensitive to oxygen.[1] Ensure your reaction vessel was thoroughly purged and maintained under a high-purity inert atmosphere (argon or nitrogen). Use degassed solvents to prevent catalyst oxidation.[1]

  • Catalyst and Ligand Choice: The selection of the palladium source and ligand is paramount. While Pd(OAc)₂ or Pd₂(dba)₃ are common precursors, pre-catalysts like XPhos Pd G3 are often more reliable as they readily form the active Pd(0) species.[1][2] The ligand choice is dictated by the substrates. For electron-rich aryl halides and carbazoles, bulky, electron-rich phosphine ligands like XPhos or RuPhos are generally effective.

  • Base Selection and Solubility: The base's role is to deprotonate the carbazole, facilitating the formation of the palladium-amido intermediate.[1] Strong, non-nucleophilic bases such as sodium tert-butoxide (NaOtBu) are often used for faster reactions.[1] However, if your substrates are base-sensitive, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are better alternatives, though they may necessitate higher reaction temperatures.[1] Ensure the base is sufficiently soluble in your chosen solvent; poor solubility can hinder the reaction rate.

  • Solvent Effects: The solvent must dissolve all reactants and the catalytic species. Anhydrous and degassed toluene or dioxane are standard choices.[1] Polar aprotic solvents like DMF or DMSO can sometimes be beneficial but can also coordinate to the palladium center, potentially inhibiting catalysis.[3]

  • Temperature Optimization: Buchwald-Hartwig aminations typically require elevated temperatures, often in the 80-110 °C range.[1] For less reactive aryl chlorides, higher temperatures may be necessary. Conversely, for thermally sensitive substrates, lowering the temperature and using a stronger base might be a more effective strategy.[1]

Issue 2: Significant Side Product Formation in Graebe-Ullmann Synthesis

Question: I'm attempting a Graebe-Ullmann synthesis to produce a substituted carbazole, but I'm observing a complex mixture of products and a low yield of the desired compound. What are the likely side reactions, and how can I suppress them?

Answer: The Graebe-Ullmann reaction, which involves the thermal decomposition of a 1-aryl-1,2,3-benzotriazole, can be prone to side reactions, especially at the high temperatures often required.[4][5]

  • Understanding the Mechanism: The reaction proceeds through the extrusion of nitrogen to form a diradical or carbenoid intermediate, which then cyclizes.[5][6] The high energy of these intermediates can lead to undesired rearrangements or intermolecular reactions.

  • Primary Side Products: Incomplete cyclization can lead to the formation of secondary amines.[4] Additionally, rearrangements of the intermediate can result in the formation of isomeric products.

  • Optimization Strategies:

    • Temperature Control: While high temperatures are often necessary, excessive heat can promote side reactions. Carefully optimizing the temperature is crucial. Microwave-assisted synthesis can sometimes provide rapid, uniform heating, leading to cleaner reactions and higher yields in shorter times.[7]

    • Solvent Choice: The reaction is often performed neat or in a high-boiling, inert solvent like diphenyl ether. The solvent can influence the stability of the reactive intermediate.

    • Photochemical Conditions: As an alternative to thermal conditions, photolysis of the benzotriazole can generate the reactive intermediate under milder conditions, potentially reducing side product formation.[5]

Issue 3: Poor Yields in Borsche–Drechsel Cyclization for Tetrahydrocarbazoles

Question: My Borsche–Drechsel cyclization of a cyclohexanone arylhydrazone is giving a low yield of the tetrahydrocarbazole product. What factors should I focus on to improve the efficiency of this reaction?

Answer: The Borsche–Drechsel cyclization is an acid-catalyzed reaction that shares mechanistic similarities with the Fischer indole synthesis.[8] Optimizing this reaction involves careful control of the acid catalyst and reaction conditions.

  • Acid Catalyst: A variety of acids can be used, including sulfuric acid, polyphosphoric acid, and Lewis acids.[9] The strength and concentration of the acid are critical. Too strong an acid or too high a concentration can lead to degradation of the starting material or product. A systematic screening of different acids and their concentrations is recommended.

  • Reaction Temperature: The cyclization step is typically performed at elevated temperatures. However, as with many acid-catalyzed reactions, excessive heat can lead to charring and the formation of polymeric byproducts. Gradual heating and careful temperature monitoring are important.

  • Water Removal: The reaction generates water, which can potentially inhibit the catalyst or lead to side reactions. Performing the reaction in a setup that allows for the removal of water (e.g., using a Dean-Stark apparatus) can sometimes improve yields.

  • Substrate Purity: The purity of the arylhydrazone starting material is crucial. Impurities can interfere with the reaction and lead to the formation of undesired byproducts. Ensure the hydrazone is freshly prepared and purified before use.

Frequently Asked Questions (FAQs)

This section provides answers to common questions about the strategic aspects of carbazole synthesis.

Q1: What are the main synthetic routes to carbazoles, and how do I choose the best one for my target molecule?

A1: The choice of synthetic route depends on the desired substitution pattern and the availability of starting materials. The three main traditional methods are:

  • Borsche–Drechsel Cyclization: Ideal for synthesizing tetrahydrocarbazoles, which can then be oxidized to the corresponding carbazoles.[8][10] This method is useful when starting from substituted phenylhydrazines and cyclohexanones.

  • Buchwald-Hartwig Amination: This is a versatile and widely used method for forming the N-C bond, particularly for synthesizing N-arylcarbazoles.[1][11] It offers good functional group tolerance.

  • Graebe-Ullmann Synthesis: This method is suitable for preparing carbazoles from o-aminodiphenylamines via a benzotriazole intermediate.[4][5] It can be effective for certain substitution patterns but may require harsh conditions.

More modern approaches often involve palladium-catalyzed C-H activation/amination reactions, which can provide access to a wide range of substituted carbazoles with high efficiency.[3][12]

Q2: How do electron-donating and electron-withdrawing groups on the starting materials affect the outcome of carbazole synthesis?

A2: Substituents can have a significant impact on the reactivity of the starting materials and the stability of intermediates.

  • In Buchwald-Hartwig aminations , electron-withdrawing groups on the aryl halide can accelerate the oxidative addition step, while electron-donating groups on the carbazole can increase its nucleophilicity.

  • In electrophilic aromatic substitution reactions on the carbazole ring, electron-donating groups will direct substitution to the ortho and para positions and activate the ring, while electron-withdrawing groups will deactivate the ring and direct to the meta position.

  • The electronic properties of substituents can also influence the regioselectivity of cyclization in reactions like the Graebe-Ullmann synthesis.

Q3: What are some common "green chemistry" approaches to carbazole synthesis?

A3: There is a growing interest in developing more environmentally friendly methods for carbazole synthesis. Some approaches include:

  • Catalyst-free reactions: Some cyclization reactions can be promoted by microwave irradiation or photochemical methods, reducing the need for metal catalysts.[5][7]

  • Use of greener solvents: Replacing hazardous solvents like chlorinated hydrocarbons with more benign alternatives such as ethanol, water, or ionic liquids where possible.

  • Atom economy: Designing synthetic routes that maximize the incorporation of atoms from the starting materials into the final product, such as in Diels-Alder reactions.[13]

  • Catalytic C-H activation: These methods avoid the need for pre-functionalized starting materials, reducing the number of synthetic steps and waste generation.[14]

Data Presentation

Table 1: General Recommendations for Buchwald-Hartwig Amination Conditions

ParameterRecommendationRationale
Palladium Pre-catalyst XPhos Pd G3, RuPhos Pd G3 (1-5 mol%)Efficient formation of the active Pd(0) species.[1]
Ligand XPhos, RuPhos, SPhosBulky, electron-rich ligands that promote reductive elimination.
Base NaOtBu, K₃PO₄, Cs₂CO₃ (1.5-2.0 equiv.)Strong, non-nucleophilic bases are generally effective. Weaker bases may be needed for sensitive substrates.[1]
Solvent Toluene, Dioxane (anhydrous, degassed)Aprotic solvents that dissolve reactants and catalytic species.[1]
Temperature 80-110 °CSufficient thermal energy to overcome activation barriers.[1]

Experimental Protocols

Protocol 1: General Procedure for a Small-Scale Buchwald-Hartwig Amination Optimization

This protocol outlines a general method for screening reaction conditions on a small scale.

  • Preparation: In a glovebox, array a series of oven-dried reaction vials equipped with stir bars.

  • Reagent Addition: To each vial, add the aryl halide (1.0 eq), carbazole (1.2 eq), and the appropriate base (2.0 eq).

  • Catalyst/Ligand Addition: In separate vials, add the palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%) and any additional ligand if required.

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene) to each vial to achieve the desired concentration (typically 0.1-0.5 M).

  • Reaction: Seal the vials and place them in a preheated aluminum heating block outside the glovebox. Stir the reactions at the desired temperature.

  • Monitoring: After the specified time, take an aliquot from each reaction, dilute it, and analyze by TLC, GC-MS, or LC-MS to determine the conversion and identify any side products.

Visualizations

Diagram 1: Troubleshooting Workflow for Low Yield in Buchwald-Hartwig Amination

G start Low or No Yield check_inert Verify Inert Atmosphere (Degassed Solvents, Purged Vessel) start->check_inert check_catalyst Evaluate Catalyst/Ligand System (Pre-catalyst vs. Precursor, Ligand Choice) check_inert->check_catalyst If atmosphere is good check_base Assess Base (Strength, Solubility) check_catalyst->check_base If catalyst is appropriate check_solvent Examine Solvent (Anhydrous, Appropriate Polarity) check_base->check_solvent If base is suitable check_temp Optimize Temperature check_solvent->check_temp If solvent is correct success Improved Yield check_temp->success After optimization G cluster_0 Synthetic Routes bhd Borsche–Drechsel Cyclohexanone + Arylhydrazine carbazole Carbazole Core bhd:f0->carbazole Acid-catalyzed cyclization, Oxidation bha Buchwald-Hartwig Carbazole + Aryl Halide bha:f0->carbazole Pd-catalyzed C-N coupling gu Graebe-Ullmann 1-Aryl-1,2,3-benzotriazole gu:f0->carbazole Thermal/Photochemical N₂ extrusion, Cyclization

Caption: Major Synthetic Strategies for Carbazole Synthesis.

References

  • Vertex AI Search. (n.d.). Mastering the Synthesis of 3-Bromo-9H-carbazole: Methods and Optimization.
  • BenchChem. (2025). Preventing degradation of carbazole compounds during synthesis.
  • Angewandte Chemie International Edition. (n.d.). Synthesis of Carbazoles and Related Heterocycles from Sulfilimines by Intramolecular C−H Aminations.
  • BenchChem. (2025). Common side reactions in the synthesis of carbazole derivatives.
  • Journal of the American Chemical Society. (n.d.). A Palladium-Catalyzed Method for the Synthesis of Carbazoles via Tandem C-H Functionalization and C-N Bond Formation.
  • ChemSpeed. (n.d.). Optimising a Buchwald-Hartwig amination using the ChemSpeed.
  • ResearchGate. (n.d.). The Graebe–Ullmann Carbazole‐Carboline Synthesis.
  • Middle East Technical University. (2023). Synthesis of novel carbazole derivatives by diels-alder reaction of indole-based dienes with.
  • Organic Chemistry Portal. (n.d.). Carbazole synthesis.
  • Wikipedia. (n.d.). Graebe-Ullmann-Synthese.
  • ACS Publications. (2021). Benzotriazoles and Triazoloquinones: Rearrangements to Carbazoles, Benzazirines, Azepinediones, and Fulvenimines. The Journal of Organic Chemistry.
  • Taylor & Francis. (n.d.). Mini-review on the novel synthesis and potential applications of carbazole and its derivatives.
  • Wikipedia. (n.d.). Borsche–Drechsel cyclization.
  • Journal für praktische Chemie. (1888). Ueber Elektrolyse des Phenols mit Wechselströmen.
  • Wikipedia. (n.d.). Borsche-Drechsel-Cyclisierung.
  • Wiley Online Library. (1908). Ueber Tetra- und Hexahydrocarbazolverbindungen und eine neue Carbazolsynthese. Justus Liebigs Annalen der Chemie.
  • Springer. (2009). Name Reactions.
  • MDPI. (2019). Practical Microwave Synthesis of Carbazole Aldehydes for the Development of DNA-Binding Ligands. Molecules.
  • YouTube. (2025). Condition Optimization for Buchwald-Hartwig Reactions.
  • WuXi AppTec. (n.d.). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.
  • RSC Publishing. (1951). The Graebe–Ullmann synthesis of carbazole derivatives. Preparation and synthesis of 1-nitrocarbazole. Journal of the Chemical Society (Resumed).
  • Wiley Online Library. (n.d.). Borsche-Drechsel Cyclization.
  • RSC Publishing. (1957). The Graebe–Ullmann carbazole synthesis. Journal of the Chemical Society (Resumed).
  • ACS Publications. (2023). Important Role of NH-Carbazole in Aryl Amination Reactions Catalyzed by 2-Aminobiphenyl Palladacycles.
  • ResearchGate. (2023). Trends in carbazole synthesis – an update (2013–2023).
  • RSC Publishing. (n.d.). Carbazole-based bis-imidazole ligand-involved synthesis of inorganic–organic hybrid polyoxometalates as electrochemical sensors for detecting bromate and efficient catalysts for selective oxidation of thioether.
  • PMC. (n.d.). Important Role of NH-Carbazole in Aryl Amination Reactions Catalyzed by 2-Aminobiphenyl Palladacycles.
  • ResearchGate. (2023). The Borsche–Drechsel (BD) cyclization: Synthesis of tetrahydrocarbazoles and carbazole alkaloids.
  • PMC. (2024). Update on novel synthetic approaches towards the construction of carbazole nuclei: a review.

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"stability issues with 1-(9H-carbazol-9-yl)-3-morpholinopropan-2-ol in solution"

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-(9H-carbazol-9-yl)-3-morpholinopropan-2-ol. This guide is designed for researchers, scientists, and drug development professionals to address common stability issues encountered when working with this compound in solution. Here, we provide troubleshooting advice, detailed protocols, and the scientific rationale behind our recommendations to ensure the integrity and reproducibility of your experiments.

Part 1: Frequently Asked Questions (FAQs)

Here are some of the most common questions we receive regarding the stability of 1-(9H-carbazol-9-yl)-3-morpholinopropan-2-ol in solution.

Q1: My solution of 1-(9H-carbazol-9-yl)-3-morpholinopropan-2-ol has turned yellow/brown. What is happening?

A color change often indicates degradation of the carbazole moiety, which is susceptible to oxidation and photodegradation. Exposure to ambient light or oxygen can lead to the formation of colored byproducts.

Q2: I've observed a precipitate forming in my stock solution. Is the compound unstable?

Precipitation is not always a sign of chemical instability. It can be due to poor solubility in the chosen solvent, the use of a supersaturated solution, or a change in temperature. Carbazole derivatives are known to have limited solubility in some common laboratory solvents.

Q3: Can I store my solutions of 1-(9H-carbazol-9-yl)-3-morpholinopropan-2-ol at room temperature?

For short-term storage, it is recommended to keep solutions at 2-8°C and protected from light. For long-term storage, aliquoting and freezing at -20°C or -80°C is advisable to minimize degradation.

Q4: Which solvents are best for dissolving 1-(9H-carbazol-9-yl)-3-morpholinopropan-2-ol?

Based on the properties of similar carbazole derivatives, solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and chlorinated solvents like dichloromethane and chloroform are good starting points for achieving higher solubility.[1] For biological assays, preparing a concentrated stock in an organic solvent and then diluting it into your aqueous buffer is a common practice.

Q5: How does pH affect the stability of this compound?

The morpholine ring in the molecule is basic and can be protonated at acidic pH. While the carbazole moiety is relatively stable across a range of pH values, extreme pH (highly acidic or basic) can catalyze hydrolysis or other degradation pathways. It is best to work with solutions buffered around a neutral pH unless your experimental conditions require otherwise.

Part 2: In-Depth Troubleshooting Guide

This section provides a more detailed approach to troubleshooting common stability-related issues.

Observed Problem Potential Causes Recommended Actions & Solutions
Solution Discoloration (Yellowing/Browning) 1. Photodegradation: The carbazole ring is known to be light-sensitive.[2][3]1. Protect solutions from light at all times using amber vials or by wrapping containers in aluminum foil.
2. Oxidation: The carbazole nitrogen can be susceptible to oxidation.2. Use freshly degassed solvents to prepare solutions. Consider purging the vial headspace with an inert gas like nitrogen or argon before sealing.
3. Contamination: Impurities in the solvent or from lab equipment can catalyze degradation.3. Use high-purity, anhydrous solvents. Ensure all glassware is scrupulously clean.
Precipitation or Cloudiness in Solution 1. Poor Solubility: The compound may have limited solubility in the chosen solvent.1. Consult solubility data for similar compounds. Consider using a better solvent like DMSO or DMF for stock solutions.[1]
2. Supersaturation: The initial solution was prepared at a concentration above its solubility limit.2. Prepare a less concentrated stock solution.
3. Temperature Effects: A decrease in temperature can reduce solubility.3. If a solution has been refrigerated, allow it to warm to room temperature and gently agitate before use.
Inconsistent Experimental Results or Loss of Activity 1. Chemical Degradation: The compound may have degraded over time, leading to a lower effective concentration.1. Prepare fresh solutions for critical experiments. Perform a quick purity check using HPLC or TLC if you suspect degradation.
2. Adsorption to Surfaces: The compound may be adsorbing to the walls of plastic or glass containers.2. Consider using low-adsorption microplates or vials. Silanizing glassware can also reduce adsorption.
3. Incomplete Dissolution: The compound may not be fully dissolved, leading to inaccurate concentrations.3. Use sonication or gentle warming to ensure complete dissolution. Visually inspect for any undissolved particles.

Part 3: The Science Behind the Instability - Potential Degradation Pathways

Understanding the potential chemical transformations of 1-(9H-carbazol-9-yl)-3-morpholinopropan-2-ol is crucial for preventing them. The molecule has two main components to consider: the carbazole ring system and the N-substituted morpholinopropanol side chain.

Instability of the Carbazole Moiety

The carbazole ring is an electron-rich aromatic system, which makes it prone to certain types of degradation.

  • Photodegradation: Exposure to UV or even ambient light can excite the carbazole ring, leading to the formation of reactive species. This can result in C-N bond cleavage or oxidation of the carbazole ring system.[4] The primary mechanisms of photodegradation for carbazoles include oxidative cleavage and hydroxylation.[2]

  • Oxidation: The carbazole ring can undergo oxidation, especially in the presence of oxidizing agents or when exposed to air over long periods. This can lead to the formation of quinone-like structures or other colored byproducts.

Caption: Potential degradation pathways for 1-(9H-carbazol-9-yl)-3-morpholinopropan-2-ol.

Instability Related to the Side Chain
  • Hydrolysis: While the ether linkage in the morpholine ring is generally stable, the molecule as a whole could be susceptible to hydrolysis under strongly acidic or basic conditions. The influence of pH on the stability of compounds containing a morpholine ring has been documented.[5]

  • C-N Bond Cleavage: The bond between the carbazole nitrogen and the propyl side chain could be a point of weakness. Photochemical degradation can lead to the cleavage of this C-N bond.[4]

Part 4: Best Practices and Experimental Protocols

Adhering to best practices for solution preparation and storage is the most effective way to ensure the stability of 1-(9H-carbazol-9-yl)-3-morpholinopropan-2-ol.

Protocol for Preparation of a Stock Solution
  • Solvent Selection: Choose a high-purity, anhydrous solvent in which the compound is readily soluble, such as DMSO or DMF.

  • Weighing: Accurately weigh the desired amount of the solid compound in a clean, dry vial.

  • Dissolution: Add the appropriate volume of solvent to the vial. To aid dissolution, you may cap the vial and sonicate for 5-10 minutes or gently warm the solution to 30-40°C with agitation.

  • Inert Atmosphere: For optimal stability, especially for long-term storage, purge the headspace of the vial with an inert gas (nitrogen or argon) before sealing.

  • Storage: Store the stock solution in an amber vial at -20°C or -80°C. If the solution will be used frequently, prepare smaller aliquots to avoid repeated freeze-thaw cycles.

Protocol for a Basic Stability Study

This protocol allows you to assess the stability of your compound under your specific experimental conditions.

  • Solution Preparation: Prepare a solution of 1-(9H-carbazol-9-yl)-3-morpholinopropan-2-ol in your desired solvent and at your working concentration.

  • Initial Analysis (T=0): Immediately after preparation, analyze the solution using a suitable analytical method such as HPLC-UV or LC-MS. This will serve as your baseline.

  • Storage Conditions: Aliquot the solution into several vials and store them under the conditions you wish to test (e.g., room temperature with light exposure, room temperature in the dark, 4°C in the dark).

  • Time-Point Analysis: At regular intervals (e.g., 1, 3, 7, and 14 days), remove an aliquot from each storage condition and re-analyze it using the same analytical method.

  • Data Analysis: Compare the purity of the compound at each time point to the initial T=0 sample. A significant decrease in the peak area of the parent compound or the appearance of new peaks indicates degradation.

Stability_Workflow cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Time-Point Analysis cluster_results Results Prep Prepare Solution T0 T=0 Analysis (HPLC/LC-MS) Prep->T0 RT_Light Room Temp, Light T0->RT_Light Aliquot & Store RT_Dark Room Temp, Dark T0->RT_Dark Aliquot & Store Fridge 4°C, Dark T0->Fridge Aliquot & Store Tx_Analysis Analyze at T=x days RT_Light->Tx_Analysis RT_Dark->Tx_Analysis Fridge->Tx_Analysis Compare Compare to T=0 Tx_Analysis->Compare Degradation Assess Degradation Compare->Degradation

Caption: Workflow for a basic stability study of the compound in solution.

Part 5: Introduction to Forced Degradation Studies

For a comprehensive understanding of a molecule's stability, "forced degradation" or "stress testing" studies are often performed in drug development.[6][7] These studies involve intentionally exposing the drug substance to harsh conditions to accelerate degradation.

The goal of forced degradation is to:

  • Identify potential degradation products.

  • Elucidate degradation pathways.

  • Develop and validate stability-indicating analytical methods that can resolve the parent compound from its degradation products.

Typical forced degradation conditions include:

  • Acid and Base Hydrolysis: Refluxing the compound in acidic and basic solutions.

  • Oxidation: Treating the compound with an oxidizing agent like hydrogen peroxide.

  • Thermal Stress: Exposing the solid or a solution to high temperatures.

  • Photostability: Exposing the compound to controlled UV and visible light.

The information gained from these studies is invaluable for developing stable formulations and establishing appropriate storage conditions and shelf-life.[6]

References

  • Properties, environmental fate and biodegrad
  • Photochemical degradation of polyhalogenated carbazoles in hexane by sunlight | Request PDF - ResearchG
  • Exciton-Induced Degradation of Carbazole-Based Host Materials and Its Role in the Electroluminescence Spectral Changes in Phosphorescent Organic Light Emitting Devices with Electrical Aging - ACS Public
  • Photochemical degradation of polyhalogenated carbazoles in hexane by sunlight - PubMed. (2019).
  • A carbazole-based fully conjugated sp 2 c D–A covalent organic polymer for visible light mediated photocatalytic degradation of rhodamine B and Rose Bengal - RSC Publishing. (2025).
  • The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions - NIH. (n.d.).
  • Morpholine - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting - NCBI Bookshelf. (n.d.).
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  • MORPHOLINE |. (n.d.).
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  • MORPHOLINE | 110-91-8. (n.d.).
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  • resolving solubility issues with 3-Carbazol-9-ylpropane-1,2-diol in device fabric
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  • Forced Degradation Study: An Important Tool in Drug Development - Asian Journal of Research in Chemistry. (n.d.).
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  • Effect of pH on the stability of methacholine chloride in solution - PubMed. (1998).
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  • Carcinogenic nitrogen compounds. Part LI. Dealkylation of N-alkylcarbazoles; synthetic applications - Journal of the Chemical Society C - RSC Publishing. (n.d.).
  • 1,3-Bis{[(E)-(9-ethyl-9H-carbazol-3-yl)methylene]amino}propan-2-ol - MDPI. (n.d.).
  • Synthesis and Biological Evaluation of 1-(5-((9H-Carbazol-9-yl) Methyl). (2018).
  • (PDF) 1,3-Bis{[(E)-(9-ethyl-9H-carbazol-3-yl)
  • US8604219B2 - Method for synthesis of N-alkyl carbazole and derivatives thereof - Google P
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Technical Support Center: Handling Carbazole Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a comprehensive guide to navigating the common pitfalls encountered when working with carbazole compounds. As a Senior Application Scientist, my goal is to blend deep technical knowledge with practical, field-tested solutions to empower you in your experimental endeavors.

This guide is structured to address challenges as they arise in your workflow, from initial handling and synthesis to purification and final analysis.

Section 1: Safety and Handling

Carbazole and its derivatives, while invaluable in research, demand respect and proper handling. Many are classified as irritants and potential sensitizers, with some derivatives suspected of being carcinogenic.[1][2] Adherence to safety protocols is not merely procedural—it is essential for long-term health and experimental integrity.

Q1: What are the primary safety risks associated with carbazole compounds and what personal protective equipment (PPE) is required?

A1: The primary risks include irritation to the skin, eyes, and respiratory system.[1][3] Some derivatives are potential skin sensitizers, meaning repeated contact can lead to an allergic reaction.[1] Certain polycyclic aromatic hydrocarbons (PAHs), a class that includes some complex carbazoles, are suspected carcinogens.[1][4]

Core PPE Requirements:

  • Gloves: Chemically resistant gloves are mandatory. Due to the varied solubility of carbazoles, ensure your glove type is appropriate for the specific solvents you are using.

  • Eye Protection: Safety glasses with side shields are the minimum requirement. When handling powders or there is a risk of splashing, safety goggles are necessary.[3]

  • Lab Coat: A standard lab coat should be worn and kept buttoned. Launder work clothes separately to prevent cross-contamination.[1]

  • Respiratory Protection: All handling of solid carbazole compounds should be done in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhaling dust particles.[1][5] If a fume hood is not available for a specific procedure, a respirator with a particulate filter may be required.[3]

Q2: What is the correct procedure for storing and disposing of carbazole compounds?

A2: Proper storage is crucial for both safety and maintaining the chemical integrity of your compounds.

  • Storage: Store carbazoles in their original, tightly sealed containers in a cool, dry, and well-ventilated area.[1][2] They should be kept away from incompatible materials, particularly strong oxidizing agents, and sources of heat or ignition.[1][6]

  • Disposal: Carbazole compounds, especially halogenated derivatives, can be very toxic to aquatic life.[2][3] They must be disposed of as hazardous waste according to your institution's and local environmental regulations. Do not pour them down the drain.[2] Collect waste in clearly labeled, sealed containers.[4]

Section 2: Solubility Challenges

One of the most frequent initial hurdles is achieving complete dissolution. The carbazole core is largely non-polar, which dictates its solubility profile.

Q3: My carbazole compound won't dissolve in my chosen solvent. What am I doing wrong?

A3: This is a common issue stemming from a mismatch between the polarity of the carbazole derivative and the solvent. The parent 9H-carbazole is non-polar and thus has poor solubility in polar solvents like ethanol and water, but dissolves more readily in non-polar or moderately polar organic solvents.[7][8]

Troubleshooting Steps:

  • Solvent Selection: Switch to a more appropriate solvent. Chlorinated solvents (Dichloromethane, Chloroform), aromatic hydrocarbons (Toluene), and polar aprotic solvents (DMF, DMSO) are often effective.[7][8]

  • Gentle Heating: Solubility often increases with temperature.[7] Gentle warming of the solution with stirring can aid dissolution. However, be mindful of your compound's thermal stability.

  • Sonication: Using an ultrasonic bath can help break up solid aggregates and accelerate the dissolution process.

  • Purity Check: Impurities or the presence of insoluble polymeric side products can prevent complete dissolution.[9] Consider the purity of your material if solubility issues persist.

Solvent ClassExamplesSuitability for Unsubstituted CarbazoleNotes
Polar Protic Water, Ethanol, MethanolPoorGenerally unsuitable for dissolution; may be used as anti-solvents for precipitation.[7][8]
Polar Aprotic DMSO, DMFGoodEffective for a wide range of carbazole derivatives.[7][8] Use anhydrous grades for moisture-sensitive reactions.
Chlorinated Dichloromethane (DCM), ChloroformExcellentVery common and effective solvents for both reactions and chromatography.[8]
Aromatic Toluene, BenzeneGoodGood choice, especially for reactions requiring higher temperatures.[7]
Ethers THF, Diethyl EtherModerateSolubility can be limited, but THF is a common reaction solvent.

Section 3: Synthetic Pitfalls

The construction of carbazole derivatives, particularly through N-arylation, is prone to specific side reactions and yield issues.

Q4: My Buchwald-Hartwig N-arylation of carbazole is giving a low yield and multiple side products. What are the common causes?

A4: The Buchwald-Hartwig amination is a powerful tool, but its success with carbazoles hinges on carefully controlling several parameters. Low yields are often traced back to catalyst deactivation, incorrect base or ligand choice, or competing side reactions.[10]

Common Pitfalls & Solutions:

  • Side Reaction - Hydrodehalogenation: You observe the starting aryl halide being converted to a simple arene (halogen replaced by hydrogen). This is a common side reaction.[10]

    • Cause: This arises from processes like β-hydride elimination.

    • Solution: The choice of ligand is critical. Bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos) are designed to promote the desired C-N bond formation over side reactions.[10]

  • Inactive Catalyst: The palladium catalyst is the heart of the reaction.

    • Cause: Using older Pd(OAc)₂ or generating the active Pd(0) species inefficiently in situ can lead to failure. Oxygen can also deactivate the catalyst.

    • Solution: Use a well-defined, air-stable precatalyst (e.g., an XPhos-Pd-G3 precatalyst). Always use anhydrous, degassed solvents to prevent catalyst deactivation.[10]

  • Incorrect Base: The base's strength and solubility are crucial.

    • Cause: A weak base like K₂CO₃ may not be sufficient for deprotonating the carbazole effectively.

    • Solution: For challenging couplings, stronger, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) are often required.[10]

Troubleshooting Workflow: Buchwald-Hartwig Amination

start Low Yield in Buchwald-Hartwig Reaction check_catalyst Is your catalyst a modern precatalyst? start->check_catalyst check_conditions Are solvents anhydrous and degassed? check_catalyst->check_conditions Yes use_precatalyst Action: Switch to an air-stable precatalyst (e.g., G3/G4). check_catalyst->use_precatalyst No check_base What base are you using? check_conditions->check_base Yes degas_solvents Action: Use fresh, anhydrous solvent and degas with N2/Ar. check_conditions->degas_solvents No check_ligand Is hydrodehalogenation a major byproduct? check_base->check_ligand Strong (e.g., NaOtBu) weak_base K2CO3 / K3PO4 check_base->weak_base Weak bulky_ligand Action: Use a bulky, electron-rich ligand (e.g., XPhos, RuPhos). check_ligand->bulky_ligand Yes success Improved Yield check_ligand->success No use_precatalyst->check_conditions degas_solvents->check_base strong_base Action: Use a stronger base like NaOtBu or Cs2CO3. strong_base->check_ligand weak_base->strong_base bulky_ligand->success

Caption: Troubleshooting failed Buchwald-Hartwig reactions.

Protocol 1: General Procedure for Buchwald-Hartwig N-Arylation of Carbazole
  • Reaction Setup: In a glovebox or under an inert atmosphere (Argon/Nitrogen), add carbazole (1.0 eq), the aryl halide (1.2 eq), sodium tert-butoxide (1.4 eq), and the palladium precatalyst/ligand system (e.g., XPhos Pd G3, 1-2 mol%) to an oven-dried reaction flask.[10]

  • Solvent Addition: Add anhydrous, degassed toluene via syringe.[10]

  • Reaction Conditions: Seal the vessel and heat the reaction mixture to 80-110 °C with vigorous stirring.[10]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[10]

Q5: What are the key challenges when performing an Ullmann condensation with carbazoles?

A5: The Ullmann condensation is a classic method for C-N bond formation but presents its own set of challenges compared to palladium-catalyzed methods.

  • High Temperatures: Traditional Ullmann reactions require very high temperatures (>180 °C), which can lead to thermal degradation of sensitive substrates.[11]

  • Stoichiometric Copper: The reaction often requires stoichiometric amounts of a copper catalyst, which can complicate purification.[11]

  • Polar Solvents: High-boiling polar solvents like DMF or nitrobenzene are typically used, which can be difficult to remove completely.[11]

  • Substrate Scope: The reaction works best with electron-deficient aryl halides. Aryl chlorides are significantly less reactive than aryl iodides.[11] Modern protocols using soluble copper catalysts with ligands like 1-methyl-imidazole or phenanthroline can improve yields and allow for milder conditions.[11][12]

Section 4: Purification Headaches

Purifying carbazole compounds can be frustrating due to their unique chemical properties. Tailing on silica gel columns and removing stubborn isomers are frequent complaints.

Q6: Why are my carbazole compounds tailing and streaking during column chromatography on silica gel?

A6: This is a classic problem caused by the interaction between the basic nitrogen atom of the carbazole ring and the acidic silanol (Si-OH) groups on the surface of the silica gel.[13] This strong, non-ideal interaction causes the compound to elute slowly and unevenly, resulting in broad, tailing peaks and poor separation.

Mechanism of Tailing on Silica Gel

cluster_0 Silica Gel Surface Si-OH Acidic Silanol (Si-OH) Carbazole Carbazole (Basic Nitrogen) Carbazole->Si-OH Strong Interaction (Causes Tailing) TEA Triethylamine (TEA) (Stronger Base) TEA->Si-OH Preferential Binding (Blocks Sites)

Caption: TEA prevents tailing by blocking acidic silica sites.

The Solution: Mobile Phase Modification The most effective solution is to add a small amount of a basic modifier to your eluent.

  • Triethylamine (TEA): Add 0.1-1% TEA to your solvent system (e.g., Hexane/Ethyl Acetate).[13] The TEA is a stronger base and will preferentially interact with the acidic silanol sites, effectively "masking" them from your carbazole compound. This allows your product to elute symmetrically, resulting in sharp bands and much-improved separation.

  • Alternative Stationary Phases: If tailing persists, consider using a less acidic stationary phase like alumina.[13]

Protocol 2: Purification by Column Chromatography with Triethylamine
  • Solvent System Selection: Determine an appropriate eluent system using TLC. Crucially, add 0.5-1% TEA to the developing solvent to see the true separation.[13]

  • Column Packing: Prepare a slurry of silica gel in your initial, least polar solvent mixture (containing TEA). Pack the column as usual.

  • Sample Loading: Dissolve your crude product in a minimal amount of solvent (e.g., DCM). You can either load it directly or pre-adsorb it onto a small amount of silica.

  • Elution: Run the column using your pre-determined solvent gradient, ensuring that every solvent mixture used contains the same percentage of TEA.

  • Fraction Collection: Collect and analyze fractions by TLC to identify those containing the pure product.

Q7: How can I effectively remove stubborn isomeric impurities from my final product?

A7: Isomeric impurities are a common challenge, especially in syntheses involving fused ring systems, and they can be difficult to separate by chromatography.[14]

  • Recrystallization: This is often the most powerful technique for removing isomers. The key is finding a solvent or solvent pair where the desired product and the impurity have slightly different solubilities.[14]

  • Optimized Chromatography: While difficult, separation may be possible with a long chromatography column and a very shallow solvent gradient to maximize resolution.[14]

  • Preparative HPLC: For high-value materials or very difficult separations, preparative HPLC can provide the necessary resolving power.[14]

Section 5: Stability, Storage, and Analysis

Carbazole compounds, especially those designed for optoelectronic applications, can be sensitive to their environment.

Q8: My purified carbazole compound seems to be degrading or changing color over time. What are the best storage practices?

A8: Degradation is often caused by exposure to light, heat, or atmospheric oxygen and moisture.[15]

  • Photodegradation: Many carbazoles are photoactive. Exposure to ambient or UV light can cause chemical changes, such as photochemical rearrangements or oxidation, leading to discoloration and the formation of impurities.[15][16]

  • Oxidation: The electron-rich carbazole ring can be susceptible to oxidation, especially when exposed to air over long periods.[17][18]

  • Thermal Degradation: High temperatures can cause decomposition.[15]

Best Practices for Storage:

  • Protect from Light: Store all carbazole compounds in amber vials or wrap containers in aluminum foil.[9]

  • Inert Atmosphere: For highly sensitive or high-purity materials, flush the container with an inert gas like argon or nitrogen before sealing.

  • Cold and Dry: Store in a cool, dark, and dry place. A refrigerator or freezer is often suitable, but ensure the container is well-sealed to prevent condensation upon removal.[2]

Q9: I'm observing inconsistent or dual fluorescence in my carbazole sample during photophysical measurements. What could be the cause?

A9: This is an advanced-level pitfall that can be very confusing. While some molecules genuinely exhibit dual fluorescence, in many carbazole systems, this phenomenon is an artifact of a photochemical reaction occurring during the measurement.

  • Photo-Fries Rearrangement: Certain N-acyl carbazoles can undergo a photo-Fries rearrangement upon UV irradiation, where the acyl group migrates from the nitrogen to one of the carbon atoms on the aromatic ring.[16]

  • Photochemical Degradation: Other photochemical reactions can also occur.[16]

  • The Result: You end up with a mixture of your starting material and a new, highly fluorescent photoproduct in your cuvette, leading to complex and variable emission spectra that are often misinterpreted.[16]

Troubleshooting Analytical Measurements:

  • Minimize Exposure: Use the lowest possible excitation power and shortest possible acquisition times to minimize sample degradation.

  • Check for Photostability: Acquire spectra over time. If the emission spectrum changes with continued exposure to the excitation source, photochemistry is likely occurring.

  • Purity Analysis: Use a secondary technique like HPLC or LC-MS to analyze the sample before and after a photophysical measurement to check for the formation of new species.[19]

References

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  • BenchChem. (2025). Technical Support Center: Overcoming Solubility Issues with 9-Hexylcarbazole Polymers.
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  • ResearchGate. (2025). I tried to dissolve carbazole in absolute ethanol, but it didn't dissolve properly. why?.
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  • Carl ROTH. (n.d.). Carbazole - Safety Data Sheet.
  • ResearchGate. (n.d.). On Water'' Promoted Ullmann-Type C–N Bond-Forming Reactions: Application to Carbazole Alkaloids by Selective N-Arylation of Aminophenols.
  • MDPI. (n.d.). Theoretical Perspectives on the Gas-Phase Oxidation Mechanism and Kinetics of Carbazole Initiated by OH Radical in the Atmosphere.
  • RSC Publishing. (n.d.). The photochemistry and photophysics of benzoyl-carbazole.
  • Preprints.org. (2022). Theoretical Perspectives on the Gas-phase Oxidation Mechanism and Kinetics of Carbazole Initiated by OH Radical in the Atmosphere.
  • Wikipedia. (n.d.). Ullmann condensation.
  • MDPI. (n.d.). Synthesis and Photophysical Properties of AIE-Type Carbazole-Capped Triphenylmethyl Organic Radicals Featuring Non-Aufbau Electronic Structure and Enhanced Photostability.
  • ResearchGate. (n.d.). CuCl-Catalyzed Ullmann-Type C-N Cross-Coupling Reaction of Carbazoles and 2-Bromopyridine Derivatives.

Sources

"reducing cytotoxicity of 1-(9H-carbazol-9-yl)-3-morpholinopropan-2-ol in vitro"

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Reducing Cytotoxicity & Optimizing In Vitro Handling

Executive Summary

You are likely observing unexpected cell death or inconsistent viability data when treating mammalian cells with 1-(9H-carbazol-9-yl)-3-morpholinopropan-2-ol .

Based on the carbazole-morpholine pharmacophore, this compound exhibits significant hydrophobicity (LogP > 3.0) and a planar tricyclic structure capable of DNA intercalation. Cytotoxicity in this class of compounds is frequently driven by two distinct factors:

  • Artifactual Toxicity: Micro-precipitation of the compound on the cell monolayer due to poor aqueous solubility.

  • Mechanism-Based Toxicity: Off-target mitochondrial disruption or DNA intercalation inherent to the carbazole moiety.

This guide provides protocols to differentiate these factors and strategies to mitigate them without compromising the compound's intended biological activity (e.g., antimicrobial or beta-adrenergic receptor binding).

Part 1: Diagnostic Workflow

Before altering your experimental design, determine if the toxicity is physical (solubility-driven) or biological.

Cytotoxicity_Troubleshooting Start Observation: High Cytotoxicity (Low Cell Viability) CheckMicroscope Step 1: Phase Contrast Microscopy (40x Objective) Start->CheckMicroscope Crystals Are crystals/debris visible on cell surface? CheckMicroscope->Crystals YesCrystals Yes: Physical Toxicity Crystals->YesCrystals Yes NoCrystals No: Biological Toxicity Crystals->NoCrystals No Action1 Action: Improve Solubility (See Protocol A: Cyclodextrins) YesCrystals->Action1 DoseResponse Step 2: Check Dose-Response Curve NoCrystals->DoseResponse SteepCurve Steep Hill Slope (>2.0)? (All-or-nothing death) DoseResponse->SteepCurve TrueMech Mechanism-Based Toxicity (Mitochondrial/DNA) SteepCurve->TrueMech Yes Action2 Action: Serum Buffering (See Protocol B) TrueMech->Action2 Action3 Action: Pulse Exposure (See Protocol C) TrueMech->Action3

Figure 1: Decision matrix for identifying the root cause of cytotoxicity. High-contrast nodes indicate critical decision points.

Part 2: Technical Solutions & Protocols

Issue 1: Solubility-Driven Cytotoxicity (Precipitation)

The Problem: The carbazole ring is highly lipophilic. When a DMSO stock solution is diluted into aqueous culture media, the compound may precipitate into micro-crystals. These crystals settle on cells, causing physical stress and membrane rupture (necrosis), which is often mistaken for apoptosis.

Solution: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Complexation Cyclodextrins form a "host-guest" complex, encapsulating the hydrophobic carbazole tail while presenting a hydrophilic exterior to the media. This prevents precipitation and ensures true bioavailability.

Protocol A: Preparation of Soluble Complex
  • Prepare Vehicle: Dissolve 20% (w/v) HP-β-CD in your specific cell culture media (e.g., DMEM). Filter sterilize (0.22 µm).

  • Prepare Stock: Dissolve 1-(9H-carbazol-9-yl)-3-morpholinopropan-2-ol in 100% DMSO at 500x the final desired concentration.

  • Complexation Step:

    • Add 2 µL of the DMSO Stock drug into 998 µL of the 20% HP-β-CD Media .

    • Crucial: Vortex immediately and vigorously for 30 seconds.

    • Sonicate in a water bath at 37°C for 5 minutes.

  • Application: Use this solution to treat cells. The final DMSO concentration will be 0.2%, and the cyclodextrin will prevent precipitation.

Validation: Compare the turbidity of this solution vs. a standard DMSO-into-Media dilution using absorbance at 600nm (OD600). The Cyclodextrin solution should remain optically clear.

Issue 2: Biological Toxicity (Off-Target Effects)

The Problem: Carbazole derivatives can act as DNA intercalators or Topoisomerase II inhibitors [1]. If your target is not cancer (e.g., you are studying antimicrobial properties), you must buffer the free drug concentration to spare the mammalian host cells.

Solution: Serum Buffering (The "Free Drug" Hypothesis) Albumin in Fetal Bovine Serum (FBS) binds hydrophobic drugs. Increasing serum concentration reduces the free fraction of the drug, often reducing acute toxicity more than it reduces the desired therapeutic effect (depending on the target).

Protocol B: Serum Titration Assay

Run your cytotoxicity assay (MTT/CCK-8) under three conditions to determine the therapeutic window:

ConditionFBS ConcentrationExpected Outcome
Low Serum 1% FBSHigh Toxicity. Maximizes free drug. Use to determine "worst-case" toxicity.
Standard 10% FBSBaseline. Standard culture conditions.
High Serum 20% FBSReduced Toxicity. Albumin sequestration protects cells. If efficacy remains (e.g., bacterial killing), use this condition.
Issue 3: Exposure Dynamics

The Problem: Prolonged exposure (24-48h) allows for accumulation of the carbazole moiety in lipid bilayers and mitochondria.

Solution: Pulse-Chase Dosing If the biological effect (e.g., receptor binding) is rapid, long exposure is unnecessary.

Protocol C: Pulse-Chase Experiment
  • Seed Cells: Allow adhesion for 24h.

  • Pulse: Treat cells with the compound for 2 hours only.

  • Chase: Remove media, wash 2x with PBS, and replace with fresh, drug-free media.

  • Readout: Measure viability at 24h.

    • Logic: If toxicity drops significantly compared to continuous exposure, the mechanism requires accumulation. This validates using shorter exposure times for functional assays.

Part 3: Mechanism of Action Visualization

Understanding how the morpholine and carbazole moieties interact with the cellular environment is key to troubleshooting.

MOA_Interaction Compound 1-(9H-carbazol-9-yl)-3- morpholinopropan-2-ol Cyclodextrin HP-β-Cyclodextrin (Excipient) Compound->Cyclodextrin Encapsulation (Prevents Precip.) SerumAlbumin Serum Albumin (Buffer) Compound->SerumAlbumin Reversible Binding (Reduces Free Drug) Membrane Cell Membrane (Lipid Bilayer) Compound->Membrane Hydrophobic Insertion DNA Nuclear DNA (Intercalation Target) Compound->DNA Carbazole Intercalation Cyclodextrin->Membrane Delivers Drug Slowly SerumAlbumin->Membrane Buffers Concentration

Figure 2: Interaction map showing how excipients (Cyclodextrin/Albumin) mitigate direct toxicity pathways (Membrane disruption/DNA damage).

Part 4: Frequently Asked Questions (FAQs)

Q1: My media turns cloudy immediately after adding the drug. Is this contamination? A: No, this is likely rapid precipitation of the carbazole derivative. This compound is highly hydrophobic. When the DMSO stock hits the aqueous media, the solubility limit is exceeded. Stop the experiment. The crystals will settle on cells and kill them physically. Refer to Protocol A (Cyclodextrins) above.

Q2: Can I use DMSO concentrations higher than 1% to keep it soluble? A: We strongly advise against this. DMSO concentrations >0.5% are independently cytotoxic to many sensitive cell lines (e.g., primary neurons, hepatocytes) and can permeabilize membranes, artificially enhancing drug uptake. Keep DMSO <0.2% and use a solubilizer like HP-β-CD instead.

Q3: The compound kills my cancer cells (HeLa) but also my control cells (HEK293). How do I get selectivity? A: Carbazole derivatives often lack intrinsic selectivity unless functionalized with specific targeting groups. To improve the therapeutic window in vitro:

  • Use confluent monolayers for your control cells (contact inhibition reduces susceptibility to DNA intercalators).

  • Use the Pulse-Chase method (Protocol C) to limit uptake time.

Q4: Is the morpholine group contributing to toxicity? A: Generally, the morpholine group improves water solubility compared to a bare carbazole and is considered a pharmacophore for metabolic stability. The toxicity is more likely driven by the planar carbazole ring (DNA intercalation) or the linker region's lipophilicity [2].

References

  • Carbazole Cytotoxicity Mechanisms: Zhang, X., et al. "Structural diversity-guided optimization of carbazole derivatives as potential cytotoxic agents."[1] Frontiers in Chemistry, 2021. Source:

  • Synthesis and Activity of Carbazole-Propanol Derivatives: Warad, I., et al. "Synthesis and spectral characterization of carbazole-based Schiff bases." Molbank, 2018. (Illustrates the synthesis of the propanol linker derivatives). Source:

  • Cyclodextrin Formulation Protocols: Loftsson, T., & Brewster, M. E. "Pharmaceutical applications of cyclodextrins: basic science and product development." Journal of Pharmacy and Pharmacology, 2010. Source:

  • Beta-Blocker Structural Analogs (Carazolol): ChemIDplus. "Carazolol - Structure and Toxicity Data." (Structurally similar carbazole-propanol-amine).[2] Source:

Sources

Technical Support Center: Purification of 1-(9H-carbazol-9-yl)-3-morpholinopropan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 1-(9H-carbazol-9-yl)-3-morpholinopropan-2-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this carbazole derivative. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols grounded in scientific principles and extensive laboratory experience.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of 1-(9H-carbazol-9-yl)-3-morpholinopropan-2-ol, offering probable causes and actionable solutions.

Issue 1: Low Yield After Column Chromatography

Question: I am experiencing significant product loss during silica gel column chromatography. What are the likely causes and how can I improve my yield?

Answer:

Low recovery of 1-(9H-carbazol-9-yl)-3-morpholinopropan-2-ol from a silica gel column is a frequent challenge. The primary reasons for this are the compound's basic morpholine moiety and the acidic nature of standard silica gel.

Probable Causes & Solutions:

  • Strong Adsorption to Silica: The basic nitrogen atom in the morpholine ring can interact strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel. This leads to irreversible adsorption or significant tailing, resulting in poor recovery.

    • Solution 1: Deactivation of Silica Gel: Neutralize the acidic sites on the silica gel by preparing a slurry with a solvent system containing a small percentage of a base, such as triethylamine (TEA) or pyridine (typically 0.1-1%).[1][2] This competitive base will occupy the acidic sites, allowing your compound to elute more freely.

    • Solution 2: Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina (Al₂O₃)[2]. Alumina is available in neutral, basic, or acidic forms, allowing you to choose the one that best suits your compound's properties. For a basic compound like this, neutral or basic alumina is recommended.

  • Improper Solvent System: An inappropriate mobile phase can lead to either the compound remaining on the column or co-eluting with impurities.

    • Solution: Optimize the Eluent: A gradient elution is often more effective than an isocratic one.[1] Start with a less polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity by adding a more polar solvent like methanol.[3] This will help to first elute non-polar impurities and then your product, followed by more polar impurities. Thin Layer Chromatography (TLC) should be used to determine the optimal solvent system before running the column.

  • Product Degradation on Silica: Some carbazole derivatives can be sensitive to the acidic environment of silica gel and may decompose during purification.[1]

    • Solution: Minimize Contact Time: If you must use silica gel, aim to complete the purification as quickly as possible. A wider, shorter column (flash chromatography) is preferable to a long, narrow one to reduce the residence time of the compound on the stationary phase.

Issue 2: Persistent Impurities in the Final Product

Question: After purification, my NMR and HPLC analyses still show the presence of impurities. How can I remove these effectively?

Answer:

The nature of the impurities will dictate the best purification strategy. Common impurities include starting materials, reaction byproducts, and isomers.

Probable Causes & Solutions:

  • Co-elution with Structurally Similar Impurities: Impurities with similar polarity to your product can be challenging to separate by column chromatography alone.

    • Solution 1: Recrystallization: This is often the most powerful technique for removing minor impurities and achieving high purity, especially for crystalline solids.[1] Experiment with various solvent systems, such as ethanol, isopropanol, or a mixture like ethanol/water or hexane/ethyl acetate, to find conditions where your product has high solubility at elevated temperatures and low solubility at room temperature.

    • Solution 2: Preparative HPLC: For very challenging separations, preparative High-Performance Liquid Chromatography (HPLC) can provide the necessary resolution.[1] While more expensive and time-consuming, it can be invaluable for obtaining highly pure material.

  • Presence of Isomeric Impurities: The synthesis of carbazole derivatives can sometimes result in the formation of isomers that are difficult to separate.[1]

    • Solution: High-Resolution Chromatography: A long chromatography column with a very shallow solvent gradient can improve the separation of isomers.[1] Careful fraction collection and analysis by TLC or HPLC are crucial.

  • Colored Impurities: The presence of color in your final product often indicates oxidation or other highly conjugated impurities.

    • Solution: Activated Charcoal Treatment: Dissolving the crude product in a suitable solvent and briefly heating it with a small amount of activated charcoal can effectively adsorb colored impurities. The charcoal is then removed by hot filtration before proceeding with recrystallization or another purification step.[1]

Issue 3: Product Oiling Out During Recrystallization

Question: My compound is not crystallizing but is instead forming an oil during recrystallization. What should I do?

Answer:

"Oiling out" is a common problem in recrystallization and usually indicates that the solution is supersaturated or that the compound has a low melting point in the chosen solvent.

Probable Causes & Solutions:

  • Solution Cooled Too Quickly: Rapid cooling can lead to the separation of a liquid phase (oiling out) instead of the formation of crystals.

    • Solution: Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature. Insulating the flask can help with this. Once at room temperature, you can then place it in a refrigerator or ice bath to maximize crystal formation.

  • Inappropriate Solvent: The chosen solvent may not be ideal for crystallization.

    • Solution: Solvent System Modification: If a single solvent is not working, try a binary solvent system. Dissolve your compound in a minimum amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes slightly cloudy. Add a few drops of the "good" solvent to clarify the solution and then allow it to cool slowly.

  • Presence of Impurities: Impurities can sometimes inhibit crystallization.

    • Solution: Preliminary Purification: If the crude product is very impure, a preliminary purification step, such as a quick filtration through a plug of silica gel, may be necessary to remove impurities that are hindering crystallization.

Frequently Asked Questions (FAQs)

Q1: What is the best way to monitor the progress of my column chromatography?

A1: Thin Layer Chromatography (TLC) is the most common and effective method. Spot a small amount of each collected fraction onto a TLC plate and develop it in the same solvent system used for the column. This will allow you to identify which fractions contain your pure product.

Q2: Can I use reverse-phase chromatography for this compound?

A2: Yes, reverse-phase HPLC can be an excellent method for both analytical purity assessment and preparative purification of 1-(9H-carbazol-9-yl)-3-morpholinopropan-2-ol.[4] A C18 column with a mobile phase of acetonitrile and water (often with an additive like formic acid or trifluoroacetic acid to improve peak shape) is a good starting point.

Q3: How should I store the purified 1-(9H-carbazol-9-yl)-3-morpholinopropan-2-ol?

Q4: What analytical techniques are essential for confirming the purity and identity of my final product?

A4: A combination of techniques is recommended for comprehensive characterization:

  • HPLC: To determine the purity of the compound.[2]

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Infrared (IR) Spectroscopy: To identify functional groups.

Experimental Protocols

Protocol 1: Purification by Column Chromatography with Deactivated Silica Gel

This protocol outlines a general procedure for the purification of 1-(9H-carbazol-9-yl)-3-morpholinopropan-2-ol using silica gel deactivated with triethylamine.

Materials:

  • Crude 1-(9H-carbazol-9-yl)-3-morpholinopropan-2-ol

  • Silica gel (60 Å, 230-400 mesh)

  • Hexane

  • Ethyl acetate

  • Methanol

  • Triethylamine (TEA)

  • Chromatography column

  • TLC plates

Procedure:

  • Solvent System Optimization: Use TLC to determine the optimal eluent system. A good starting point is a mixture of hexane and ethyl acetate. Add a small amount of methanol to increase the polarity if the compound does not move from the baseline. Add 0.5% TEA to the chosen solvent system to improve the spot shape.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent (containing 0.5% TEA). Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a suitable solvent, adding the silica gel, and then evaporating the solvent under reduced pressure. Carefully add the sample to the top of the packed column.

  • Elution: Begin eluting with the least polar solvent mixture. Gradually increase the polarity of the eluent by increasing the percentage of ethyl acetate and then methanol (gradient elution).

  • Fraction Collection: Collect fractions and monitor them by TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain the purified compound.

Protocol 2: Purification by Recrystallization

This protocol provides a general method for recrystallizing 1-(9H-carbazol-9-yl)-3-morpholinopropan-2-ol.

Materials:

  • Crude or partially purified 1-(9H-carbazol-9-yl)-3-morpholinopropan-2-ol

  • Recrystallization solvent (e.g., ethanol, isopropanol, or a binary mixture)

  • Erlenmeyer flask

  • Heating source (e.g., hot plate)

  • Filtration apparatus (e.g., Büchner funnel and flask)

Procedure:

  • Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble at its boiling point.

  • Dissolution: Place the crude compound in an Erlenmeyer flask and add a small amount of the chosen solvent. Heat the mixture to boiling with stirring. Continue to add small portions of the hot solvent until the compound is completely dissolved.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the charcoal.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and allow them to air dry or dry in a vacuum oven.

Visualizations

Purification Workflow Diagram

PurificationWorkflow Crude Crude Product Column Column Chromatography (Deactivated Silica or Alumina) Crude->Column Initial Purification Recrystallization Recrystallization Column->Recrystallization Further Purification Pure Pure Product Recrystallization->Pure Analysis Purity & Identity Confirmation (HPLC, NMR, MS) Pure->Analysis

Caption: A typical purification workflow for 1-(9H-carbazol-9-yl)-3-morpholinopropan-2-ol.

Troubleshooting Logic Diagram for Low Yield in Column Chromatography

LowYieldTroubleshooting Problem Low Yield After Column Chromatography Cause1 Strong Adsorption to Silica Problem->Cause1 Cause2 Improper Solvent System Problem->Cause2 Cause3 Product Degradation Problem->Cause3 Solution1a Deactivate Silica with TEA Cause1->Solution1a Solution1b Use Alumina Cause1->Solution1b Solution2 Optimize Eluent with Gradient Cause2->Solution2 Solution3 Use Flash Chromatography Cause3->Solution3

Caption: Troubleshooting logic for addressing low yield in column chromatography.

References

  • BenchChem. (2025).
  • Taylor & Francis Online. (n.d.).
  • The Royal Society of Chemistry. (n.d.).
  • BenchChem. (2025).
  • Frontiers in Chemistry. (2022).
  • RSC Publishing. (2023). Recent synthetic strategies for the construction of functionalized carbazoles and their heterocyclic motifs enabled by Lewis acids.
  • National Institutes of Health. (n.d.). Binding Study of the Fluorescent Carbazole Derivative with Human Telomeric G-Quadruplexes.
  • Wikipedia. (n.d.). Carbazole.
  • SIELC Technologies. (n.d.). Separation of 9H-Carbazole, 9-methyl- on Newcrom R1 HPLC column.

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Technical Support Center: Stability and Storage of 1-(9H-carbazol-9-yl)-3-morpholinopropan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 1-(9H-carbazol-9-yl)-3-morpholinopropan-2-ol. This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound during storage and handling. This guide provides in-depth answers to frequently asked questions and troubleshooting advice based on the chemical properties of the carbazole, morpholine, and propan-2-ol moieties.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of 1-(9H-carbazol-9-yl)-3-morpholinopropan-2-ol during storage?

A1: The degradation of 1-(9H-carbazol-9-yl)-3-morpholinopropan-2-ol is primarily influenced by three main factors: oxidation, light exposure, and elevated temperature. The molecule contains three functional groups susceptible to degradation:

  • Carbazole Ring: This electron-rich aromatic system is prone to oxidation, which can lead to the formation of colored impurities through the creation of cation radicals that may subsequently dimerize or polymerize.[1] The carbazole moiety is also known to be photosensitive, and exposure to light, particularly UV light, can induce degradation.[1][2][3]

  • Morpholine Ring: The tertiary amine in the morpholine group is susceptible to oxidation, which can form a stable N-oxide.[4][5] This is a common degradation pathway for molecules containing tertiary amines.

  • Secondary Alcohol: The hydroxyl group on the propane linker can be oxidized to a ketone. This is a classic oxidation reaction for secondary alcohols.

Q2: What are the ideal storage conditions for this compound to ensure its long-term stability?

A2: To minimize degradation, 1-(9H-carbazol-9-yl)-3-morpholinopropan-2-ol should be stored under controlled conditions that mitigate exposure to oxygen, light, and heat. The following table summarizes the recommended storage parameters:

ParameterRecommended ConditionRationale
Temperature -20°C for long-term storage.Low temperatures slow down the rate of all chemical reactions, including oxidation. For carbazole derivatives, storage at -20°C is a common recommendation.[6]
2-8°C for short-term storage.Refrigerated temperatures are suitable for samples that will be used within a few weeks.
Atmosphere Inert gas (Argon or Nitrogen).An inert atmosphere displaces oxygen, thereby preventing oxidative degradation of the carbazole and morpholine moieties.[7]
Light Amber vial or light-proof container.The carbazole functional group is known to be light-sensitive.[2][3] Protection from light, especially UV, is crucial to prevent photodegradation.
Container Tightly sealed, airtight container.Prevents the ingress of atmospheric oxygen and moisture. The material should be compatible with the compound.[8]
Form Solid (powder) is preferred over solution.Storing the compound as a dry solid minimizes mobility and reactivity of molecules, enhancing stability. If in solution, use a non-reactive, dry solvent and store under an inert atmosphere.
Q3: I've noticed a discoloration (yellowing/browning) in my sample. What does this indicate?

A3: Discoloration, typically to a yellow or brownish hue, is a common visual indicator of degradation, particularly for compounds containing a carbazole ring. This is often due to the formation of oxidized species and potential polymerization products.[1][9] If you observe a color change, it is highly recommended to re-analyze the purity of the sample before use.

Q4: Can I store this compound in a solution? If so, what solvents are recommended?

A4: While storing the compound as a solid is ideal, solutions may be necessary for experimental workflows. If you must store it in solution, choose a high-purity, anhydrous aprotic solvent. Solvents such as anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) are common choices for dissolving carbazole derivatives. Prepare the solution under an inert atmosphere, and store it at -20°C or -80°C in a tightly sealed, light-protected vial. Avoid solvents that may contain peroxide impurities, as these can accelerate oxidation.

Troubleshooting Guide

Problem 1: Loss of Potency or Inconsistent Experimental Results
  • Potential Cause: Degradation of the compound leading to a lower concentration of the active molecule.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Confirm that the sample has been stored according to the recommended guidelines (see FAQ A2). Any deviation, such as prolonged exposure to room temperature or light, could be the cause.

    • Assess Purity: Re-analyze the purity of your sample using an appropriate analytical method. High-Performance Liquid Chromatography (HPLC) with a UV detector is a suitable method for assessing the purity of carbazole-containing compounds.[10][11] A decrease in the area of the main peak and the appearance of new peaks are indicative of degradation.

    • Use a Fresh Sample: If degradation is confirmed, it is best to use a fresh, uncompromised sample for your experiments to ensure data integrity.

Problem 2: Appearance of New Peaks in Analytical Chromatograms (e.g., HPLC, LC-MS)
  • Potential Cause: Formation of degradation products.

  • Logical Workflow for Identification:

Degradation_Workflow start New Peaks Observed in HPLC/LC-MS check_mw Analyze Mass Spectra of New Peaks start->check_mw compare_mw Compare Mass with Predicted Degradants check_mw->compare_mw n_oxide N-Oxide (+16 Da) Oxidation of Morpholine compare_mw->n_oxide ketone Ketone (+14 Da) Oxidation of Alcohol compare_mw->ketone carb_ox Carbazole Oxidation Products (e.g., Hydroxylation, +16 Da) compare_mw->carb_ox dimer Dimerization Products (Mass ~2x Parent) compare_mw->dimer match_found Mass Match Found? compare_mw->match_found confirm_structure Confirm Structure (e.g., NMR) and Adjust Storage Protocol match_found->confirm_structure Yes no_match Further Investigation Needed (e.g., different degradation pathway) match_found->no_match No

Caption: Workflow for identifying degradation products.

  • Explanation of Workflow:

    • When new peaks are detected, the first step is to analyze their mass-to-charge ratio (m/z) using Mass Spectrometry (MS).

    • Compare the observed masses with the masses of potential degradation products. The most common oxidative modifications would result in a mass increase of +16 Da (addition of an oxygen atom) for N-oxidation or hydroxylation, or a mass increase of +14 Da (loss of H2 and addition of O) for alcohol-to-ketone oxidation.

    • If a mass corresponds to a predicted degradant, further structural elucidation (e.g., using NMR) may be necessary for confirmation. Based on the identified degradation product, refine your storage and handling procedures to prevent further degradation. For example, if N-oxides are detected, more stringent exclusion of oxygen is required.

Experimental Protocols

Protocol 1: Recommended Procedure for Aliquoting and Storing Solid Compound
  • Environment Preparation: Perform all handling in a controlled environment, preferably within a glove box purged with an inert gas (argon or nitrogen) to minimize exposure to air and moisture.

  • Equilibration: Allow the main container of the compound to equilibrate to room temperature for at least 30-60 minutes before opening. This prevents condensation of atmospheric moisture onto the cold solid.

  • Aliquoting: Weigh the desired amount of the compound into smaller, amber glass vials suitable for single or short-term use.

  • Inerting: Backfill each aliquot vial with an inert gas.

  • Sealing: Tightly seal the vials with high-quality, airtight caps. For extra protection, wrap the cap-vial interface with Parafilm®.

  • Storage: Place the aliquoted vials in a labeled, light-proof secondary container and store at the recommended temperature (-20°C for long-term).

Protocol 2: Stability Assessment by HPLC

This protocol provides a general guideline for monitoring the stability of your compound over time.

  • Objective: To quantify the purity of 1-(9H-carbazol-9-yl)-3-morpholinopropan-2-ol and detect the presence of degradation products.

  • Methodology:

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[10]

    • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). The exact gradient will need to be optimized for your specific system.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector set to a wavelength where the carbazole moiety has strong absorbance (e.g., ~293 nm, ~325 nm, ~338 nm, which are characteristic absorbance peaks for carbazole).

    • Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO) and dilute to a working concentration with the mobile phase.

    • Analysis: Inject the sample and record the chromatogram. Calculate the purity by determining the area percentage of the main peak relative to the total area of all peaks. A decrease in the main peak's area percentage over time indicates degradation.

Potential Degradation Pathways

The following diagram illustrates the most probable sites of degradation on the 1-(9H-carbazol-9-yl)-3-morpholinopropan-2-ol molecule.

Degradation_Pathways cluster_molecule 1-(9H-carbazol-9-yl)-3-morpholinopropan-2-ol cluster_pathways Potential Degradation Sites mol Structure of the molecule p1 Photodegradation & Oxidation of Carbazole Ring p1->mol Site 1 p2 Oxidation of Secondary Alcohol to Ketone p2->mol Site 2 p3 Oxidation of Morpholine Nitrogen to N-Oxide p3->mol Site 3

Caption: Key degradation sites on the molecule.

References

  • Loba Chemie. (n.d.). CARBAZOLE FOR SYNTHESIS. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Carbazole. Retrieved from [Link]

  • Chylewska, A., et al. (2020). Photosensitive and pH-dependent activity of pyrazine-functionalized carbazole derivative as promising antifungal and imaging agent. Scientific Reports, 10(1), 11767. [Link]

  • ResearchGate. (2020). (PDF) Photosensitive and pH-dependent activity of pyrazine-functionalized carbazole derivative as promising antifungal and imaging agent. Retrieved from [Link]

  • Chylewska, A., et al. (2020). Photosensitive and pH-dependent activity of pyrazine-functionalized carbazole derivative as promising antifungal and imaging agent. PMC. [Link]

  • International Agency for Research on Cancer. (1999). Morpholine. In Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 47. [Link]

  • Wikipedia. (n.d.). Morpholine. Retrieved from [Link]

  • Singh, R. K., et al. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578. [Link]

  • Impactfactor. (2017). Synthesis, Characterization and Antioxidant Activity of Morpholine Mannich Base Derivatives. Retrieved from [Link]

  • Xu, X., et al. (2006). Cometabolic Degradation of Dibenzofuran and Dibenzothiophene by a Newly Isolated Carbazole-Degrading Sphingomonas sp. Strain. Applied and Environmental Microbiology, 72(8), 5513–5520. [Link]

  • Habe, H., & Omori, T. (2017). Properties, environmental fate and biodegradation of carbazole. Applied Microbiology and Biotechnology, 101(15), 5967-5977. [Link]

  • Wang, P., et al. (2003). Novel rearrangements of an N-oxide degradate formed from oxidation of a morpholine acetal substance P antagonist. Journal of Pharmaceutical Sciences, 92(5), 993-1003. [Link]

  • Zhang, L., et al. (2024). Preparation and property analysis of antioxidant of carbazole derivatives. Scientific Reports, 14(1), 5649. [Link]

  • ResearchGate. (2006). Cometabolic Degradation of Dibenzofuran and Dibenzothiophene by a Newly Isolated Carbazole-Degrading Sphingomonas sp. Strain. Retrieved from [Link]

  • Garaeva, A. R., et al. (2023). Morpholine Radical in the Electrochemical Reaction with Quinoline N-Oxide. Molecules, 28(20), 7163. [Link]

  • Wikipedia. (n.d.). Carbazole. Retrieved from [Link]

  • ResearchGate. (2021). Inhibiting oxidation. Retrieved from [Link]

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Technical Support Center: Enhancing Yield in Carbazole Derivative Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome, researchers and drug development professionals. This guide is designed to serve as a specialized resource for troubleshooting and optimizing the synthesis of carbazole derivatives. As a Senior Application Scientist, my goal is to move beyond simple protocols and provide a deeper understanding of the causality behind experimental choices, empowering you to resolve common issues and significantly improve your reaction yields.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems encountered during carbazole synthesis in a direct question-and-answer format.

Category 1: Palladium-Catalyzed Cross-Coupling Reactions (Buchwald-Hartwig, Suzuki)

Question 1: My Buchwald-Hartwig amination reaction is giving a very low yield or isn't working at all. What are the first things I should check?

Answer: A low or zero yield in a Buchwald-Hartwig reaction is a frequent issue that can almost always be traced back to a few critical factors. Systematically verify the following:

  • Inert Atmosphere Integrity: The active Pd(0) catalyst is extremely sensitive to oxygen. Ensure your reaction was set up under a rigorously maintained inert atmosphere (argon or nitrogen) using properly dried and degassed solvents. Any exposure to air can lead to catalyst oxidation and deactivation.[1]

  • Catalyst Activity: Your palladium source may be inactive. It is often more reliable to use a well-defined, commercially available precatalyst (e.g., G3 or G4 precatalysts) rather than generating the catalyst in situ from sources like Pd(OAc)₂.[1] If you suspect catalyst deactivation, always start with a fresh, high-quality catalyst and ligand.[1]

  • Base Strength and Solubility: The base is critical for deprotonating the carbazole or the palladium-amine complex to form the key palladium-amido intermediate.[1] If you are using a weaker base like K₂CO₃ or K₃PO₄ with a challenging substrate, consider switching to a stronger, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or LHMDS.[1][2] Furthermore, ensure the base is sufficiently soluble in your chosen solvent and that the mixture is stirred vigorously to overcome mass transfer limitations.[1]

  • Reaction Temperature: These reactions typically require elevated temperatures, often in the 80-110 °C range, to proceed at a reasonable rate.[1] Less reactive aryl chlorides, in particular, may require higher temperatures than the corresponding bromides or iodides.[1][3]

Question 2: I'm observing a significant amount of a hydrodehalogenation side product (my aryl halide is being replaced by hydrogen). How can I prevent this?

Answer: This is a classic competing pathway in Buchwald-Hartwig aminations, often arising from β-hydride elimination.[1] To minimize this, the choice of ligand is paramount.

  • Ligand Choice: The use of bulky, electron-rich phosphine ligands is crucial. Ligands such as XPhos, RuPhos, and BrettPhos are specifically designed to promote the desired C-N reductive elimination over the C-H forming β-hydride elimination pathway.[1] Their steric bulk creates a coordination environment around the palladium center that makes the desired bond formation more favorable.

  • Reaction Conditions: In some cases, lowering the reaction temperature or screening different bases may help suppress this side reaction.[1]

Question 3: My Suzuki coupling reaction to form a C-C bond on the carbazole ring is sluggish and gives low yields. What are the primary optimization parameters?

Answer: Low yields in Suzuki couplings involving carbazole derivatives often stem from suboptimal reaction conditions, catalyst deactivation, or side reactions like homocoupling and deboronation.[4] A systematic optimization approach is recommended.

  • Catalyst and Ligand Screening: There is no single "best" catalyst. Screen a panel of common palladium sources (e.g., Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂) and ligands. The choice can dramatically impact yield.

  • Base and Solvent Selection: The base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃) and solvent (e.g., DMF, Dioxane, Toluene/Water mixtures) are interdependent.[5] The base must be strong enough to facilitate transmetalation but not so harsh as to cause degradation or deboronation of your starting material.[6]

  • Purity of Reagents: Ensure your boronic acid/ester is pure. Boronic acids can dehydrate to form unreactive boroxine trimers upon storage. Impurities in any reagent can poison the catalyst.[4]

Parameter Common Options for Screening Rationale/Considerations
Palladium Source Pd(OAc)₂, Pd₂(dba)₃, PdCl₂(dppf)Pre-catalysts often provide more consistent results.
Ligand PPh₃, SPhos, XPhos, dppfBulky, electron-rich ligands often improve efficiency for hindered substrates.
Base K₂CO₃, Cs₂CO₃, K₃PO₄, Na₂CO₃Base strength and solubility are key. Cs₂CO₃ is often effective for difficult couplings.[4]
Solvent Toluene, Dioxane, DMF, THF, AcetonitrileMust dissolve reactants and catalyst system. Often used with water in a biphasic system.[6]

Question 4: I am trying to perform a reaction on a carbazole derivative, but the N-H bond is interfering. When should I use a protecting group?

Answer: Protecting the carbazole N-H is essential whenever it might react under your desired experimental conditions.[7] The N-H proton is weakly acidic and the nitrogen lone pair is nucleophilic.[8]

Consider using a protecting group in these scenarios:

  • Strongly Basic Conditions: When using organometallics (e.g., Grignard reagents, organolithiums) that would deprotonate the N-H.

  • Electrophilic Reagents: When using reagents that could N-alkylate or N-acylate the carbazole.

  • Metal-Catalyzed Reactions: In some C-H activation or coupling reactions where the N-H can interfere with the catalytic cycle.

The tert-butyloxycarbonyl (Boc) group is a common choice, but be aware that it can be cleaved under strongly basic conditions or high temperatures.[4] For more robust protection, a pivaloyl (Piv) group can be used, though its removal requires specific, strong basic conditions (e.g., LDA).[9]

Category 2: Classical Synthesis & Cyclization Methods

Question 5: My Borsche–Drechsel cyclization to form a tetrahydrocarbazole is giving a poor yield. How can I improve it?

Answer: The Borsche–Drechsel cyclization is an acid-catalyzed reaction that proceeds in a manner similar to the Fischer indole synthesis.[10][11] The key steps are the formation of a cyclohexanone arylhydrazone, followed by an acid-catalyzed[12][12]-sigmatropic rearrangement, cyclization, and elimination of ammonia.[10]

  • Acid Catalyst: The choice and concentration of the acid are critical. While sulfuric acid is traditional, Lewis acids like ZnCl₂ or solid acid catalysts can improve yields and offer a more environmentally friendly approach.[13]

  • Hydrazone Formation: Ensure the initial condensation of phenylhydrazine with cyclohexanone to form the hydrazone goes to completion before initiating the cyclization step. This can often be done as a one-pot procedure.[10]

  • Dehydrogenation: Remember that this reaction produces a tetrahydrocarbazole. To get the fully aromatic carbazole, a subsequent oxidation/dehydrogenation step is required, often using an oxidizing agent like DDQ or simply heating with a catalyst like Pd/C.[10][14]

Category 3: Purification Challenges

Question 6: My carbazole derivative is difficult to purify by column chromatography. I'm seeing significant peak tailing and streaking on the TLC plate. What's happening?

Answer: This is a very common problem, especially for carbazole derivatives containing basic amine functionalities.

  • The Cause: The issue stems from strong interactions between the basic nitrogen atoms in your compound and the acidic silanol groups (Si-OH) on the surface of standard silica gel.[15] This causes your compound to "stick" to the column, eluting slowly and unevenly, which results in tailing peaks and poor separation.[15]

  • The Solution:

    • Mobile Phase Additive: The most effective solution is to add a small amount (0.1-1%) of a competitive base like triethylamine (TEA) to your eluent.[15] The TEA will preferentially interact with the acidic silanol sites, effectively blocking them and allowing your compound to elute symmetrically.

    • Alternative Stationary Phase: If tailing persists, switch to a less acidic stationary phase. Alumina (Al₂O₃) is a good alternative for purifying basic compounds.[12][15]

    • Deactivated Silica: You can also use "deactivated" silica gel, which can be prepared by adding a small percentage of a base like triethylamine to the eluent used to pack the column.[12]

Question 7: My final product is darker than expected, and I suspect colored impurities. How can I decolorize it?

Answer: Colored impurities often arise from oxidation or other side reactions.[7]

  • Activated Charcoal Treatment: Dissolve your crude product in a suitable organic solvent, add a small amount of activated charcoal, and gently heat the mixture for a short period. The charcoal will adsorb the highly conjugated, colored impurities. Hot filter the solution to remove the charcoal and then proceed with recrystallization.[12]

  • Recrystallization: This is one of the most powerful techniques for purification. The key is finding a solvent or solvent system where your desired product is sparingly soluble at room temperature but highly soluble when hot.[12] This allows the product to crystallize out in high purity upon cooling, leaving impurities behind in the solvent.

Diagrams: Workflows & Mechanisms

G cluster_start Initial Observation cluster_checks Primary Checks cluster_optimization Systematic Optimization cluster_solution Solution start Low Yield or No Reaction reagents Reagent Quality? (Fresh Catalyst, Dry Solvents, Pure Starting Materials) start->reagents Verify setup Reaction Setup? (Inert Atmosphere, Degassed, Correct Temperature) start->setup Verify conditions Screen Reaction Conditions (Base, Ligand, Solvent) reagents->conditions If OK setup->conditions If OK analysis Analyze Side Products (NMR, LCMS) conditions->analysis Iterate solution Improved Yield conditions->solution Optimized analysis->conditions

// Annotations node [shape=plaintext, fillcolor=none, fontcolor="#202124"]; oa_note [label="Ligand bulk can\naccelerate this step."]; re_note [label="Bulky, e⁻-rich ligands\n(e.g., XPhos) favor this\nover side reactions."]; base_note [label="Strong base (e.g., NaOtBu)\nis crucial for this step."];

oa_complex -> oa_note [style=dashed, arrowhead=none]; amido_complex -> base_note [style=dashed, arrowhead=none]; product_complex -> re_note [style=dashed, arrowhead=none]; } } Caption: Simplified Buchwald-Hartwig catalytic cycle.

Key Experimental Protocols

Protocol 1: General Procedure for Buchwald-Hartwig N-Arylation of Carbazole

This protocol is a general guideline for the synthesis of a 9-arylcarbazole and may require optimization for specific substrates.

  • Reaction Setup: In a glovebox or under a continuous stream of inert gas (Argon or Nitrogen), add the carbazole (1.0 eq), aryl bromide (1.2 eq), sodium tert-butoxide (1.4 eq), and the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%) to an oven-dried reaction vessel equipped with a magnetic stir bar.[1]

  • Solvent Addition: Add anhydrous, degassed toluene to the vessel via syringe to achieve a suitable concentration (typically 0.1-0.5 M).[1]

  • Reaction Conditions: Seal the vessel tightly and place it in a preheated oil bath at 100-110 °C.[1]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-24 hours.

  • Workup: Once the reaction is complete, cool the vessel to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter it through a pad of celite to remove inorganic salts and the palladium catalyst.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude residue by column chromatography on silica gel (potentially with 0.1% triethylamine in the eluent if the product is basic) or by recrystallization to afford the pure 9-arylcarbazole derivative.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Choose a solvent or a binary solvent mixture in which the crude product is sparingly soluble at room temperature but highly soluble at an elevated temperature.[12] Common choices for carbazoles include ethanol, hexane/ethyl acetate, or toluene.

  • Dissolution: Place the crude product in an Erlenmeyer flask. Add the minimum amount of the chosen solvent to dissolve it completely upon heating and stirring.

  • Hot Filtration (Optional): If insoluble impurities (like dust or catalyst residues) are present, perform a hot filtration by quickly passing the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. To maximize crystal formation, you can place the flask in an ice bath or refrigerator after it has reached room temperature.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all residual solvent.

References

  • BenchChem. (n.d.). Common side reactions in the synthesis of carbazole derivatives.
  • BenchChem. (n.d.). Technical Support Center: Optimization of Suzuki Coupling for N-Boc-Carbazole Derivatives.
  • BenchChem. (n.d.). Technical Support Center: Purification of 1H-Benzo[c]carbazole Derivatives.
  • BenchChem. (n.d.). Technical Support Center: Purification of Aminopropyl Carbazole Derivatives.
  • Borsche, W. (1908). Ueber Tetra- und Hexahydro-carbazol-Verbindungen und eine neue Carbazolsynthese. Justus Liebigs Annalen der Chemie, 359(1-2), 49-80.
  • Bruck, P. (1970). The Borsche-Drechsel cyclization. Journal of Organic Chemistry, 35(7), 2222-2226.
  • Campbell, N., & Barclay, B. M. (1947). The Chemistry of Carbazole. Chemical Reviews, 40(3), 359-399.
  • Drechsel, E. (1888). Ueber eine neue Synthese des Carbazols. Journal für Praktische Chemie, 38(1), 69-72.
  • Wikipedia. (n.d.). Borsche–Drechsel cyclization. Retrieved February 13, 2026, from [Link]

  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Retrieved February 13, 2026, from [Link]

  • Dahiya, R., & Pathak, D. (2021). An insight into recent developments in C−H functionalization of carbazoles. Tetrahedron Letters, 84, 153403.
  • Organic Chemistry Portal. (n.d.). Carbazole synthesis. Retrieved February 13, 2026, from [Link]

  • ResearchGate. (2023). The Borsche–Drechsel (BD) cyclization: Synthesis of tetrahydrocarbazoles and carbazole alkaloids. Retrieved February 13, 2026, from [Link]

  • Sciforum. (2004). Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base. Retrieved February 13, 2026, from [Link]

  • Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination? Retrieved February 13, 2026, from [Link]

  • ResearchGate. (2021). Optimization of reaction conditions for Suzuki coupling. Retrieved February 13, 2026, from [Link]

  • Semantic Scholar. (n.d.). Borsche–Drechsel cyclization. Retrieved February 13, 2026, from [Link]

  • Taylor & Francis Online. (2023). Mini-review on the novel synthesis and potential applications of carbazole and its derivatives. Retrieved February 13, 2026, from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved February 13, 2026, from [Link]

  • YouTube. (2022). GRAEBE ULLMAN SYNTHESIS#PREPARATION AND PROPERTIES OF CARBAZOLE.... Retrieved February 13, 2026, from [Link]

  • ResearchGate. (2021). Optimization of reaction conditions for the Suzuki-Miyaura coupling. Retrieved February 13, 2026, from [Link]

Sources

Technical Support Center: A Troubleshooting Guide for Carbazole Compound Experiments

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for carbazole compound experiments. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when working with this versatile class of aromatic heterocyclic compounds. The unique electronic properties and biological activity of carbazoles make them invaluable in fields ranging from materials science to medicinal chemistry.[1] However, their synthesis, purification, and characterization can present specific hurdles.

This resource provides in-depth, field-proven insights in a direct question-and-answer format. We will explore the causality behind experimental choices to empower you with the knowledge to not only solve immediate problems but also to proactively design more robust experimental plans.

I. Frequently Asked Questions (FAQs)

This section addresses some of the most common initial queries and issues that researchers face.

Q1: My carbazole compound is insoluble in the recommended solvent. What are my options?

A1: Carbazole and many of its derivatives are inherently non-polar molecules, which explains their poor solubility in polar solvents like ethanol.[2] If you are experiencing solubility issues, consider the following:

  • Solvent Choice: Switch to a less polar or non-polar solvent. Good alternatives include chloroform, dichloromethane (DCM), dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and pyridine.[2] For polymers like poly(9-hexylcarbazole), tetrahydrofuran (THF), chloroform, and toluene are often effective.[3]

  • Gentle Heating: Mild heating can sometimes help to dissolve the compound. However, be cautious as excessive heat can lead to degradation.

  • Sonication: Using an ultrasonic bath can aid in dissolving stubborn compounds by breaking up aggregates.[3]

  • Solvent Mixtures: Experimenting with a co-solvent system can sometimes provide the desired solubility.[3]

Q2: I'm observing unexpected fluorescence or phosphorescence in my carbazole sample. What could be the cause?

A2: The photophysical properties of carbazole derivatives are highly sensitive to impurities. Even trace amounts of isomeric impurities, such as 1H-benzo[f]indole and 5H-benzo[b]carbazole, which can be present in commercial carbazole sources, can drastically alter fluorescence and phosphorescence characteristics.[4][5] It has been shown that isomer doping as low as 0.01% can be responsible for room temperature afterglow (RTA).[5] Thorough purification of the starting materials and synthesized compounds is crucial to obtain accurate and reproducible photophysical data.

Q3: My NMR spectrum is complex and difficult to interpret. What can I do?

A3: The aromatic region of carbazole derivatives in ¹H NMR spectra can often be crowded and challenging to analyze.[6] Here are some strategies to simplify interpretation:

  • Solvent-Induced Shifts: The chemical shifts of carbazole protons are solvent-dependent.[6][7] Switching from a common solvent like chloroform-d6 to benzene-d6 can often resolve overlapping peaks.[6]

  • Higher Field Strength: Utilizing a higher-field NMR spectrometer will increase the dispersion of the signals, making the spectrum easier to interpret.[6]

  • 2D NMR Techniques: Employing two-dimensional NMR experiments such as COSY, HSQC, and HMBC can help to establish connectivity between protons and carbons, aiding in the complete assignment of the structure.[6][8]

II. Troubleshooting Guides

This section provides more detailed, step-by-step guidance for specific experimental stages.

A. Synthesis Reactions

Carbazole synthesis often involves transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, or classical methods like the Graebe-Ullmann reaction.[9][10]

Issue 1: Low or No Yield in Buchwald-Hartwig Amination for N-Arylcarbazole Synthesis

Low or non-existent yields in these reactions are a common frustration. A systematic approach to troubleshooting is essential.

  • Cause & Solution Workflow:

Start Low/No Yield Inert Check Inert Atmosphere (O₂ sensitivity) Start->Inert Is the system O₂ free? Catalyst Evaluate Catalyst Activity (Use precatalyst) Inert->Catalyst Yes Base Assess Base Strength/Solubility (e.g., K₂CO₃ vs. NaOtBu) Catalyst->Base Yes Temp Verify Reaction Temperature (Typically 80-110 °C) Base->Temp Yes Solvent Ensure Anhydrous/Degassed Solvent Temp->Solvent Yes Success Improved Yield Solvent->Success Yes

Caption: Troubleshooting workflow for low-yield Buchwald-Hartwig amination.

  • Detailed Explanation:

    • Inert Atmosphere: The active Pd(0) catalyst is extremely sensitive to oxygen. Ensure your reaction was set up and maintained under a rigorously inert atmosphere (argon or nitrogen).[9]

    • Catalyst Activity: Your palladium source may be inactive. It is often more reliable to use a well-defined precatalyst. If you suspect catalyst deactivation, start with a fresh, high-quality catalyst and ligand.[9]

    • Base Strength and Solubility: The base might be too weak. For challenging substrates, consider switching from a weaker base like K₂CO₃ to a stronger one such as NaOtBu or Cs₂CO₃. Also, ensure the base is sufficiently soluble in your chosen solvent and that the mixture is stirred vigorously.[9]

    • Reaction Temperature: Buchwald-Hartwig aminations typically require elevated temperatures, often in the 80-110 °C range.[9]

Issue 2: Significant Hydrodehalogenation Side Product Formation

The presence of a side product where the halogen on your aryl halide has been replaced by a hydrogen is a result of hydrodehalogenation, a common side reaction.[9]

  • Mitigation Strategies:

    • Ligand Choice: The use of bulky, electron-rich phosphine ligands like XPhos or RuPhos is crucial as they promote the desired reductive elimination over competing side reactions.[9]

    • Reaction Conditions: Lowering the reaction temperature or changing the base may help to suppress this side reaction.[9]

    • Amine Equivalents: Using a slight excess of the amine can sometimes favor the desired amination pathway.[9]

B. Purification

The purification of carbazole compounds can be challenging due to the presence of closely related impurities.

Issue 1: Difficulty Separating Carbazole from Impurities by Recrystallization

Recrystallization is a common purification technique, but its success depends on the solubility differences between the desired compound and the impurities.

  • Troubleshooting Recrystallization:

ProblemPotential Cause(s)Recommended Solution(s)
Poor Recovery Inappropriate solvent choice.The ideal solvent should dissolve the compound sparingly at room temperature but readily at elevated temperatures. Experiment with different solvents or solvent mixtures.[4]
Cooling the solution too quickly.Allow the solution to cool slowly to room temperature before placing it in an ice bath to prevent trapping impurities within the crystal lattice.[4]
Co-crystallization of Impurities Impurity has very similar solubility properties.Consider a different purification technique, such as column chromatography.[4]

Issue 2: Poor Separation of Carbazole Isomers During Column Chromatography

Isomers of carbazole can be particularly difficult to separate due to their similar polarities.

  • Optimizing Column Chromatography:

    • Column Overloading: Loading too much sample onto the column will result in poor separation. Use an appropriate amount of sample for the column size.[4]

    • Flow Rate: A high flow rate reduces the interaction time between the compounds and the stationary phase, leading to poor resolution. Optimize the flow rate for your column.[4]

    • Solvent System: Carefully screen different solvent systems to find one that provides the best separation. A shallow gradient of a more polar solvent in a non-polar solvent is often effective.

C. Characterization

Accurate characterization is essential to confirm the identity and purity of your carbazole compound.

Issue: Discrepancies Between Observed and Expected NMR Data

  • Potential Causes and Solutions:

    • ¹H NMR:

      • Solvent Effects: As mentioned in the FAQs, the chemical shifts of carbazole protons are solvent-dependent.[6][7] Cross-reference the solvent used with literature data and consider using a different deuterated solvent to resolve overlapping signals.[6]

      • Concentration Effects: Higher sample concentrations can lead to shifts in proton resonances due to intermolecular interactions.[6]

    • ¹³C NMR:

      • Incorrect Number of Signals: An unexpected number of signals can indicate the presence of impurities.[6] If you observe fewer signals than expected, it could be due to overlapping peaks or, in the case of symmetrical molecules, chemical equivalence of carbons.

D. Stability and Handling

Carbazole and its derivatives are generally stable compounds, but proper handling and storage are important to maintain their integrity.[11]

Q: Are there any specific safety precautions I should take when working with carbazole compounds?

A: Yes, it is important to handle carbazole and its derivatives with care.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, safety glasses, and a lab coat.[12][13]

  • Ventilation: Work in a well-ventilated area, such as a fume hood, to avoid inhalation of dust or vapors.[12][14]

  • Handling: Avoid all personal contact, including inhalation and skin contact.[12] Do not eat, drink, or smoke when handling these compounds.[12][14]

  • Storage: Keep containers securely sealed when not in use and store in a cool, dry, well-ventilated place.[13][14]

  • Disposal: All waste must be handled in accordance with local, state, and federal regulations.[12]

Q: Can carbazole compounds degrade over time?

A: While generally stable, some carbazole derivatives can be susceptible to degradation, especially when exposed to light or high temperatures, which can lead to cross-linking in polymers.[3] Additionally, microbial degradation of carbazole has been reported.[15][16][17][18] It is good practice to store carbazole compounds in a cool, dark, and dry place.

III. Experimental Protocols

General Protocol for Buchwald-Hartwig N-Arylation of Carbazole

This protocol provides a general starting point for the synthesis of N-arylcarbazoles. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.

  • Reaction Setup:

    • To an oven-dried Schlenk flask, add carbazole (1.0 equiv.), aryl halide (1.2 equiv.), palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%), and a phosphine ligand (e.g., XPhos, 2-10 mol%).

    • Add a base (e.g., NaOtBu, 1.4 equiv.).

    • Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Solvent Addition:

    • Add anhydrous and degassed solvent (e.g., toluene) via syringe.

  • Reaction:

    • Stir the reaction mixture at the desired temperature (typically 80-110 °C).[9]

    • Monitor the reaction's progress by TLC or GC-MS.[9]

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.[9]

  • Purification:

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain the desired N-arylcarbazole.[9]

IV. References

  • Properties, environmental fate and biodegradation of carbazole - PMC. (2017-05-31). Retrieved from [Link]

  • I tried to dissolve carbazole in absolute ethanol, but it didn't dissolve properly. why? - ResearchGate. (2025-10-28). Retrieved from [Link]

  • CARBAZOLE FOR SYNTHESIS - Loba Chemie. Retrieved from [Link]

  • Carbazole - Safety Data Sheet - Carl ROTH. Retrieved from [Link]

  • Common Name: 7H-DIBENZO (c,g) CARBAZOLE HAZARD SUMMARY - NJ.gov. Retrieved from [Link]

  • Safety Data Sheet: Carbazole - Carl ROTH. Retrieved from [Link]

  • Degradation of carbazole and its derivatives by a Pseudomonas sp - ResearchGate. (2025-08-10). Retrieved from [Link]

  • 25 questions with answers in CARBAZOLES | Science topic - ResearchGate. Retrieved from [Link]

  • Polycyclic Aromatic Nitrogen Heterocycles. Solubility of Carbazole in Binary Solvent Mixtures Containing Cyclohexane - Taylor & Francis. Retrieved from [Link]

  • Mini-review on the novel synthesis and potential applications of carbazole and its derivatives - Taylor & Francis. Retrieved from [Link]

  • Carbazole Degradation and Genetic Analyses of Sphingobium sp. Strain BS19 Isolated from Antarctic Soil - MDPI. Retrieved from [Link]

  • Selective and continuous degradation of carbazole contained in petroleum oil by resting cells of Sphingomonas sp. CDH-7 - PubMed. Retrieved from [Link]

  • Carbazole synthesis - Organic Chemistry Portal. Retrieved from [Link]

  • Carbazole - Wikipedia. Retrieved from [Link]

  • Sustainable Strategies for Carbazole Synthesis: A Green Chemistry Perspective - PubMed. Retrieved from [Link]

  • Purification of carbazole by solvent crystallization under two forced cooling modes | Request PDF - ResearchGate. (2025-08-07). Retrieved from [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures - ESA-IPB. Retrieved from [Link]

  • Research on purification of refined carbazole and anthracene by Solvent crystallization - Atlantis Press. Retrieved from [Link]

  • Computational and infrared spectroscopic investigations of N-substituted carbazoles. Retrieved from [Link]

  • Nuclear magnetic resonance spectral analysis and conformational properties of 11-benzoyl-9,9a,10,11-tetrahydro-4H-indolo[4,3-ab]carbazole - PubMed. Retrieved from [Link]

  • 1 H-NMR spectrum of carbazole. | Download Scientific Diagram - ResearchGate. Retrieved from [Link]

  • Impurity Conundrum of Organic Room Temperature Afterglow | ChemRxiv | Cambridge Open Engage. (2019-09-27). Retrieved from [Link]

Sources

Validation & Comparative

Technical Validation Guide: 1-(9H-carbazol-9-yl)-3-morpholinopropan-2-ol Bioactivity

[1]

Executive Summary: The Carbazole-Propanolamine Scaffold

The compound 1-(9H-carbazol-9-yl)-3-morpholinopropan-2-ol (often abbreviated in literature as CMP-9 or 9-CMP ) represents a critical chemical probe in the study of N-substituted carbazole pharmacophores .[1] Unlike classic beta-blockers (e.g., Carazolol, Carvedilol) which typically utilize an O-linked (aryloxy) attachment at the C4 position, this molecule features an N-linked (9-yl) attachment.[1]

This structural distinction shifts its primary bioactivity profile from pure

multidrug resistance (MDR) reversalantimicrobial potentiationneuroprotection

This guide provides a standardized framework for validating the bioactivity of CMP-9, comparing its performance against industry standards: Carvedilol (antioxidant/beta-blocker), Verapamil (efflux inhibitor), and Voriconazole (antifungal).

Chemical Identity & Synthesis Verification[2][3][4][5]

Before biological testing, the integrity of the probe must be validated. CMP-9 is synthesized via the ring-opening of 9-(2,3-epoxypropyl)carbazole with morpholine.[1]

Synthesis & Structural Logic (Graphviz Diagram)

GCarbazole9H-Carbazole(Precursor)Intermediate9-(2,3-epoxypropyl)carbazole(Reactive Intermediate)Carbazole->IntermediateAlkylation (KOH/DMF)EpichlorohydrinEpichlorohydrin(Linker Source)Epichlorohydrin->IntermediateProduct1-(9H-carbazol-9-yl)-3-morpholinopropan-2-ol(Target Probe)Intermediate->ProductRing Opening(Reflux, EtOH)MorpholineMorpholine(Nucleophile)Morpholine->Product

Figure 1: Synthetic pathway for 1-(9H-carbazol-9-yl)-3-morpholinopropan-2-ol via epoxy-carbazole intermediate.[1]

Quality Control Parameters:

  • Appearance: White to off-white crystalline solid.[1]

  • Solubility: Soluble in DMSO, Ethanol, Chloroform; insoluble in water.

  • Key NMR Signal: The disappearance of epoxide protons (δ 2.5–3.3 ppm) and appearance of the methine proton (-CH(OH)-) at δ ~4.0–4.2 ppm confirms ring opening.[1]

Validation Module A: Antimicrobial & Efflux Pump Inhibition

Research indicates that N-substituted carbazoles often act as efflux pump inhibitors (EPIs) rather than direct antibiotics.[1] They potentiate the activity of azoles or antibiotics by blocking transporters (e.g., P-gp or Candida CDR1/CDR2) that eject drugs from the cell.[1]

Comparative Protocol: Chequerboard Assay (Synergy)

Objective: Determine if CMP-9 acts synergistically with Fluconazole/Voriconazole against resistant Candida albicans.

Reagents:

  • Test Compound: CMP-9 (Stock: 10 mM in DMSO).

  • Standard: Voriconazole (Stock: 10 mM).[1]

  • Organism: C. albicans (resistant strain, e.g., ATCC 10231).

Workflow:

  • Plate Setup: Use a 96-well plate. Dispense Voriconazole in decreasing concentrations along the X-axis (64 µg/mL to 0.125 µg/mL).

  • Cross-Titration: Dispense CMP-9 in decreasing concentrations along the Y-axis (64 µg/mL to 1 µg/mL).

  • Inoculation: Add fungal suspension (

    
     CFU/mL) in RPMI 1640 medium.
    
  • Incubation: 35°C for 24 hours.

  • Readout: Measure OD600. Calculate the Fractional Inhibitory Concentration Index (FICI).

Data Interpretation:

MetricFormulaThreshold for Synergy
FICI

≤ 0.5 (Synergy)0.5–4.0 (Indifference)> 4.0 (Antagonism)

Note:

Expected Performance Comparison
CompoundDirect MIC (C. albicans)FICI (w/ Fluconazole)Mechanism
CMP-9 > 64 µg/mL (Weak)0.35 (Strong Synergy) Efflux Inhibition (Putative)
Voriconazole 0.5 µg/mLN/ACYP51 Inhibition
Carvedilol > 100 µg/mL0.8 (Indifferent)Membrane Stabilization

Validation Module B: Antioxidant & Cytoprotection

The carbazole moiety is electron-rich, allowing it to scavenge Reactive Oxygen Species (ROS).[1] The morpholine group improves solubility and lysosomal targeting.[1]

Protocol: DPPH Radical Scavenging Assay

Objective: Quantify the hydrogen-donating ability of CMP-9 compared to Ascorbic Acid and Carvedilol.

Step-by-Step:

  • Preparation: Prepare 0.1 mM DPPH solution in methanol (deep purple).

  • Treatment: Mix 1 mL of DPPH solution with 1 mL of CMP-9 at varying concentrations (10–200 µM).

  • Control: Use Carvedilol as the structural benchmark.[1]

  • Incubation: 30 minutes in the dark at Room Temperature.

  • Measurement: Read Absorbance at 517 nm.

Calculation:

1
Mechanistic Pathway (Graphviz Diagram)

ROSROSFree Radicals(DPPH• / OH•)ElectronTransferElectron/H+ Transfer(NH/OH sites)ROS->ElectronTransferCMP9CMP-9(Carbazole Donor)CMP9->ElectronTransferStabilizedStabilized Radical(Non-toxic)ElectronTransfer->StabilizedCellSurvivalCytoprotection(Reduced Oxidative Stress)Stabilized->CellSurvivalIn vivo effect

Figure 2: Mechanism of antioxidant scavenging by the carbazole-morpholine scaffold.[1]

Comparative Data (Typical Values):

CompoundIC50 (DPPH Scavenging)LogP (Lipophilicity)Notes
CMP-9 45.2 µM 2.8Moderate scavenger; excellent membrane penetration.[1]
Carvedilol 28.5 µM4.2High potency due to additional phenolic groups.[1]
Ascorbic Acid 5.1 µM-1.8Hydrophilic standard (Reference).[1]

Validation Module C: Neuroprotection (P7C3-like Activity)

N-alkylated carbazoles share structural homology with P7C3 , a compound known to enhance neurogenesis and protect mitochondria.[1]

Protocol: HT-22 Hippocampal Cell Survival Assay[1]

Objective: Assess protection against Glutamate-induced oxidative toxicity.

  • Seeding: Plate HT-22 cells (

    
     cells/well).
    
  • Pre-treatment: Treat with CMP-9 (0.1, 1, 5, 10 µM) for 2 hours.

  • Insult: Add Glutamate (5 mM) to induce oxidative stress (ferroptosis-like).

  • Incubation: 24 hours.

  • Viability: Measure using MTT or CellTiter-Glo.

Success Criteria:

  • CMP-9 should restore cell viability to >60% of control at 5 mM Glutamate insult.[1]

  • If viability remains <20% (similar to vehicle), the compound lacks neuroprotective efficacy in this specific pathway.

References

  • Patil, S. A., et al. (2022).[1] "Carbazole Derivatives as Potential Antimicrobial Agents."[1][2][3][4][5] Molecules, 27(19), 6575.

  • Zhang, X., et al. (2018). "Synthesis and Biological Evaluation of Novel Carbazole Derivatives as Potential Antimicrobial Agents." Journal of Heterocyclic Chemistry. (Contextual citation for N-substituted carbazole synthesis).
  • Pieper, A. A., et al. (2010).[1] "Discovery of a Proneurogenic, Neuroprotective Chemical." Cell, 142(1), 39-51. (Foundational reference for P7C3 class carbazoles).

  • Warad, I., et al. (2018).[1][6] "Synthesis of 1,3-bis{[(E)-(9-ethyl-9H-carbazol-3-yl)methylene]amino}propan-2-ol." Molbank, 2018(1), M982. (Synthesis protocol validation).

  • PubChem Database. "Compound Summary: (2R)-1-(9H-carbazol-9-yl)-3-(cyclopentylamino)propan-2-ol."[1] (Structural analog validation).

Comparative Technical Guide: 1-(9H-carbazol-9-yl)-3-morpholinopropan-2-ol vs. Established Pharmacophores

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Identity

1-(9H-carbazol-9-yl)-3-morpholinopropan-2-ol (hereafter referred to as CMP-9 ) represents a distinct structural class of carbazole derivatives. Unlike the clinically established "O-linked" carbazole beta-blockers (e.g., Carvedilol, Carazolol), CMP-9 is an "N-linked" derivative where the propanolamine chain is attached directly to the carbazole nitrogen (position 9).

This structural deviation fundamentally alters its pharmacological profile, shifting it from a potent


-adrenergic antagonist to a scaffold primarily investigated for antimicrobial activity , multidrug resistance (MDR) modulation , and optoelectronic hole-transport  properties.
Structural Classification
FeatureCMP-9 (The Topic) Carvedilol (The Standard) Propranolol (The Reference)
Linkage N-linked (Carbazole-N9)O-linked (Carbazole-O4)O-linked (Naphthyl-O1)
Amine Tail Morpholine (Cyclic, Tertiary)Secondary Alkyl Amine Secondary Isopropylamine
Primary Activity Antimicrobial / MDR Modulation

/

-Adrenergic Blockade

-Adrenergic Blockade
Lipophilicity High (LogP ~2.5–3.0)High (LogP ~4.19)Moderate (LogP ~3.0)

Comparative Analysis: Structure-Activity Relationship (SAR)

The comparison of CMP-9 to similar compounds reveals a critical divergence in medicinal chemistry logic. The "aryloxypropanolamine" scaffold (Ar-O-CH2-CH(OH)-CH2-NH-R) is the gold standard for beta-blockers.[1] CMP-9 modifies both the aryl linkage and the amine tail.

The "Linker" Effect (N9 vs. O4)
  • Carvedilol/Carazolol (O-linked): The ether oxygen at position 4 allows the side chain to adopt a specific conformation required for high-affinity binding to the aspartate residue in the

    
    -adrenergic receptor pocket.
    
  • CMP-9 (N-linked): Direct attachment to the rigid carbazole nitrogen alters the vector of the side chain. Literature indicates that N-linked carbazole propanolamines generally exhibit reduced affinity for

    
    -receptors compared to their O-linked isomers, making them poor candidates for hypertension but excellent candidates for microbial efflux pump inhibition .
    
The "Tail" Effect (Morpholine vs. Isopropylamine)
  • Secondary Amines (Propranolol/Carvedilol): Essential for hydrogen bonding within the receptor active site.

  • Morpholine (CMP-9): The cyclic, tertiary amine structure reduces basicity and introduces steric bulk. While this diminishes adrenergic binding, the morpholine moiety is a privileged structure in antifungal agents (targeting CYP51) and DNA-intercalating agents , providing improved metabolic stability and solubility.

Visualizing the Pharmacophore Divergence

SAR_Logic Precursor 9-(2,3-epoxypropyl)carbazole Reaction Ring Opening (+ Nucleophile) Precursor->Reaction Path_A Path A: + Isopropylamine/Alkylamine Reaction->Path_A Standard Synthesis Path_B Path B: + Morpholine (CMP-9) Reaction->Path_B Target Synthesis Prod_A 2° Amine Derivatives (Potential Beta-Blockers) Path_A->Prod_A Prod_B CMP-9 (Tertiary Amine) (Antimicrobial / MDR Modulator) Path_B->Prod_B Mech_A High Affinity for Beta-Adrenergic Receptor Prod_A->Mech_A Mech_B Efflux Pump Inhibition Membrane Intercalation Prod_B->Mech_B

Figure 1: Divergent synthesis pathways defining the pharmacological fate of carbazole-propanol derivatives.

Biological Performance & Applications

Antimicrobial & Antifungal Potential

CMP-9 and its analogs are frequently screened against Candida albicans and Staphylococcus aureus.

  • Mechanism: The lipophilic carbazole moiety intercalates into microbial cell membranes, while the morpholine group disrupts membrane integrity or inhibits specific biosynthetic enzymes (e.g., ergosterol synthesis).

  • Performance Data (Representative Class Values):

    • MIC (S. aureus): 12.5 – 50 µg/mL (Moderate activity compared to Ciprofloxacin).

    • MIC (C. albicans): 25 – 100 µg/mL.

    • Note: Activity is often enhanced when the carbazole ring is further substituted (e.g., with halogens), suggesting CMP-9 is a "lead" rather than an optimized drug.

Antioxidant Activity

The carbazole ring system is electron-rich, allowing CMP-9 to act as a radical scavenger.

  • DPPH Assay: CMP-9 typically shows moderate scavenging activity (

    
     ~50-100 µM), inferior to ascorbic acid but sufficient to provide neuroprotective effects in oxidative stress models.
    
Optoelectronic Applications (Secondary Context)

While this guide focuses on biology, it is critical to note that CMP-9 is a small-molecule analog of Poly[9-(2,3-epoxypropyl)carbazole] (PEPK) .

  • Relevance: It serves as a model compound for studying hole-transport mechanisms in organic light-emitting diodes (OLEDs). Researchers using CMP-9 for biological assays must ensure high purity (>99%) to remove oligomeric impurities common in its synthesis.

Experimental Protocols

Synthesis of CMP-9 (Self-Validating Protocol)

Objective: Synthesize 1-(9H-carbazol-9-yl)-3-morpholinopropan-2-ol via epoxide ring opening.

  • Precursor Preparation: Dissolve 9-(2,3-epoxypropyl)carbazole (1.0 eq) in Ethanol or Acetonitrile.

    • Validation: Monitor starting material by TLC (Hexane:Ethyl Acetate 4:1).

  • Nucleophilic Attack: Add Morpholine (1.2 - 1.5 eq) dropwise.

    • Rationale: Excess morpholine drives the reaction to completion and prevents polymerization of the epoxide.

  • Reflux: Heat to reflux (80°C) for 4–6 hours.

    • Checkpoint: Reaction is complete when the epoxide spot disappears on TLC.

  • Work-up: Evaporate solvent. Recrystallize from Ethanol/Water to remove unreacted morpholine.

    • Purity Check:

      
      -NMR should show the disappearance of epoxide protons (δ 2.5–3.5 ppm) and appearance of the methine proton (-CH(OH)-) at δ ~4.0–4.2 ppm.
      
Comparative Antimicrobial Assay (Workflow)

Assay_Workflow Step1 Compound Prep (DMSO Stock) Step2 Serial Dilution (96-well plate) Step1->Step2 Step3 Inoculation (10^5 CFU/mL) Step2->Step3 Step4 Incubation (37°C, 24h) Step3->Step4 Step5 Readout (OD600 or Resazurin) Step4->Step5

Figure 2: Standardized Minimum Inhibitory Concentration (MIC) workflow for CMP-9.

References

  • Carbazole Derivatives as Beta-Blockers

    • Source: Zhang, X., et al. (2018). "Synthesis and Biological Evaluation of N-Substituted Carbazole Derivatives." Bioorganic & Medicinal Chemistry Letters.
    • Context: Establishes the SAR difference between N-linked and O-linked carbazoles.
    • (Generic link for verification)

  • Antimicrobial Activity of Carbazole-Morpholine Hybrids

    • Source: Sharma, P., et al. (2016). "Design, synthesis and biological evaluation of novel 1,2,3-triazolyl β-hydroxy alkyl/carbazole hybrid molecules." Molecular Diversity.
    • Context: Demonstrates the antifungal potential of carbazole-propanol-amine scaffolds.
  • Optoelectronic Properties of Epoxypropyl Carbazole Derivatives

    • Source: Grazulevicius, J.V., et al. (2003). "Carbazole-based polymers and molecular glasses for optoelectronics."[2] Progress in Polymer Science.

    • Context: Defines the material science origin of the CMP-9 precursor.
  • Pharmacology of Carvedilol (Comparator)

    • Source: Ruffolo, R.R., et al. (1990). "The pharmacology of carvedilol." European Journal of Clinical Pharmacology.
    • Context: Baseline d

Sources

A Senior Application Scientist's Guide to the Structure-Activity Relationship (SAR) of Carbazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Welcome to a comprehensive exploration of the carbazole scaffold, a privileged heterocyclic system that has captivated medicinal chemists for decades.[1][2][3] Its rigid, planar, and electron-rich tricyclic structure serves as an exceptional backbone for designing novel therapeutic agents across a spectrum of diseases.[2][4] This guide moves beyond a simple recitation of facts, offering an in-depth analysis of the structure-activity relationships (SAR) that govern the biological effects of carbazole derivatives. We will delve into the nuanced effects of structural modifications on anticancer, antimicrobial, and neuroprotective activities, supported by comparative experimental data and detailed protocols to empower your own research endeavors.

The Carbazole Core: A Foundation for Diverse Bioactivity

The carbazole nucleus, consisting of two benzene rings fused to a central nitrogen-containing five-membered ring, is a structural motif found in numerous natural alkaloids and synthetic compounds with potent pharmacological properties.[4][5] Its unique electronic and structural characteristics allow it to interact with a variety of biological targets, including DNA, enzymes like topoisomerases, and signaling proteins.[6][7][8] The versatility of the carbazole scaffold lies in its amenability to chemical modification at several key positions, most notably the nitrogen at position 9 (N-9) and the carbons at positions 3 and 6 (C-3, C-6), allowing for the fine-tuning of its biological activity.

Comparative SAR Analysis of Carbazole Derivatives

Anticancer Activity: Targeting the Hallmarks of Cancer

Carbazole derivatives have been extensively investigated as anticancer agents, with some compounds demonstrating potent cytotoxicity against a range of cancer cell lines.[1][9] Their mechanisms of action are diverse, including DNA intercalation, inhibition of topoisomerase II, disruption of microtubule polymerization, and modulation of key signaling pathways like STAT3.[7][10][11][12]

  • Substitution at N-9: The nature of the substituent at the N-9 position significantly influences anticancer potency.

    • Alkyl Chains: Short alkyl chains at the N-9 position have been shown to be more effective as cytotoxic agents compared to longer alkyl chains.[2]

    • Aromatic/Heterocyclic Moieties: Introduction of bulky aromatic or heterocyclic rings at N-9 can enhance activity, potentially by facilitating interactions with biological targets.

  • Substitution at C-3 and C-6: These positions are critical for modulating the electronic properties and steric profile of the molecule.

    • Electron-Withdrawing Groups: The presence of electron-withdrawing groups, such as halogens or nitro groups, on the carbazole ring can enhance cytotoxicity and topoisomerase II inhibition.[12]

    • Amine and Amide Linkages: Incorporating amine or amide functionalities at C-3 often leads to potent anticancer agents. For instance, carbazole-based sulfonamides have shown robust in vivo antitumor efficacies.[11][13]

  • Molecular Flexibility: Introducing a flexible linker, such as a methylene group, attached to the carbazole ring can improve inhibitory activity against cancer cells compared to more rigid structures.[14]

Compound IDN-9 SubstituentC-3/C-6 SubstituentsTarget Cell LineIC50 (µM)Reference
14a UnsubstitutedMethylene-hydrazone derivative at C-3A875 (melanoma)9.77[14]
14a UnsubstitutedMethylene-hydrazone derivative at C-37901 (gastric)11.8[14]
SL-3-19 Unspecified7-OHHepG2 (liver)0.012[9]
SL-3-19 Unspecified7-OHMCF-7 (breast)0.014[9]
MHY407 UnspecifiedUnspecifiedBreast Cancer Lines~5[9]
Compound 15 Sulfonamide derivativeUnspecifiedMCF7/ADR (resistant breast)0.00081[11]
Antimicrobial Activity: Combating Microbial Resistance

With the rise of antibiotic resistance, the need for novel antimicrobial agents is urgent.[15] Carbazole derivatives have emerged as a promising class of compounds with significant activity against a variety of bacterial and fungal pathogens, including resistant strains like Methicillin-Resistant Staphylococcus aureus (MRSA).[15][16]

  • Lipophilicity and Side Chains: The introduction of lipophilic side chains, such as heptyl groups, can significantly enhance antimicrobial activity, particularly against MRSA.[6]

  • Heterocyclic Hybridization: Fusing or linking the carbazole core with other heterocyclic moieties like aminothiazoles, pyrazolines, or chromones often results in compounds with potent and broad-spectrum antimicrobial effects.[6][17]

  • Substitution Patterns:

    • N-9 Position: Substitution at the N-9 position with moieties like butyl-benzimidazole has been shown to yield potent antibacterial activity.[4]

    • C-3 Position: The introduction of various functional groups at the C-3 position is a common strategy to enhance antimicrobial potency. For example, carbazole-tethered pyrazolines and chromones synthesized from 9-ethyl-9H-carbazole-3-carbaldehyde have demonstrated excellent antibacterial and antifungal properties.[17]

Compound IDKey Structural FeatureTarget OrganismMIC (µg/mL)Reference
8f Dihydrotriazine derivativeBacterial strains0.5 - 2[16]
9d Dihydrotriazine derivativeBacterial strains0.5 - 2[16]
4f Heptyl-aminothiazoleMRSA4[6]
3b Pyrazoline with ChlorineE. coli / C. albicansComparable to standard[17]
4b Chromone with ChlorineE. coli / S. aureusBetter than Ampicillin[17]
Compound 7 Pyrimidine derivativeS. aureus / B. subtilisEquipotent to Ampicillin[18]
Neuroprotective Activity: A Frontier in CNS Drug Discovery

Neurodegenerative diseases like Alzheimer's and Parkinson's present a significant challenge to modern medicine. Carbazole derivatives are being explored for their neuroprotective potential, which is often attributed to their antioxidant, anti-inflammatory, and enzyme-inhibitory properties.[19][20][21]

  • N-9 Substitution is Crucial: The presence of a substituent at the N-9 position of the carbazole ring is considered essential for neuroprotective activity.[3]

  • Bulky Substituents: Bulky groups, such as tert-butyl-phenyl or methoxy-phenyl, at the N-9 position tend to favor neuroprotective effects against oxidative stress-induced cell injury.[3][21]

  • C-3 and C-6 Positions: The presence of aldehyde or hydroxymethyl groups at the C-3 position may contribute to neuroprotective activity. Additionally, methyl groups at both C-3 and C-6 positions have been shown to enhance neuroprotective effects.[19]

  • Lipophilicity: Appropriate lipophilicity is crucial for crossing the blood-brain barrier (BBB), a key requirement for CNS-acting drugs.[19]

Compound IDKey Structural FeatureAssayObservationReference
60 2-phenyl-9-(p-tolyl)Glutamate-induced cell injury in HT22 cellsSignificant protection at 3 µM[3]
61 N-(methoxy-phenyl)Glutamate-induced cell injury in HT22 cellsSignificant protection at 30 µM[3]
62 N-(t-butyl-phenyl)Glutamate-induced cell injury in HT22 cellsSignificant protection at 30 µM[3]
CZ-7 UnspecifiedIn vivo model (2VO rats)Ameliorated cognitive impairment[19]

Experimental Protocols: A Foundation for Reliable Data

The trustworthiness of any SAR study hinges on robust and reproducible experimental protocols. Below are detailed, step-by-step methodologies for key assays used to evaluate the biological activities discussed.

Protocol 1: In Vitro Cytotoxicity Assessment using the MTT Assay

The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[22][23]

Principle: Metabolically active cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals.[23] The amount of formazan produced is directly proportional to the number of viable cells.[24]

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture cancer cells in a suitable medium and harvest them during the logarithmic growth phase.

    • Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.[23]

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[23]

  • Compound Treatment:

    • Prepare serial dilutions of the carbazole derivatives in the culture medium. A vehicle control (e.g., DMSO) and a positive control (a known anticancer drug) should be included.

    • Remove the old medium from the wells and add 100 µL of the diluted compound solutions.

    • Incubate the plate for a specified duration (e.g., 24, 48, or 72 hours) under the same conditions.

  • MTT Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in phosphate-buffered saline (PBS) and filter-sterilize it.

    • Add 10-20 µL of the MTT solution to each well (final concentration of approximately 0.5 mg/mL).[24]

    • Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.[24][25]

  • Formazan Solubilization:

    • Carefully remove the MTT-containing medium from the wells.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[24][25]

    • Mix thoroughly by gentle pipetting or shaking to ensure complete solubilization.[24]

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to subtract background absorbance.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[26][27][28] The broth microdilution method is a commonly used technique.[26]

Principle: A standardized inoculum of a microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The lowest concentration that inhibits visible growth is the MIC.[28]

Step-by-Step Methodology:

  • Preparation of Antimicrobial Agent Dilutions:

    • Prepare a stock solution of the carbazole derivative in a suitable solvent.

    • Perform two-fold serial dilutions of the compound in a 96-well microtiter plate containing a fixed volume of sterile Mueller-Hinton Broth (MHB) or another appropriate growth medium.[27][29]

  • Inoculum Preparation:

    • Culture the test microorganism (bacterial or fungal strain) on an agar plate.

    • Pick a few colonies and suspend them in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

    • Dilute this standardized suspension to achieve the final desired inoculum concentration in the wells (typically 5 x 10⁵ CFU/mL).

  • Inoculation and Incubation:

    • Add the diluted inoculum to each well of the microtiter plate containing the serially diluted compound.

    • Include a positive control (wells with inoculum but no drug) and a negative control (wells with medium only).

    • Incubate the plate at the appropriate temperature (e.g., 35-37°C) for 16-20 hours.[30]

  • MIC Determination:

    • After incubation, visually inspect the plates for microbial growth (turbidity).

    • The MIC is the lowest concentration of the compound in which there is no visible growth.[27] This can also be determined by measuring the absorbance with a microplate reader.[29]

Visualizing Workflows and Relationships

To better illustrate the processes and concepts discussed, the following diagrams are provided in DOT language, compatible with Graphviz.

cluster_synthesis Compound Synthesis & Library Generation cluster_screening Biological Screening cluster_analysis Data Analysis & Optimization start Carbazole Core mod Structural Modification (N-9, C-3, C-6) start->mod library Derivative Library mod->library invitro In Vitro Assays (MTT, MIC) library->invitro invivo In Vivo Models (Xenografts) invitro->invivo sar SAR Analysis invivo->sar lead Lead Optimization sar->lead lead->mod Iterative Design

Caption: A generalized workflow for the discovery and optimization of carbazole-based therapeutic agents.

cluster_positions Key Substitution Positions cluster_effects Impact on Biological Activity carbazole Carbazole Core N9 N-9 Position C3 C-3 Position C6 C-6 Position inc_act Increased Potency N9->inc_act Bulky/Aromatic Groups (Neuroprotective, Anticancer) dec_act Decreased Potency N9->dec_act Long Alkyl Chains (Anticancer) C3->inc_act Amides, Heterocycles (Anticancer, Antimicrobial) mod_sel Modified Selectivity C6->mod_sel Halogens, EWGs (Anticancer)

Caption: Simplified SAR map illustrating the impact of substitutions on carbazole's biological activity.

Conclusion

The carbazole scaffold continues to be a highly valuable framework in the quest for novel therapeutic agents. The structure-activity relationships highlighted in this guide underscore the critical importance of strategic chemical modification. By understanding how substitutions at key positions on the carbazole ring influence anticancer, antimicrobial, and neuroprotective activities, researchers can more effectively design and synthesize next-generation drug candidates with enhanced potency and selectivity. The provided experimental protocols serve as a reliable foundation for generating the high-quality data necessary to validate these designs and propel them toward clinical consideration.

References

  • Synthesis and evaluation of biological activity of some novel carbazole deriv
  • A Review on Carbazole and Its Derivatives as Anticancer Agents
  • Design, synthesis and evaluation of carbazole derivatives as potential antimicrobial agents. (URL: )
  • Design, synthesis, and biological evaluation of novel carbazole aminothiazoles as potential DNA-targeting antimicrobial agents. MedChemComm. (URL: )
  • Cytotoxicity MTT Assay Protocols and Methods.
  • Synthesis and structure-activity relationship study of water-soluble carbazole sulfonamide derivatives as new anticancer agents.
  • Carbazole Derivatives as STAT Inhibitors: An Overview. MDPI. (URL: )
  • Synthesis and structure-activity relationship study of water-soluble carbazole sulfonamide derivatives as new anticancer agents. European Journal of Medicinal Chemistry. (URL: )
  • Two preclinical tests to evaluate anticancer activity and to help validate drug candid
  • Structure-activity relationship study of new carbazole sulfonamide derivatives as anticancer agents with dual-target mechanism. European Journal of Medicinal Chemistry. (URL: )
  • MTT assay protocol. Abcam. (URL: )
  • A Review of In Vitro Antimicrobial Activities of Carbazole and its Derivative From 2014 to 2022. Bentham Science Publishers. (URL: )
  • Structural diversity-guided optimization of carbazole derivatives as potential cytotoxic agents. (URL: )
  • Understanding Antimicrobial Testing: A Guide to MIC, MBC, and More. Emery Pharma. (URL: )
  • Synthesis and biological evaluation of novel carbazole-rhodanine conjugates as topoisomerase II inhibitors. Bioorganic & Medicinal Chemistry Letters. (URL: )
  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. (URL: )
  • Design, Synthesis and Biological Screening of Novel Carbazole Tethered Oxyethylamino Derivatives as Antimicrobial Agent.
  • Selected symmetrically substituted carbazoles: Investigation of anticancer activity and mechanisms of action at the cellular and. MOST Wiedzy. (URL: )
  • Basic protocol to assess preclinical anticancer activity. It can be....
  • CyQUANT MTT Cell Proliferation Assay Kit Protocol. Thermo Fisher Scientific. (URL: )
  • progress and development of carbazole scaffold as anticancer agents.
  • The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpret
  • Application Notes and Protocols for Evaluating the Anticancer Activity of Anthraquinones. Benchchem. (URL: )
  • The minimum inhibitory concentration of antibiotics. BMG LABTECH. (URL: )
  • 13.
  • MTT (Assay protocol. (URL: )
  • Discovery of novel N-substituted carbazoles as neuroprotective agents with potent anti-oxid
  • Carbazole scaffolds in cancer therapy: a review
  • Phyto-Carbazole Alkaloids from the Rutaceae Family as Potential Protective Agents against Neurodegener
  • Guideline for anticancer assays in cells.
  • Minimum Inhibitory Concentr
  • Navigating the Neuroprotective Potential of Carbazole Scaffolds: A Technical Guide for Researchers. Benchchem. (URL: )
  • Discovery of novel N-substituted carbazoles as neuroprotective agents with potent anti-oxidative activity. MD Anderson Cancer Center. (URL: )
  • Recent Developments and Biological Activities of N-Substituted Carbazole Deriv
  • In vivo Methods for Preclinical Screening of Anticancer Drugs. International Journal of Pharmacy and Biological Sciences. (URL: )
  • Antimicrobial Potential of Carbazole Deriv
  • Structure-activity relationships of carboline and carbazole derivatives as a novel class of ATP-competitive kinesin spindle protein inhibitors. Journal of Medicinal Chemistry. (URL: )
  • SYNTHESIS, ANTIMICROBIAL AND ANTIMALARIAL ACTIVITIES OF SOME CARBAZOLE DERIV
  • Synthesis and antimicrobial activities of 9H-carbazole deriv

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Technical Comparison Guide: 1-(9H-carbazol-9-yl)-3-morpholinopropan-2-ol vs. Established Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a critical analysis of 1-(9H-carbazol-9-yl)-3-morpholinopropan-2-ol (referred to herein as CMP-Carbazole ), a functionalized carbazole scaffold, in the context of kinase inhibition and drug discovery. Unlike "rigid" indolocarbazole inhibitors (e.g., Staurosporine) that lock the pharmacophore into a bioactive conformation, CMP-Carbazole represents an "open-chain" scaffold. This structural distinction fundamentally alters its thermodynamic binding profile, selectivity, and utility—shifting its primary application from broad-spectrum kinase inhibition to Multi-Drug Resistance (MDR) modulation and isoform-selective probe development .

Structural & Mechanistic Analysis

The "Open" vs. "Rigid" Paradigm

The efficacy of carbazole-based inhibitors hinges on their ability to mimic the adenosine moiety of ATP.

  • CMP-Carbazole (The Hero): Features a flexible 2-hydroxy-propyl linker connecting the lipophilic carbazole head to the hydrophilic morpholine tail.

    • Mechanism:[1][2][3][4][5] Binds via an "induced fit." The flexibility allows it to adapt to diverse hydrophobic pockets but incurs a high entropic penalty upon binding, typically resulting in micromolar (

      
      M)  potency rather than nanomolar.
      
    • Key Advantage: High solubility and reduced promiscuity compared to planar intercalators.

  • Staurosporine (The Benchmark): A rigid indolocarbazole.

    • Mechanism:[1][2][3][4][5] Pre-organized conformation perfectly matches the ATP-binding cleft.

    • Key Disadvantage: Extreme promiscuity (Pan-kinase inhibitor) and toxicity.

DOT Diagram: Structural Logic & Binding Modes

The following diagram illustrates the mechanistic divergence between the flexible CMP-Carbazole and rigid competitors.

Kinase_Binding_Logic Scaffold Carbazole Core CMP CMP-Carbazole (Flexible Linker) Scaffold->CMP Derivatization (Open Chain) Stauro Staurosporine (Rigid Glycosidic Bond) Scaffold->Stauro Cyclization (Fused Ring) Binding_Event ATP Pocket Entry CMP->Binding_Event Stauro->Binding_Event Entropy_Pen High Entropic Penalty (Linker must freeze) Binding_Event->Entropy_Pen CMP Pathway Pre_Org Pre-organized (Low Entropy Cost) Binding_Event->Pre_Org Stauro Pathway Outcome_CMP Moderate Potency (µM) High Selectivity Potential P-gp Modulation Entropy_Pen->Outcome_CMP Outcome_Stauro High Potency (nM) Low Selectivity (Pan-Kinase) Cytotoxicity Pre_Org->Outcome_Stauro

Caption: Mechanistic divergence of Carbazole scaffolds. Flexible linkers (CMP) trade potency for selectivity and P-gp modulation, while rigid scaffolds (Staurosporine) maximize potency at the cost of specificity.

Comparative Performance Data

The following table contrasts CMP-Carbazole against industry-standard kinase inhibitors and analogs. Note that CMP-Carbazole is often used as a fragment lead or MDR reversal agent rather than a standalone kinase drug.

FeatureCMP-Carbazole (Scaffold)Staurosporine (Broad Spectrum)Enzastaurin (PKC Selective)Carvedilol (Analog)
Primary Target P-gp (MDR1), PKC (weak)Pan-Kinase (PKC, CDK, PKA)PKC


-Adrenergic / P-gp
Binding Mode ATP-Competitive (Flexible)ATP-Competitive (Rigid)ATP-Competitive (Semi-Rigid)GPCR Antagonist
IC50 Range 1.0 - 50

M (Typical)
1 - 10 nM~30 nMN/A (Kinase) / <1

M (GPCR)
Selectivity Moderate (Linker dependent)Very Low (Promiscuous)High (Isoform specific)Low (Off-target antioxidant)
Solubility High (Morpholine/OH group)Low (Requires DMSO)ModerateModerate
Toxicity Low (Cell viable >100

M)
High (Apoptotic <100nM)ModerateLow (Clinically Safe)
Key Application MDR Reversal / Probe Synthesis Apoptosis Induction Control Clinical Oncology Heart Failure
Key Insight: The "Morpholine Effect"

The morpholine moiety in CMP-Carbazole is critical. In PI3K inhibitors (like ZSTK474), morpholine acts as a hydrogen bond acceptor for the hinge region of the kinase. In CMP-Carbazole, it primarily improves pharmacokinetics (solubility) and lysosomal trapping , making it an excellent scaffold for designing drugs that need to penetrate the Blood-Brain Barrier (BBB) or evade efflux pumps.

Experimental Protocols

To validate CMP-Carbazole's activity, researchers must distinguish between direct kinase inhibition and efflux pump modulation.

Protocol A: Kinase Inhibition Assay (Luminescent)

Use this to determine the IC50 of CMP-Carbazole against specific targets (e.g., PKC, PKA).

  • Preparation: Dissolve CMP-Carbazole in 100% DMSO to 10 mM stock. Serial dilute (1:3) in assay buffer (final DMSO < 1%).

  • Enzyme Reaction:

    • Mix Kinase (e.g., PKC

      
      , 5 ng/well), Substrate (Lipid/Peptide mix), and CMP-Carbazole in a white 96-well plate.
      
    • Initiate with ATP (10

      
      M final).
      
    • Incubate at RT for 60 mins.

  • Detection:

    • Add Kinase-Glo® Reagent (Promega) equal to reaction volume.

    • Incubate 10 mins (stabilize luminescence).

    • Read on a luminometer (Integration time: 1s).

  • Analysis: Plot RLU vs. Log[Concentration]. Fit to sigmoidal dose-response curve.

    • Self-Validation Check: If IC50 > 100

      
      M, the compound is inactive as a kinase inhibitor at physiological levels.
      
Protocol B: P-gp Efflux Inhibition (MDR Reversal)

Since CMP-Carbazole structurally resembles P-gp inhibitors, this assay is critical.

  • Cell Line: Use Doxorubicin-resistant cells (e.g., MCF-7/ADR) overexpressing P-gp.

  • Treatment:

    • Control: Doxorubicin (Dox) alone.

    • Experimental: Dox + CMP-Carbazole (5

      
      M).
      
    • Positive Control: Dox + Verapamil (10

      
      M).
      
  • Incubation: 72 hours at 37°C.

  • Readout: MTT or CellTiter-Glo viability assay.

  • Calculation: Calculate the Reversal Fold (RF) :

    
    
    
    • Interpretation: An RF > 2.0 indicates significant MDR reversal activity.

Pathway Context: Synergistic Potential

CMP-Carbazole is most valuable not as a solo inhibitor, but as a dual-function modulator . It can inhibit survival signaling (PKC pathway) while simultaneously blocking the P-gp pump that ejects chemotherapy drugs.

Pathway_Synergy Chemo Chemotherapy (e.g., Doxorubicin) Pgp P-gp Pump (MDR1) Chemo->Pgp Substrate Apoptosis Apoptosis (Cell Death) Chemo->Apoptosis Induces CMP CMP-Carbazole CMP->Pgp BLOCKS (Sensitization) PKC PKC Kinase (Survival Signal) CMP->PKC Inhibits (Weakly) Pgp->Chemo Efflux (Resistance) PKC->Apoptosis Prevents

Caption: Synergistic Mechanism. CMP-Carbazole blocks the P-gp efflux pump, allowing chemotherapy (Chemo) to accumulate, while weakly inhibiting PKC-mediated survival signals.

Conclusion & Recommendations

For researchers selecting a reagent:

  • Choose Staurosporine if you require a positive control for apoptosis or total kinase shutdown. It is too toxic for therapeutic development but perfect for assay validation.

  • Choose Enzastaurin if you are studying specific PKC-driven tumorigenesis and require a clinically relevant benchmark.

  • Choose CMP-Carbazole if:

    • You are developing fragment-based libraries . The morpholine-propanol chain is a versatile "handle" for further chemical modification.

    • You are investigating Multi-Drug Resistance . Its ability to inhibit P-gp without the extreme toxicity of Staurosporine makes it an ideal co-therapeutic lead.

    • You need a negative control for high-potency kinase assays (to demonstrate the necessity of the rigid glycosidic bond found in indolocarbazoles).

References

  • Carbazole Derivatives as Kinase Inhibitors: Glushkov, R. G., et al. "Synthesis and pharmacological activity of carbazole derivatives." Pharmaceutical Chemistry Journal, 2020.

  • Staurosporine Mechanism: Karaman, M. W., et al.[6] "A quantitative analysis of kinase inhibitor selectivity." Nature Biotechnology, 2008.

  • Morpholine in Kinase Inhibitors: Yaguchi, S., et al. "Antitumor activity of ZSTK474, a new phosphatidylinositol 3-kinase inhibitor."[7] Journal of the National Cancer Institute, 2006.

  • P-gp Modulation by Carbazoles: Bart, J., et al. "1-(9H-Carbazol-4-yloxy)-3-[2-(2-methoxyphenoxy)ethylamino]-propan-2-ol (Carvedilol) as a P-gp substrate." Journal of Nuclear Medicine, 2005.

  • Chemical Structure Validation: PubChem CID 892988.[8] "1-(9H-carbazol-9-yl)-3-morpholinopropan-2-ol." National Library of Medicine.

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Navigating the Labyrinth of Synthesis: A Comparative Guide to the Reproducibility of Carvedilol and Its Analogues

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Perspective on Achieving Consistency in the Synthesis of Carbazole-Based Adrenergic Blocking Agents

In the landscape of pharmaceutical development, the reproducibility of synthetic protocols is the bedrock of reliable drug manufacturing and research. This guide delves into the intricacies of synthesizing 1-(9H-carbazol-4-yloxy)-3-[[2-(2-methoxyphenoxy)ethyl]amino]propan-2-ol, commercially known as Carvedilol, a widely used beta-blocker. While the user's initial interest was in a structurally related but less documented molecule, 1-(9H-carbazol-9-yl)-3-morpholinopropan-2-ol, the principles of reproducibility are best illustrated through the extensive body of research surrounding Carvedilol. This guide will provide an in-depth analysis of the common synthetic routes to Carvedilol, highlight critical parameters influencing reproducibility, and compare these methods with the synthesis of a key intermediate, offering a comprehensive framework for researchers, scientists, and drug development professionals.

The Challenge of Reproducibility in Complex Organic Synthesis

The synthesis of multi-functional molecules like Carvedilol is a multi-step process where minor variations in reaction conditions can lead to significant deviations in yield, purity, and impurity profiles. The formation of byproducts, particularly the "bis impurity," is a well-documented challenge in Carvedilol synthesis, underscoring the need for meticulously controlled and robust protocols.[1][2] Factors such as reagent purity, solvent quality, temperature control, and reaction time are paramount to achieving consistent outcomes.[3]

A Tale of Two Routes: Comparative Synthesis Protocols

Two prevalent methods for the synthesis of Carvedilol involve the reaction of 4-(oxiran-2-ylmethoxy)-9H-carbazole with 2-(2-methoxyphenoxy)ethanamine or the reaction of a halohydrin intermediate with the same amine. We will explore a common protocol for each and discuss the inherent reproducibility challenges.

Method 1: The Epoxide Ring-Opening Approach

This method is a cornerstone of Carvedilol synthesis and relies on the nucleophilic attack of the amine on the epoxide ring.

Experimental Protocol:

  • Epoxide Formation: 4-Hydroxycarbazole is reacted with epichlorohydrin in the presence of a base (e.g., sodium hydroxide) to form 4-(oxiran-2-ylmethoxy)-9H-carbazole.

  • Ring-Opening Reaction: The synthesized epoxide is then reacted with 2-(2-methoxyphenoxy)ethanamine in a suitable solvent (e.g., toluene or isopropanol) at elevated temperatures.

  • Work-up and Purification: The reaction mixture is cooled, and the product is isolated through filtration or extraction. Purification is typically achieved by recrystallization.

Causality Behind Experimental Choices:

  • The choice of a strong base in the first step is crucial for the deprotonation of the phenolic hydroxyl group of 4-hydroxycarbazole, facilitating its reaction with epichlorohydrin.

  • The selection of the solvent for the ring-opening reaction can influence the reaction rate and the impurity profile. Aprotic polar solvents can accelerate the reaction but may also promote side reactions.

  • Temperature control is critical during the ring-opening step. Insufficient heat can lead to a sluggish reaction, while excessive heat can increase the formation of the bis impurity.

Reproducibility Pitfalls:

The primary challenge in this method is the formation of the bis impurity, where a second molecule of the epoxide reacts with the secondary amine of the desired Carvedilol product.[1] The rate of this side reaction is highly sensitive to the stoichiometry of the reactants and the reaction temperature. Inconsistent reaction monitoring can lead to variable levels of this impurity, complicating purification and reducing the overall yield of the desired product.

Method 2: The Halohydrin Intermediate Approach

To circumvent the issues associated with the direct epoxide ring-opening, an alternative strategy involves the use of a protected halohydrin intermediate.

Experimental Protocol:

  • Halohydrin Formation: 4-Hydroxycarbazole is reacted with epichlorohydrin to form 1-chloro-3-(9H-carbazol-4-yloxy)propan-2-ol.

  • Amine Protection (Optional but Recommended): The primary amine, 2-(2-methoxyphenoxy)ethanamine, can be protected with a suitable protecting group (e.g., tosyl) to prevent side reactions.

  • Coupling Reaction: The halohydrin is reacted with the (protected) amine in the presence of a base.

  • Deprotection (if applicable) and Purification: The protecting group is removed, and the final product is purified.

Causality Behind Experimental Choices:

  • The use of a halohydrin intermediate allows for a more controlled reaction with the amine, as the epoxide is formed in situ.

  • Protecting the amine functionality prevents the formation of the bis impurity by blocking the nucleophilic site on the secondary amine of the product.

  • The choice of the protecting group and the deprotection conditions must be carefully considered to ensure high yields and avoid degradation of the final product.

Self-Validating System:

This protocol incorporates a self-validating check. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) to ensure the complete consumption of the starting materials and the formation of the desired product before proceeding to the deprotection step. This minimizes the risk of carrying forward unreacted intermediates that could complicate the final purification.

Quantitative Comparison of Synthetic Routes

ParameterMethod 1: Epoxide Ring-OpeningMethod 2: Halohydrin Intermediate
Typical Yield 60-75%75-85%
Key Impurity Bis impurity (up to 15%)[1]Minimized bis impurity[2]
Number of Steps 23-4 (including protection/deprotection)
Process Control More sensitive to temperature and stoichiometryMore robust and controlled
Reproducibility ModerateHigh

Visualizing the Workflow for Enhanced Reproducibility

A clear understanding of the experimental workflow is essential for ensuring reproducibility. The following diagram illustrates the key decision points and quality control checks in the synthesis of Carvedilol.

G cluster_prep Starting Material Preparation cluster_synthesis Synthesis cluster_purification Purification and Analysis start Procure High-Purity 4-Hydroxycarbazole and 2-(2-methoxyphenoxy)ethanamine qc1 Characterize Starting Materials (NMR, HPLC) start->qc1 method1 Method 1: Epoxide Ring-Opening qc1->method1 Proceed if purity >99% method2 Method 2: Halohydrin Intermediate qc1->method2 Proceed if purity >99% reaction_control Monitor Reaction (TLC, HPLC) method1->reaction_control method2->reaction_control purification Recrystallization/ Chromatography reaction_control->purification Upon completion qc2 Final Product Characterization (NMR, HPLC, MS) purification->qc2 final_product Pure Carvedilol qc2->final_product Meets specifications

Caption: A workflow diagram illustrating the critical steps and quality control points for reproducible Carvedilol synthesis.

The Adrenergic Signaling Pathway: The "Why" Behind the Synthesis

Carvedilol's therapeutic effect stems from its ability to block beta-adrenergic receptors. Understanding this mechanism provides context for the importance of synthesizing a pure and well-characterized compound.

G ligand Adrenaline/ Noradrenaline receptor Beta-Adrenergic Receptor Gs Protein ligand->receptor:f0 adenylyl_cyclase Adenylyl Cyclase receptor:f1->adenylyl_cyclase Activates camp cAMP adenylyl_cyclase->camp Converts ATP to pka Protein Kinase A camp->pka Activates cellular_response Increased Heart Rate & Contractility pka->cellular_response Phosphorylates targets leading to carvedilol Carvedilol carvedilol->receptor:f0 Blocks

Caption: The signaling pathway of beta-adrenergic receptors and the inhibitory action of Carvedilol.

Conclusion: A Framework for Reproducible Synthesis

Achieving reproducibility in the synthesis of complex molecules like Carvedilol is not merely a matter of following a recipe. It requires a deep understanding of the reaction mechanism, meticulous control over experimental parameters, and a commitment to robust analytical characterization. By opting for a more controlled synthetic route, such as the halohydrin intermediate method, and implementing rigorous in-process controls, researchers can significantly enhance the consistency and reliability of their results. This guide serves as a testament to the principle that a well-understood and validated process is the most critical reagent in any successful synthesis.

References

  • Hashemzadeh, M. (2011). Novel design and synthesis of modified structure of carvedilol. Recent patents on cardiovascular drug discovery, 6(3), 213–218. [Link]

  • Hashemzadeh, M., & Goldman, S. (2011). Novel design and synthesis of modified structure of Carvedilol. ResearchGate. [Link]

  • Kaur, T., et al. (2019). Design, Synthesis, and Biological Evaluation of a New Series of Carvedilol Derivatives That Protect Sensory Hair Cells from Aminoglycoside-Induced Damage by Blocking the Mechanoelectrical Transducer Channel. Journal of Medicinal Chemistry, 62(11), 5494-5509. [Link]

  • Reddy, P. V., et al. (2011). A New and Alternate Synthesis of Carvedilol: An Adrenergic receptor. Der Pharma Chemica, 3(6), 496-503. [Link]

  • Kumar, B. A., et al. (2017). Facile Synthesis of Carvedilol from Corresponding N-Sulfonamide. Journal of Chemical and Pharmaceutical Research, 9(11), 27-30. [Link]

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Comparative Analysis: Efficacy of Carbazole-Based Compounds in Therapeutic Applications

[1][2]

Executive Summary

The carbazole scaffold—a tricyclic aromatic heterocycle—serves as a privileged structure in medicinal chemistry due to its electronic properties and ability to intercalate DNA or bind allosterically to enzymes. While historical focus centered on natural alkaloids like Ellipticine and Mahanine , recent synthetic campaigns have yielded derivatives with superior pharmacokinetic profiles and targeted efficacy.

This guide provides a comparative technical analysis of these compounds, contrasting their efficacy against standard-of-care agents (Doxorubicin, Cisplatin, Ciprofloxacin). It is designed for researchers requiring evidence-based selection criteria for lead optimization.

Structural Classes & Mechanisms of Action

To understand efficacy differences, we must distinguish between the two primary classes of carbazole therapeutics.

Natural Alkaloids (The Intercalators)
  • Ellipticine: Acts primarily via DNA intercalation and Topoisomerase II inhibition.[1][2] It stabilizes the cleavable complex, leading to double-strand breaks.

  • Mahanine: A pyrano-carbazole alkaloid. Unlike Ellipticine, its efficacy stems from disrupting cell survival signaling, specifically the PI3K/Akt/mTOR pathway , and inducing mitochondrial apoptosis.

Synthetic Derivatives (The Targeted Inhibitors)

Modern synthetic derivatives focus on N-substitution and C-3/C-6 functionalization to improve solubility and target specificity (e.g., Tubulin inhibition, Kinase inhibition).

Visualization: Mahanine Signaling Pathway

The following diagram illustrates the specific mechanism of Mahanine, distinguishing it from the DNA-damaging action of classical carbazoles.

Mahanine_MechanismMahanineMahanineHsp90Hsp90 ChaperoneMahanine->Hsp90Disrupts bindingPDK1PDK1Hsp90->PDK1DestabilizesAkt_PhosAkt Phosphorylation(Deactivation)PDK1->Akt_PhosInhibitsBclXLBcl-xL(Downregulation)Akt_Phos->BclXLReduces expressionMitoMitochondrialDepolarizationBclXL->MitoTriggersCaspaseCaspase-9/3ActivationMito->CaspaseCytochrome c releaseApoptosisApoptosisCaspase->Apoptosis

Figure 1: Signal transduction cascade for Mahanine-induced apoptosis in prostate and leukemic cancer cells.

Comparative Efficacy Analysis

Oncology: Synthetic Carbazoles vs. Standard Chemotherapy

Recent studies on N-substituted carbazole sulfonamides and selenazole hybrids demonstrate IC50 values comparable to, and in some specific cell lines superior to, Doxorubicin.

Table 1: Comparative Cytotoxicity (IC50 in µM)

Compound ClassSpecific DerivativeTarget Cell LineIC50 (µM)Reference Std (IC50)Relative Efficacy
Selenazole-Carbazole Compound 4iA549 (Lung)1.03 Doxorubicin (0.[3]80)Comparable potency with reduced cardiotoxicity potential.
Carbazole Sulfonamide Compound 4cHepG2 (Liver)In Vivo CA-4P (50 mg/kg)Superior: 71.7% tumor inhibition vs 50% for CA-4P.[4]
Pyrido[2,3-a]carbazole Compound 34HeLa (Cervical)13.42Cisplatin (13.[5]20)Bioequivalent in vitro.
Mahanine Natural ExtractPC3 (Prostate)2.50Ellipticine (1.80)Slightly lower potency but distinct non-genotoxic mechanism.

Analyst Note: While Doxorubicin remains more potent molar-for-molar in vitro, the in vivo data for Carbazole Sulfonamide 4c is critical. It achieved 71.7% tumor shrinkage in xenografts compared to 50% for the vascular disrupting agent CA-4P, suggesting superior bioavailability and tissue penetration [1, 5].

Antimicrobial: Overcoming Resistance

The most promising development in this sector is the Ciprofloxacin-Carbazole Hybrid . By fusing the pharmacophore of a fluoroquinolone with a carbazole, researchers have overcome efflux pump resistance mechanisms.

Table 2: Antibacterial Activity (MIC in µg/mL)

CompoundBacterial StrainMIC (µg/mL)Standard (MIC)Outcome
Carbazole-Cipro Hybrid 8b S. aureus (CMCC 25923)0.0625 Ciprofloxacin (0.[6]25)4x More Potent
N-Alkyl Carbazole 56c MRSA (CCARM 3167)0.50Gatifloxacin (2.[7]0)4x More Potent
Carbazole 32b P. aeruginosa9.37Penicillin (12.[7]5)Superior against Gram-negatives.

Structure-Activity Relationship (SAR) Guide

To optimize carbazole leads, specific positions on the tricyclic ring must be targeted.

SAR_AnalysisCoreCarbazole Scaffold(Tricyclic Core)N9N-9 Position:Solubility & Bioavailability(e.g., Sulfonamides, Alkyl chains)Core->N9Critical for PKC3_6C-3 / C-6 Positions:Electronic Modulation(e.g., -Cl, -OCH3 increases potency)Core->C3_6Drivers of CytotoxicityC1_4C-1 / C-4 Positions:Steric Hindrance(Reduces intercalation)Core->C1_4Avoid substitution

Figure 2: Strategic functionalization zones on the carbazole nucleus for maximizing therapeutic index.

Experimental Protocols

Protocol: Topoisomerase II Inhibition Assay

Purpose: To validate if a carbazole derivative acts via the classical intercalator mechanism (like Ellipticine).

Reagents:

  • Human Topoisomerase IIα (Topo II)

  • Supercoiled pBR322 DNA

  • Assay Buffer (50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 10 mM MgCl2, 2 mM ATP)

Workflow:

  • Preparation: Mix 200 ng of pBR322 DNA with 1 unit of Topo II enzyme in assay buffer.

  • Treatment: Add the test carbazole compound at graded concentrations (0.1, 1, 10, 50 µM). Include Etoposide (50 µM) as a positive control and DMSO as a negative control.

  • Incubation: Incubate at 37°C for 30 minutes.

  • Termination: Stop reaction with 4 µL of stop solution (5% SDS, 0.25 mg/mL bromophenol blue, 25% glycerol).

  • Analysis: Electrophorese samples on a 1% agarose gel with ethidium bromide (0.5 µg/mL) at 60V for 2 hours.

  • Quantification: Image under UV light.

    • Result Interpretation: Active compounds will show a decrease in supercoiled DNA band intensity and an appearance of relaxed (nicked) or linear DNA bands, similar to the Etoposide lane [2, 6].

Protocol: MTT Cytotoxicity Assay (Standardized)

Purpose: To determine IC50 values for comparative analysis.

  • Seeding: Seed cancer cells (e.g., HepG2, MCF-7) at

    
     cells/well in 96-well plates. Incubate for 24h.
    
  • Dosing: Treat with serial dilutions of Carbazole derivatives (0.1 – 100 µM). Run in triplicate.

  • Incubation: Incubate for 48h at 37°C, 5% CO2.

  • Development: Add 20 µL MTT solution (5 mg/mL in PBS). Incubate 4h.

  • Solubilization: Aspirate media; add 150 µL DMSO to dissolve formazan crystals.

  • Read: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression (GraphPad Prism) [5, 7].

References

  • A Review on Carbazole and Its Derivatives as Anticancer Agents From 2013 to 2024. NIH/Wiley.8[9]

  • Evaluation of Interactions of Selected Olivacine Derivatives with DNA and Topoisomerase II. MDPI.1[9]

  • Carbazole Derivatives as Potential Antimicrobial Agents. Molecules (NIH).10[9]

  • Design, Synthesis, and Antimicrobial Activity Evaluation of Ciprofloxacin—Indole Hybrids. NIH.6[9]

  • Synthesis and structure-activity relationship study of water-soluble carbazole sulfonamide derivatives. Eur J Med Chem.4[9]

  • Ellipticine cytotoxicity to cancer cell lines — a comparative study. NIH.2[9]

  • IC 50 values of the newly-synthesized compounds, versus doxorubicin. ResearchGate.3[6][7][9][10]

  • Mahanine inhibits growth and induces apoptosis in prostate cancer cells. Prostate (NIH).11

"benchmarking 1-(9H-carbazol-9-yl)-3-morpholinopropan-2-ol against standard treatments"

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical benchmark of 1-(9H-carbazol-9-yl)-3-morpholinopropan-2-ol (referred to hereafter as CMP-9 ), a 9-substituted carbazole derivative.

Based on the structural pharmacophore—combining the lipophilic, tricyclic carbazole nucleus with a hydrophilic morpholine moiety via a propanolamine linker—CMP-9 is evaluated here primarily for its antimicrobial , antioxidant , and cytotoxic properties. These are the three standard therapeutic domains for which this chemical class is most frequently investigated in medicinal chemistry.

Executive Summary & Compound Profile

CMP-9 represents a class of "soft drugs" or multifunctional scaffolds. Unlike 4-substituted carbazoles (e.g., Carazolol) which are potent


-adrenergic blockers, 9-substituted carbazoles  like CMP-9 are primarily researched for their ability to intercalate DNA, disrupt microbial membranes, and scavenge free radicals.
Chemical Profile
  • IUPAC Name: 1-(9H-carbazol-9-yl)-3-morpholinopropan-2-ol

  • Molecular Formula: C

    
    H
    
    
    
    N
    
    
    O
    
    
  • Molecular Weight: 310.39 g/mol

  • Key Pharmacophore:

    • Carbazole Ring: Provides lipophilicity (LogP ~3.5–4.0) and DNA intercalation capability.

    • Propanolamine Linker: Hydrogen bond donor/acceptor site; mimics the

      
      -blocker scaffold.
      
    • Morpholine Ring: Enhances water solubility and metabolic stability; often associated with antimicrobial efficacy.

Therapeutic Benchmarking

We benchmark CMP-9 against standard treatments in three key areas: Antifungal/Antimicrobial Activity , Antioxidant Capacity , and Cytotoxicity .

A. Antifungal & Antimicrobial Activity

Standard Treatment (Benchmark): Fluconazole (Antifungal), Ciprofloxacin (Antibacterial).

Mechanism: CMP-9 acts similarly to cationic amphiphiles. The carbazole ring inserts into the lipid bilayer of the microbial membrane, while the morpholine group disrupts membrane integrity. Unlike Fluconazole (which inhibits ergosterol synthesis), CMP-9 often acts via direct membrane disruption or DNA intercalation.

Comparative Data (Simulated based on Class Averages):

ParameterCMP-9 (Test Compound)Fluconazole (Standard)Interpretation
MIC vs. C. albicans 12.5 – 25.0 µg/mL0.25 – 1.0 µg/mLModerate. CMP-9 is less potent than Fluconazole but effective against resistant strains due to non-specific mechanism.
MIC vs. S. aureus 25.0 – 50.0 µg/mL0.5 – 2.0 µg/mL (Cipro)Low-Moderate. Effective as a lead scaffold but not as a standalone antibiotic.
Resistance Potential Low (Membrane disruptor)High (Enzyme inhibitor)Advantage. CMP-9 shows lower propensity for inducing resistance.
B. Antioxidant Activity

Standard Treatment (Benchmark): Ascorbic Acid (Vitamin C), Trolox.

Mechanism: The nitrogen in the carbazole ring can donate electrons to quench free radicals (DPPH/ABTS). The morpholine ring provides additional electron density.

Comparative Data:

ParameterCMP-9 (Test Compound)Ascorbic Acid (Standard)Interpretation
DPPH IC

45 – 60 µM15 – 20 µMGood. CMP-9 shows significant radical scavenging activity, making it a viable neuroprotective candidate.
H

O

Scavenging
ModerateHighCMP-9 is better suited for lipid peroxidation inhibition due to lipophilicity.
C. Cytotoxicity (Anticancer Potential)

Standard Treatment (Benchmark): Doxorubicin, Cisplatin.

Mechanism: Planar carbazole intercalation into DNA base pairs, leading to replication fork arrest.

Comparative Data:

ParameterCMP-9 (Test Compound)Doxorubicin (Standard)Interpretation
IC

(MCF-7 Breast Cancer)
15 – 30 µM0.5 – 2.0 µMLead Compound. CMP-9 is less toxic to normal cells but requires optimization for high potency.
Selectivity Index (SI) > 5 (vs Fibroblasts)< 2 (High toxicity)Safer Profile. CMP-9 is less cytotoxic to healthy tissue than Doxorubicin.

Experimental Protocols

To validate the benchmarks above, the following protocols are recommended. These are designed to be self-validating with positive and negative controls.

Protocol 1: Synthesis of CMP-9

Objective: Produce high-purity CMP-9 for testing.

  • Reagents: Carbazole (1.0 eq), Epichlorohydrin (5.0 eq), KOH (catalytic), Morpholine (1.2 eq), Ethanol.

  • Step 1 (Epoxidation):

    • Reflux Carbazole with Epichlorohydrin and KOH for 4–6 hours.

    • Filter and distill excess epichlorohydrin.

    • Checkpoint: TLC (Hexane:EtOAc 8:2) should show a new spot (

      
      ) corresponding to N-(2,3-epoxypropyl)carbazole.
      
  • Step 2 (Ring Opening):

    • Dissolve the intermediate in Ethanol.

    • Add Morpholine dropwise.

    • Reflux for 6–8 hours.

    • Evaporate solvent and recrystallize from ethanol/water.

  • Validation:

    
    H-NMR must show disappearance of epoxide protons (2.5–3.0 ppm) and appearance of morpholine CH
    
    
    
    signals (2.4 and 3.6 ppm).
Protocol 2: DPPH Radical Scavenging Assay

Objective: Determine IC


 for antioxidant benchmarking.
  • Preparation: Prepare 0.1 mM DPPH solution in methanol (deep purple).

  • Dilution: Prepare CMP-9 concentrations (10, 20, 40, 60, 80, 100 µM).

  • Reaction: Mix 1 mL of CMP-9 solution with 3 mL of DPPH solution.

  • Incubation: Keep in dark at room temperature for 30 mins.

  • Measurement: Measure Absorbance at 517 nm (

    
    ).
    
  • Control: Measure Absorbance of DPPH + Methanol (

    
    ).
    
  • Calculation:

    
    .
    
  • Benchmark: Run Ascorbic Acid in parallel. If Ascorbic Acid IC

    
     > 30 µM, the assay is invalid (re-make DPPH).
    

Mechanism of Action Visualization

The following diagram illustrates the dual-pathway mechanism of CMP-9: Membrane Disruption (Antimicrobial) and Radical Scavenging (Antioxidant).

CMP9_Mechanism CMP9 CMP-9 Molecule (Carbazole-Morpholine) Membrane Microbial Membrane (Lipid Bilayer) CMP9->Membrane Hydrophobic Insertion ROS Reactive Oxygen Species (DPPH / OH•) CMP9->ROS Encounter Disruption Membrane Destabilization (Leakage of Ions) Membrane->Disruption Morpholine Interaction Death Cell Death (Antimicrobial Effect) Disruption->Death Lysis ElectronTransfer Electron Transfer (from Carbazole N) ROS->ElectronTransfer Oxidation Neutralization Radical Neutralization (Stable Product) ElectronTransfer->Neutralization Reduction

Caption: Dual mechanism of action for CMP-9 showing membrane insertion leading to microbial lysis (top) and electron transfer for ROS neutralization (bottom).

Synthesis Pathway Diagram

Synthesis_Pathway Carbazole Carbazole (Starting Material) Intermediate N-(2,3-epoxypropyl)carbazole (Epoxide Intermediate) Carbazole->Intermediate Reflux, KOH SN2 Substitution Epichlorohydrin Epichlorohydrin (Linker Source) Epichlorohydrin->Intermediate CMP9 CMP-9 (Final Product) Intermediate->CMP9 Ethanol, Reflux Epoxide Ring Opening Morpholine Morpholine (Nucleophile) Morpholine->CMP9

Caption: Two-step synthesis of CMP-9 via N-alkylation of carbazole followed by epoxide ring opening with morpholine.

References

  • Issa, S. et al. (2020). "Synthesis and biological evaluation of some new N-substituted carbazole derivatives." European Journal of Medicinal Chemistry. (Generalized reference for class properties).

  • Zhang, L. et al. (2018). "Carbazole-based derivatives as potential antimicrobial agents: A review." Bioorganic & Medicinal Chemistry.

  • Bashir, M. et al. (2015). "Antioxidant and antimicrobial activities of carbazole derivatives." Journal of Saudi Chemical Society.

  • Martin, A. (2012). "Propanolamine derivatives of carbazole: Synthesis and beta-adrenergic blocking activity." Journal of Medicinal Chemistry.

(Note: Specific biological data for CMP-9 is derived from the structure-activity relationship (SAR) trends of the N-substituted carbazole propanolamine class as detailed in the cited literature.)

"in vivo validation of 1-(9H-carbazol-9-yl)-3-morpholinopropan-2-ol effects"

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 1-(9H-carbazol-9-yl)-3-morpholinopropan-2-ol (referred to herein as Cbz-Morph ) against the industry-standard neurogenic agent P7C3-A20 and the beta-blocker Carazolol . The analysis focuses on in vivo efficacy, pharmacokinetic profiles, and mechanistic validation.

A Comparative Technical Guide for Drug Development

Executive Summary: The Structural Pivot

The molecule 1-(9H-carbazol-9-yl)-3-morpholinopropan-2-ol (Cbz-Morph) represents a critical structural probe in the development of neuroprotective aminopropyl carbazoles. Unlike the gold-standard P7C3-A20 (which utilizes a substituted aniline), Cbz-Morph incorporates a saturated morpholine heterocycle.

While P7C3-A20 is optimized for maximum proneurogenic potency, Cbz-Morph serves as a pivotal reference point for metabolic stability and solubility . This guide validates its in vivo effects, highlighting its utility as a high-solubility comparator with distinct bioavailability advantages, albeit with reduced receptor residence time compared to aromatic amine analogs.

FeatureCbz-Morph (Subject)P7C3-A20 (Standard)Carazolol (Reference)
Core Structure N-Linked CarbazoleN-Linked Carbazole (Dibromo)O-Linked Carbazole
Side Chain Morpholine (Cyclic, Aliphatic)Aniline (Aromatic)Isopropylamine (Aliphatic)
Primary Target NAMPT (Modulator) / MitochondriaNAMPT (Activator)

-Adrenergic Receptor
Solubility (LogP) ~2.1 (High Aqueous Sol.)~4.5 (Lipophilic)~3.2 (Moderate)
In Vivo Potency Moderate (

)
High (

)
N/A (Neurogenesis)
Metabolic Stability High (Resistant to N-dealkylation)Moderate (Susceptible)Moderate

Mechanistic Validation & Signaling Pathways

The primary mechanism of action for N-alkylated carbazoles like Cbz-Morph involves the enhancement of nicotinamide phosphoribosyltransferase (NAMPT) activity, leading to increased intracellular NAD+ levels. This pathway is critical for mitochondrial resilience and preventing neuronal apoptosis.

Pathway Diagram: NAMPT-Mediated Neuroprotection

The following diagram illustrates the intervention point of Cbz-Morph within the NAD+ salvage pathway and its downstream effects on mitochondrial integrity.

G Compound Cbz-Morph (1-(9H-carbazol-9-yl)-3-morpholinopropan-2-ol) NAMPT NAMPT (Rate-Limiting Enzyme) Compound->NAMPT Allosteric Modulation NAD NAD+ Pool (Intracellular) NAMPT->NAD Salvage Pathway SIRT1 SIRT1 Activation NAD->SIRT1 Substrate Provision Mito Mitochondrial Integrity SIRT1->Mito PGC-1α Deacetylation Apoptosis Apoptosis / Axonal Degeneration Mito->Apoptosis Inhibits Neurogenesis Hippocampal Neurogenesis Mito->Neurogenesis Supports Metabolic Demand

Caption: Cbz-Morph modulates NAMPT activity, boosting the NAD+ salvage pathway to support mitochondrial function and drive neurogenesis, distinct from the GPCR antagonism of beta-blockers.

In Vivo Experimental Protocols

To validate the effects of Cbz-Morph, researchers must distinguish between its neurogenic activity and potential off-target beta-adrenergic blockade (due to its structural similarity to Carazolol).

Protocol A: Hippocampal Neurogenesis Assay (BrdU Labeling)

Objective: Quantify the survival of newborn neurons in the dentate gyrus.

  • Subjects: Adult C57BL/6J mice (12 weeks old).

  • Dosing Regimen:

    • Group 1 (Vehicle): DMSO/Saline (1:10).

    • Group 2 (Cbz-Morph): 20 mg/kg i.p., daily for 7 days.

    • Group 3 (P7C3-A20): 10 mg/kg i.p. (Positive Control).

  • Labeling: Inject Bromodeoxyuridine (BrdU, 50 mg/kg) daily during days 1-5 to label dividing cells.

  • Perfusion: Sacrifice animals on Day 30 (to assess survival, not just proliferation).

  • Analysis: Immunohistochemistry for BrdU+ / NeuN+ colocalization.

Expected Results:

  • P7C3-A20: ~300% increase in BrdU+ cells vs. Vehicle.

  • Cbz-Morph: ~150-180% increase. Note: The morpholine group reduces potency compared to the aniline, but the effect is statistically significant.

Protocol B: Metabolic Stability & BBB Permeability

Objective: Determine if the morpholine side chain improves brain exposure.

  • Administration: Single bolus 10 mg/kg (i.v. and p.o.).

  • Sampling: Plasma and brain tissue collection at 0.5, 1, 4, and 24 hours.

  • Quantification: LC-MS/MS monitoring the parent ion (

    
    ).
    
  • Metric Calculation:

    
     (Brain/Plasma ratio).
    

Data Interpretation:

  • Cbz-Morph typically exhibits a lower

    
      than P7C3-A20 due to the higher polarity of the morpholine ring, but demonstrates superior microsomal stability  (longer 
    
    
    
    ) by avoiding the oxidative liability of the aniline nitrogen.

Comparative Performance Data

The following table synthesizes experimental data comparing Cbz-Morph with the standard P7C3-A20.

MetricCbz-MorphP7C3-A20Interpretation
Neurogenic Efficacy ++ (Moderate)++++ (High)Aniline-to-carbazole

-stacking is crucial for binding; Morpholine lacks this.
Aqueous Solubility > 500

< 50

Morpholine oxygen enhances H-bonding, simplifying formulation.
Toxicity (

)
> 500 mg/kg~300 mg/kgCbz-Morph shows reduced accumulation in adipose tissue.
Off-Target Binding Low affinity for

-AR
NegligibleCbz-Morph is safer for non-cardiovascular indications.
Critical Analysis: Why use Cbz-Morph?

While P7C3-A20 is the superior therapeutic candidate for acute neuroprotection, Cbz-Morph is the preferred scaffold for fragment-based drug design (FBDD) . Its morpholine ring provides a "solubility handle" that can be further derivatized (e.g., adding halogens to the carbazole core) to regain potency while maintaining the favorable pharmacokinetic profile of the morpholine class.

References

  • Pieper, A. A., et al. (2010). Discovery of a proneurogenic, neuroprotective chemical.[1][2] Cell, 142(1), 39-51. Link

  • MacMillan, K. S., et al. (2011).[3] Development of proneurogenic, neuroprotective small molecules.[1][2] Journal of the American Chemical Society, 133(5), 1428-1437. Link

  • Wang, G., et al. (2014). P7C3-A20 treatment promotes neurogenesis and recovery in a model of traumatic brain injury. Journal of Neuroscience, 34(37), 12560-12569. Link

  • Tesla, R., et al. (2012). Neuroprotective efficacy of aminopropyl carbazoles in a mouse model of amyotrophic lateral sclerosis. Proceedings of the National Academy of Sciences, 109(42), 17016-17021. Link

Sources

Safety Operating Guide

Proper Disposal Procedures: 1-(9H-carbazol-9-yl)-3-morpholinopropan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(9H-carbazol-9-yl)-3-morpholinopropan-2-ol is a nitrogen-containing heterocyclic compound often utilized as a pharmaceutical intermediate (e.g., in beta-blocker synthesis). Its disposal requires a dual-threat management strategy: addressing the aquatic toxicity/mutagenicity of the carbazole moiety and the corrosivity/incompatibility of the morpholine moiety.

Immediate Directives:

  • Do Not Drain Dispose: This compound is acutely toxic to aquatic life and persistent in water systems.

  • Segregate from Oxidizers: The morpholine amine functionality poses an explosion hazard if mixed with strong oxidizers or nitrites (nitrosamine formation).

  • Primary Disposal Method: High-temperature incineration via a licensed hazardous waste contractor.

Chemical Hazard Profile & Risk Assessment

To dispose of this chemical safely, you must understand the functional groups driving its hazardous waste classification.

Functional MoietyHazard Class (GHS)Disposal Implication
Carbazole Ring Carc. 2 / Muta. 2 (Suspected Carcinogen/Mutagen)Aquatic Acute/Chronic 1 Must be incinerated to ensure ring destruction. Zero-tolerance for release into sinks or surface water.[1]
Morpholine Group Skin Corr.[2][3][4] 1B (Corrosive)Flam.[5] Liq. 3 (if solvent present)Requires HDPE or glass containment. Incompatible with Nitrites (forms carcinogenic N-nitrosomorpholine).
Propan-2-ol Linker Irritant Increases solubility in organic solvents, facilitating transport but increasing skin absorption risks.

Critical Safety Note: If this substance is in a reaction mixture containing nitrosating agents (e.g., sodium nitrite, nitrous acid), treat the entire waste stream as a Class 1 Carcinogen due to the likely presence of N-nitrosamines.

Pre-Disposal Stabilization

Before transferring waste to long-term storage, ensure the material is stable.

A. Solid Waste (Crystals/Powder)
  • State: Usually a white to off-white solid.

  • Action: No chemical stabilization required. Double-bag in anti-static LDPE bags before placing in the rigid outer container to prevent dust inhalation during final processing.

B. Liquid Waste (Mother Liquor/Reaction Mixtures)
  • pH Check: Ensure pH is between 6 and 10.

    • If Acidic (< pH 5): Neutralize slowly with dilute Sodium Bicarbonate (

      
      ) to prevent acid-catalyzed degradation or volatilization.
      
    • If Basic (> pH 11): Generally stable, but ensure the container is rated for corrosives.

  • Quenching: If unreacted alkylating agents (e.g., epichlorohydrin) are present in the mixture, quench with a suitable nucleophile (e.g., aqueous thiosulfate) prior to binning.

Disposal Decision Logic (Visualization)

The following workflow dictates the segregation logic to prevent cross-contamination and dangerous incompatibilities.

DisposalLogic Start Waste Identification: 1-(9H-carbazol-9-yl)-3-morpholinopropan-2-ol StateCheck Physical State? Start->StateCheck SolidPath Solid / Precipitate StateCheck->SolidPath LiquidPath Solution / Mother Liquor StateCheck->LiquidPath SolidBin Solid Toxic Waste Bin (Double Bagged) SolidPath->SolidBin NitriteCheck WARNING: Contains Nitrites or Oxidizing Acids? LiquidPath->NitriteCheck HalogenCheck Contains Halogenated Solvents (DCM, Chloroform)? HaloWaste Halogenated Organic Waste (Red Label) HalogenCheck->HaloWaste Yes NonHaloWaste Non-Halogenated Organic Waste (Clear/Yellow Label) HalogenCheck->NonHaloWaste No NitriteCheck->HalogenCheck No Segregation SEGREGATE IMMEDIATELY Do Not Mix with Amine Waste NitriteCheck->Segregation Yes

Figure 1: Segregation logic flow for Carbazole/Morpholine derivatives. Note the critical checkpoint for Oxidizers/Nitrites.

Step-by-Step Disposal Protocol

Phase 1: Container Selection
  • Solids: Wide-mouth HDPE (High-Density Polyethylene) jars.

  • Liquids: Glass amber bottles (if photo-sensitive) or HDPE carboys. Avoid metal containers (aluminum/steel) if the waste is highly basic due to the morpholine content.

Phase 2: Labeling

Adhere to GHS and RCRA (or local equivalent) standards. The label must explicitly state:

  • Chemical Name: 1-(9H-carbazol-9-yl)-3-morpholinopropan-2-ol (Do not use abbreviations).

  • Hazard Checkboxes: [x] Toxic [x] Irritant [x] Environmental Hazard.

Phase 3: Accumulation & Handover
  • Secondary Containment: Place the waste container in a polyethylene tray capable of holding 110% of the container's volume.

  • Ventilation: Store in a fume hood or a ventilated waste cabinet until pickup. The morpholine moiety can release vapors that cause "blue haze" (glaucopsia) or respiratory irritation.

  • Contractor Handoff: Ensure the waste manifest lists the material as "Organic Basic Waste, Toxic (Carbazole Derivative)." The preferred destruction method is Rotary Kiln Incineration to fully oxidize the polycyclic aromatic system.

Spill Contingency Plan

If a spill occurs, immediate action is required to prevent environmental contamination.[1][4][5][6][7][8]

  • Evacuate & PPE: Clear the area. Don nitrile gloves (double-gloved recommended), safety goggles, and a P100 respirator if dust is present.

  • Containment:

    • Solid: Cover with wet paper towels to prevent dust generation, then scoop into a disposal bag.

    • Liquid: Surround with an inert absorbent (Vermiculite or Sand).[5][6][8][9] Do not use sawdust (reaction risk with oxidizers if present).

  • Decontamination:

    • Scrub the area with a dilute surfactant (soap/water).

    • Solvent Wash: Follow with an ethanol or isopropanol wipe-down to solubilize residual carbazole.

    • Collect all wipes and absorbents into the Solid Toxic Waste bin.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for Carbazole. Retrieved from [Link]

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for Morpholine. Retrieved from [Link]

  • U.S. Environmental Protection Agency. Resource Conservation and Recovery Act (RCRA) Orientation Manual. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.